Insulin argine
Description
Structure
2D Structure
Properties
CAS No. |
68859-20-1 |
|---|---|
Molecular Formula |
C275H425N75O80S5 |
Molecular Weight |
6222 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2R)-2-[[(2R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2R)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid;(4S)-4-[[(2S)-5-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C173H263N49O45S2.C102H162N26O35S3/c1-86(2)65-114(205-141(237)93(15)194-145(241)111(54-58-134(233)234)203-165(261)137(91(11)12)218-160(256)117(68-89(7)8)208-157(253)123(75-102-78-186-85-193-102)213-162(258)125(81-223)196-133(232)80-191-144(240)126(82-268)215-152(248)115(66-87(3)4)206-156(252)122(74-101-77-185-84-192-101)212-149(245)110(53-57-130(177)229)199-158(254)124(76-131(178)230)214-166(262)136(90(9)10)217-142(238)105(175)69-96-33-21-18-22-34-96)151(247)209-120(72-99-44-48-103(226)49-45-99)154(250)207-116(67-88(5)6)159(255)219-138(92(13)14)167(263)216-127(83-269)163(259)200-109(52-56-129(176)228)147(243)198-112(55-59-135(235)236)148(244)197-106(40-29-61-187-171(179)180)143(239)190-79-132(231)195-118(70-97-35-23-19-24-36-97)153(249)210-119(71-98-37-25-20-26-38-98)155(251)211-121(73-100-46-50-104(227)51-47-100)161(257)221-140(95(17)225)169(265)222-64-32-43-128(222)164(260)201-107(39-27-28-60-174)150(246)220-139(94(16)224)168(264)202-108(41-30-62-188-172(181)182)146(242)204-113(170(266)267)42-31-63-189-173(183)184;1-12-49(9)80(125-76(138)40-104)100(160)126-79(48(7)8)98(158)113-60(28-32-78(141)142)84(144)109-58(26-30-73(106)135)87(147)122-70(44-165)96(156)124-71(45-166)97(157)128-82(51(11)131)101(161)121-68(42-130)94(154)127-81(50(10)13-2)99(159)112-56(16-14-15-33-103)83(143)120-67(41-129)93(153)115-62(35-47(5)6)89(149)116-63(36-52-17-21-54(132)22-18-52)90(150)110-57(25-29-72(105)134)85(145)114-61(34-46(3)4)88(148)111-59(27-31-77(139)140)86(146)118-65(38-74(107)136)92(152)117-64(37-53-19-23-55(133)24-20-53)91(151)123-69(43-164)95(155)119-66(102(162)163)39-75(108)137/h18-26,33-38,44-51,77-78,84-95,105-128,136-140,223-227,268-269H,27-32,39-43,52-76,79-83,174-175H2,1-17H3,(H2,176,228)(H2,177,229)(H2,178,230)(H,185,192)(H,186,193)(H,190,239)(H,191,240)(H,194,241)(H,195,231)(H,196,232)(H,197,244)(H,198,243)(H,199,254)(H,200,259)(H,201,260)(H,202,264)(H,203,261)(H,204,242)(H,205,237)(H,206,252)(H,207,250)(H,208,253)(H,209,247)(H,210,249)(H,211,251)(H,212,245)(H,213,258)(H,214,262)(H,215,248)(H,216,263)(H,217,238)(H,218,256)(H,219,255)(H,220,246)(H,221,257)(H,233,234)(H,235,236)(H,266,267)(H4,179,180,187)(H4,181,182,188)(H4,183,184,189);17-24,46-51,56-71,79-82,129-133,164-166H,12-16,25-45,103-104H2,1-11H3,(H2,105,134)(H2,106,135)(H2,107,136)(H2,108,137)(H,109,144)(H,110,150)(H,111,148)(H,112,159)(H,113,158)(H,114,145)(H,115,153)(H,116,149)(H,117,152)(H,118,146)(H,119,155)(H,120,143)(H,121,161)(H,122,147)(H,123,151)(H,124,156)(H,125,138)(H,126,160)(H,127,154)(H,128,157)(H,139,140)(H,141,142)(H,162,163)/t93-,94+,95+,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,136-,137-,138-,139-,140-;49-,50-,51+,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,79-,80-,81-,82-/m00/s1 |
InChI Key |
PASIOEWVWCITNX-VFQYAKRCSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CN.C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC8=CC=CC=C8)N)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CN.CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC6=CN=CN6)NC(=O)C(CO)NC(=O)CNC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CC7=CN=CN7)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC8=CC=CC=C8)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the In Vitro Mechanism of Action of Insulin Glargine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro mechanism of action of insulin glargine, a long-acting human insulin analog. It delves into its receptor binding kinetics, downstream signaling cascades, and the experimental methodologies used for its characterization.
Executive Summary
Insulin glargine is a modified human insulin designed to provide a prolonged, peakless insulin profile. Its unique in vitro properties, including its binding affinity for the insulin receptor (IR) and the insulin-like growth-factor-1 receptor (IGF-1R), as well as its activation of downstream signaling pathways, are critical to its function and have been extensively studied. This document synthesizes key quantitative data, details common experimental protocols, and provides visual representations of the molecular mechanisms underlying its action.
Receptor Binding and Dissociation Kinetics
Insulin glargine's modifications, the substitution of asparagine with glycine at position A21 and the addition of two arginine residues to the C-terminus of the B-chain, alter its isoelectric point. This change is fundamental to its prolonged action in vivo, but its in vitro receptor interaction profile is also distinct.
Insulin Receptor (IR) and IGF-1 Receptor (IGF-1R) Binding Affinity
Insulin glargine exhibits a binding affinity for the insulin receptor (both isoforms IR-A and IR-B) that is comparable to that of human insulin.[1][2] However, its affinity for the IGF-1 receptor is reported to be 6- to 8-fold higher than that of human insulin.[3] This increased IGF-1R affinity has been a subject of extensive research regarding its potential mitogenic effects.
In contrast, the primary metabolites of insulin glargine, M1 and M2, which are formed after subcutaneous injection, show a significantly lower affinity for the IGF-1R, comparable to that of human insulin.[1][2] The binding of insulin glargine and its metabolites to the IR is similar and correlates with their metabolic activities in vitro.[1][2]
Table 1: Relative Receptor Binding Affinities and Mitogenic Potency
| Ligand | Relative IR-A Affinity (%) | Relative IR-B Affinity (%) | Relative IGF-1R Affinity (%) | Relative Mitogenic Potency (Saos-2 cells) (%) |
| Human Insulin | 100 | 100 | 100 | 100 |
| Insulin Glargine | ~100 | ~100 | 600-800[3] | 700-1000[1] |
| Metabolite M1 | ~100 | ~100 | ~100 | ~100 |
| Metabolite M2 | ~100 | ~100 | ~100 | ~100 |
Data compiled from multiple sources and represent approximate relative values.
Downstream Signaling Pathways
Upon binding to the insulin receptor, insulin glargine initiates a signaling cascade that is largely congruent with that of human insulin. The two primary pathways activated are the phosphatidylinositol-3-kinase (PI3K)/Akt pathway, which is predominantly responsible for metabolic effects, and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is primarily involved in regulating cell growth and proliferation.
Studies have shown that insulin glargine induces the phosphorylation of the insulin receptor, IRS-1, Akt, and ERK1/2.[3][4] The activation of these pathways is dose-dependent. Due to its higher affinity for the IGF-1R, supraphysiological concentrations of insulin glargine may lead to a more pronounced activation of the MAPK/ERK pathway through this receptor, a finding that has been explored in the context of its mitogenic potential.[1][3]
Figure 1: Insulin Glargine Signaling Pathways
Experimental Protocols
The characterization of insulin glargine's in vitro mechanism of action relies on a suite of established biochemical and cell-based assays.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of insulin glargine to the insulin receptor and IGF-1R relative to a radiolabeled ligand.
Methodology:
-
Cell Culture and Membrane Preparation: Cells overexpressing the receptor of interest (e.g., CHO cells with human IR-A or IR-B) are cultured. Cell membranes are then isolated through homogenization and centrifugation.
-
Assay Setup: A constant concentration of radiolabeled insulin (e.g., [¹²⁵I]-insulin) is incubated with the prepared cell membranes in the presence of increasing concentrations of unlabeled insulin glargine or human insulin (as a competitor).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by filtration through a glass fiber filter.
-
Quantification: The radioactivity of the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value is inversely proportional to the binding affinity.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of receptor-ligand interactions in real-time, providing association (k_on) and dissociation (k_off) rates.
Methodology:
-
Chip Preparation: A sensor chip is functionalized by immobilizing a capture molecule, such as an anti-receptor antibody.
-
Receptor Capture: A solution containing the solubilized insulin receptor is passed over the chip, allowing it to be captured by the antibody.
-
Analyte Injection: A solution of insulin glargine at a known concentration is injected across the sensor surface, and the association is monitored.
-
Dissociation Phase: A buffer is flowed over the chip to monitor the dissociation of the insulin glargine from the receptor.
-
Data Analysis: The resulting sensorgram is analyzed to determine the association and dissociation rate constants, from which the equilibrium dissociation constant (K_D) can be calculated.
In-Cell Western Assay for Receptor Phosphorylation
This assay quantifies the level of receptor autophosphorylation upon ligand binding, a key initial step in the signaling cascade.
Methodology:
-
Cell Seeding: Cells overexpressing the receptor of interest are seeded in a multi-well plate.
-
Serum Starvation: Cells are serum-starved to reduce basal levels of receptor phosphorylation.
-
Ligand Stimulation: Cells are stimulated with varying concentrations of insulin glargine or human insulin for a defined period.
-
Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibody access to intracellular proteins.
-
Immunostaining: Cells are incubated with a primary antibody specific for the phosphorylated form of the receptor and a fluorescently labeled secondary antibody.
-
Detection: The fluorescence intensity in each well is measured using a plate reader.
-
Data Analysis: The level of phosphorylation is quantified relative to a control, and dose-response curves can be generated to determine the EC₅₀ for receptor activation.
Figure 2: Experimental Workflow for In Vitro Characterization
Conclusion
The in vitro mechanism of action of insulin glargine is characterized by its high affinity for the insulin receptor, comparable to human insulin, and a moderately increased affinity for the IGF-1 receptor. This binding profile leads to the activation of canonical downstream signaling pathways, including the PI3K/Akt and MAPK/ERK cascades. The in vitro mitogenic potential observed at supraphysiological concentrations is primarily attributed to its interaction with the IGF-1R. However, its metabolites, M1 and M2, exhibit a receptor binding and mitogenic profile similar to human insulin. A thorough understanding of these in vitro characteristics, derived from the experimental protocols detailed herein, is essential for the ongoing research and development of insulin analogs.
References
- 1. In Vitro Metabolic and Mitogenic Signaling of Insulin Glargine and Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insulin glargine affects the expression of Igf-1r, Insr, and Igf-1 genes in colon and liver of diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Three-Dimensional Structure of Insulin Glargine: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Insulin glargine, a long-acting basal insulin analog, is a cornerstone in the management of diabetes mellitus. Its unique pharmacokinetic profile, characterized by a prolonged and peakless action, is a direct consequence of specific modifications to the human insulin structure. This technical guide provides a comprehensive overview of the three-dimensional structure of Insulin glargine, detailing the experimental methodologies used for its determination. We present quantitative data on its structural and receptor binding properties in clearly structured tables for comparative analysis. Furthermore, this guide elucidates the intricate signaling pathways activated by Insulin glargine upon binding to the insulin and insulin-like growth factor-1 receptors, visualized through detailed diagrams. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development seeking a thorough understanding of the molecular characteristics of Insulin glargine.
Introduction
Insulin glargine is a recombinant human insulin analog designed to provide a continuous, basal level of insulin over 24 hours.[1] This is achieved through two key structural modifications to the human insulin molecule: the substitution of asparagine with glycine at position A21 and the addition of two arginine residues to the C-terminus of the B-chain.[2][3] These changes shift the isoelectric point of the molecule from pH 5.4 to a more neutral pH of 6.7.[4] This alteration in the isoelectric point is the cornerstone of its long-acting profile. When injected into the subcutaneous tissue at a pH of 4.0, the physiological pH of 7.4 causes the Insulin glargine to become less soluble, leading to the formation of microprecipitates.[2][5] From these microprecipitates, the insulin analog is slowly and predictably released into the circulation.
This guide delves into the precise three-dimensional architecture of Insulin glargine, the experimental techniques employed to elucidate this structure, and the downstream signaling cascades it triggers.
Three-Dimensional Structure of Insulin Glargine
The three-dimensional structure of Insulin glargine has been determined with high resolution using X-ray crystallography. Several crystal structures have been deposited in the Protein Data Bank (PDB), providing detailed atomic coordinates.
Structural Modifications Compared to Human Insulin
Insulin glargine consists of two polypeptide chains, an A-chain of 21 amino acids and a B-chain of 32 amino acids, linked by disulfide bonds.[6] The key modifications compared to native human insulin are:
-
A21 Glycine Substitution: The asparagine residue at position 21 of the A-chain is replaced by a glycine residue.[3] This substitution prevents deamidation and dimerization of the arginine residues at the acidic pH of the formulation.[7]
-
B31 and B32 Arginine Addition: Two arginine residues are added to the C-terminus of the B-chain at positions B31 and B32.[2] This addition of two positively charged amino acids is responsible for the shift in the isoelectric point.[4]
These modifications are crucial for its altered physicochemical properties and prolonged duration of action.
Crystallographic Data
The crystal structures of Insulin glargine have been resolved to high resolution, providing a detailed view of its atomic arrangement. The table below summarizes the key crystallographic data for representative PDB entries.
| PDB ID | Resolution (Å) | R-Value Work | R-Value Free | Method | Organism | Expression System |
| 5VIZ [6] | 1.70 | 0.162 | 0.183 | X-RAY DIFFRACTION | Homo sapiens | Escherichia coli |
| 4IYF [8] | 1.80 | 0.213 | 0.242 | X-RAY DIFFRACTION | Homo sapiens | Escherichia coli |
| 4IYD [1] | 1.66 | 0.197 | 0.225 | X-RAY DIFFRACTION | Homo sapiens | Escherichia coli K-12 |
Experimental Protocols
Crystallization of Insulin Glargine
The following is a generalized protocol for the crystallization of Insulin glargine based on published methods.[9][10]
Materials:
-
Insulin glargine
-
Phenolic derivatives (e.g., phenol, m-cresol)
-
Zinc-containing substance (e.g., zinc chloride)
-
Organic acid (e.g., citric acid)
-
pH regulator (e.g., sodium hydroxide)
-
Purified water
Procedure:
-
Preparation of Crystallization Solution:
-
Dissolve Insulin glargine in purified water to a final concentration of 1-3.5 g/L.[9]
-
Add a phenolic derivative to a final concentration of 0.01-1.00% (m/v).[9]
-
Add a zinc-containing substance to a final concentration of 0.005-1.5% (m/v).[9]
-
Add an organic acid to a final concentration of 0.01-2.0% (m/v).[9]
-
-
pH Adjustment and Crystallization:
-
Crystal Harvesting:
-
Separate the formed crystals from the solution by centrifugation or filtration.
-
The hanging drop vapor diffusion method is also commonly used for obtaining high-quality crystals for X-ray diffraction.[10] In this method, a drop containing a mixture of the protein solution and the crystallization reagent is equilibrated against a larger reservoir of the crystallization reagent.
-
X-ray Diffraction Data Collection and Structure Determination
Procedure:
-
Crystal Mounting: A single, well-formed crystal of Insulin glargine is mounted on a goniometer head and cryo-cooled in liquid nitrogen to minimize radiation damage during data collection.
-
Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[10] Data is typically collected over a range of crystal orientations by rotating the crystal in the X-ray beam.
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-ray reflections.
-
Structure Solution and Refinement: The three-dimensional structure is solved using molecular replacement, utilizing a known insulin structure as a search model. The initial model is then refined against the experimental diffraction data to improve the fit and generate the final atomic coordinates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2D NMR spectroscopy, including Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), is a powerful technique for studying the structure and dynamics of proteins in solution.
Generalized Protocol for 2D NMR of Insulin Glargine:
-
Sample Preparation: A concentrated solution of Insulin glargine (typically in the mM range) is prepared in a suitable buffer, often containing D₂O to suppress the water signal.
-
Data Acquisition:
-
TOCSY: This experiment identifies protons that are part of the same spin system (i.e., within the same amino acid residue). A mixing time of 60-80 ms is typically used to allow for the transfer of magnetization through the spin system.
-
NOESY: This experiment identifies protons that are close in space (typically < 5 Å), providing information about the protein's three-dimensional fold. A mixing time of 100-250 ms is commonly used.
-
-
Data Processing and Analysis: The acquired 2D NMR data is processed using Fourier transformation. The resulting spectra are then analyzed to assign the resonances to specific protons in the protein and to derive structural restraints (distances from NOESY and dihedral angles from coupling constants) that are used to calculate the three-dimensional structure of the protein in solution.
Receptor Binding and Signaling Pathways
Insulin glargine exerts its physiological effects by binding to and activating the insulin receptor (IR) and, to a lesser extent, the insulin-like growth factor-1 receptor (IGF-1R).
Receptor Binding Affinity and Kinetics
The binding of Insulin glargine to its receptors has been characterized by various in vitro assays.
| Ligand | Receptor | Binding Affinity (IC₅₀, nM) | Binding Affinity (Kᴅ, nM) | Reference(s) |
| Human Insulin | IR-A | 1.57 | - | [4] |
| IR-B | - | - | ||
| IGF-1R | >1000 | - | [6] | |
| Insulin Glargine | IR-A | ~0.72 (indistinguishable from human insulin) | - | [11] |
| IR-B | - | - | ||
| IGF-1R | ~7-10 fold higher than human insulin | - | [6][9] | |
| IGF-1 | IR-A | - | - | |
| IR-B | - | - | ||
| IGF-1R | 0.14 | - |
Signaling Pathways
Upon binding to the insulin receptor, Insulin glargine initiates a cascade of intracellular signaling events that mediate its metabolic and mitogenic effects. The two primary signaling pathways activated are the PI3K/Akt pathway and the MAPK/ERK pathway.
This pathway is primarily responsible for the metabolic effects of insulin, such as glucose uptake and glycogen synthesis.
Caption: PI3K/Akt signaling pathway activated by Insulin Glargine.
This pathway is primarily involved in regulating gene expression and cell growth (mitogenic effects).
Caption: MAPK/ERK signaling pathway activated by Insulin Glargine.
Experimental Workflow for Receptor Binding Assay
The following diagram illustrates a typical workflow for a competitive receptor binding assay used to determine the binding affinity of Insulin glargine.
Caption: Workflow for a competitive receptor binding assay.
Conclusion
The three-dimensional structure of Insulin glargine, determined through X-ray crystallography, reveals the molecular basis for its prolonged and stable pharmacokinetic profile. The strategic placement of a glycine at A21 and two arginines at the C-terminus of the B-chain fundamentally alters its isoelectric point, leading to the formation of microprecipitates at physiological pH. This detailed structural understanding, coupled with insights into its receptor binding kinetics and downstream signaling pathways, provides a comprehensive picture of its mechanism of action. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals working to advance the understanding and application of insulin analogs in the treatment of diabetes. Further research into the nuanced interactions of Insulin glargine with its receptors and the long-term implications of its signaling profile will continue to be an important area of investigation.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. abcam.com [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. chem.ubc.ca [chem.ubc.ca]
- 6. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 8. WO2012152175A1 - Preparation method for insulin glargine crystal - Google Patents [patents.google.com]
- 9. CN106117345B - Method for preparing insulin glargine crystal - Google Patents [patents.google.com]
- 10. X-ray crystallography reveals insulin lisargine structure and mechanisms of glucose regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An optimised protocol for the investigation of insulin signalling in a human cell culture model of adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics of Insulin Glargine Metabolites in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin glargine is a long-acting basal insulin analog designed to provide a steady, peakless insulin supply over 24 hours. Following subcutaneous administration, insulin glargine is metabolized into two primary active metabolites: M1 ([GlyA21]-Insulin) and M2 ([GlyA21,des-ThrB30]-Insulin). Understanding the pharmacokinetic profiles of these metabolites is crucial for the development and evaluation of biosimilar insulin glargine products and for elucidating their mechanism of action and safety profile. This technical guide provides a comprehensive overview of the pharmacokinetics of insulin glargine and its metabolites in key animal models, summarizing available quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
Metabolism of Insulin Glargine
Upon subcutaneous injection, the acidic insulin glargine solution is neutralized, leading to the formation of microprecipitates. From this depot, insulin glargine is slowly released and undergoes enzymatic cleavage. The two arginine residues at the C-terminus of the B-chain are sequentially removed, forming the primary active metabolite, M1. Further cleavage of the threonine at position B30 results in the formation of the M2 metabolite.[1][2] M1 is considered the principal active moiety responsible for the metabolic effects of insulin glargine.[1][2]
Quantitative Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic data for insulin glargine and its primary metabolite, M1, in various animal models. Data for the M2 metabolite is scarce in the public domain for these models.
Table 1: Pharmacokinetic Parameters of Insulin Glargine in Rats
| Analyte | Dose (mg/kg) | Cmax (pM) | AUC0-24hr (pM*hr) | Animal Model | Reference |
| Insulin Glargine | 0.3 | 11,227 (males) | 58,558 (males) | Wistar Rats | [3] |
| 14,033 (females) | 41,784 (females) | ||||
| Insulin Glargine (Lantus®) | 0.3 | 12,230 (males) | 44,819 (males) | Wistar Rats | [3] |
| 9,537 (females) | 31,585 (females) |
Note: Data for metabolites M1 and M2 in rats were not available in the reviewed literature.
Table 2: Pharmacokinetic Parameters of Insulin Glargine Metabolite M1 in Dogs
| Formulation | Dose (U/kg) | Cmax (µU/mL) | Tmax (h) | AUC0-24h (µU*h/mL) | Animal Model | Reference |
| Gla-100 | 0.3 | 44 ± 10 | 4.3 ± 0.9 | 350 ± 64 | Beagle Dogs | |
| Gla-300 | 0.3 | 25 ± 5 | 5.7 ± 1.0 | 291 ± 55 | Beagle Dogs |
Note: Data for parent insulin glargine and M2 metabolite were often below the limit of quantification in this study.
Data for Rabbits: Despite evidence of rabbit models being utilized for reproduction and teratology studies with insulin glargine, specific pharmacokinetic data for the parent compound or its metabolites (M1 and M2) were not identified in the reviewed literature.[3]
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of pharmacokinetic studies. Below are generalized protocols based on methodologies reported in the literature for rats and dogs.
Rat Pharmacokinetic Study Protocol
-
Animal Model: Male and female Wistar rats.[3]
-
Housing: Animals are housed in cages with controlled temperature and a 12-hour light/dark cycle. They have access to standard chow and water ad libitum, except when fasting is required for the study.
-
Dose Administration:
-
Insulin glargine is administered as a single subcutaneous injection.[3]
-
The injection site is typically in the dorsal thoracic region.
-
A small gauge needle (e.g., 28G) is used for the injection.
-
-
Blood Sampling:
-
Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Blood is drawn from the tail vein or via cannulation of the jugular vein.
-
Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately placed on ice.
-
-
Plasma Preparation:
-
Blood samples are centrifuged at approximately 2,000g for 10 minutes at 4°C to separate the plasma.
-
The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.
-
-
Bioanalysis:
Dog Pharmacokinetic Study Protocol
-
Animal Model: Male Beagle dogs.
-
Housing: Dogs are housed individually in pens with controlled environmental conditions and have free access to water. Food is typically withheld for a period before and during the study.
-
Dose Administration:
-
A single subcutaneous injection of insulin glargine is administered.
-
The injection site is often the flank or dorsal neck region.
-
-
Blood Sampling:
-
Blood samples are collected from a peripheral vein (e.g., cephalic or saphenous vein) at specified time points (e.g., pre-dose, and at regular intervals up to 24 or 48 hours post-dose).
-
Blood is collected into tubes containing an anticoagulant and protease inhibitors to prevent degradation of the analytes.
-
-
Plasma Preparation:
-
Plasma is separated by centrifugation and stored frozen at -80°C pending analysis.
-
-
Bioanalysis:
-
Quantification of insulin glargine and its metabolites is performed using a validated LC-MS/MS method.[4]
-
Signaling Pathways
Insulin glargine and its metabolites exert their effects primarily through the insulin receptor (IR) and, to a lesser extent, the insulin-like growth factor-1 receptor (IGF-1R). The following diagrams illustrate the key signaling cascades activated upon receptor binding.
Conclusion
The pharmacokinetic evaluation of insulin glargine and its metabolites, M1 and M2, in animal models is a critical component of preclinical development and biosimilar assessment. This guide summarizes the available quantitative data, which is most complete for dogs, followed by rats, with a notable lack of public data for rabbits. The provided experimental protocols offer a foundational methodology for conducting such studies. The signaling pathway diagrams illustrate the primary mechanisms through which insulin glargine and its metabolites exert their physiological effects. Further research is warranted to fill the existing data gaps, particularly concerning the pharmacokinetic profiles of M1 and M2 in rats and rabbits, to enable a more comprehensive cross-species comparison and enhance the translational value of these animal models in diabetes research.
References
- 1. unmc.edu [unmc.edu]
- 2. Plasma Exposure to Insulin Glargine and Its Metabolites M1 and M2 After Subcutaneous Injection of Therapeutic and Supratherapeutic Doses of Glargine in Subjects With Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Frontiers | Pharmacokinetic and pharmacodynamic similarity evaluation between an insulin glargine biosimilar product and Lantus® in healthy subjects: Pharmacokinetic parameters of both parent insulin glargine and M1 were used as endpoints [frontiersin.org]
An In-depth Technical Guide to the Insulin Glargine Signaling Pathway in Skeletal Muscle Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin glargine, a long-acting basal insulin analog, is a cornerstone in the management of diabetes mellitus. Its unique pharmacokinetic profile, characterized by a prolonged and peakless action, is achieved through amino acid modifications to the human insulin molecule. Understanding the molecular signaling cascade initiated by insulin glargine in key metabolic tissues, such as skeletal muscle, is paramount for both optimizing therapeutic strategies and advancing the development of novel insulin analogs. Skeletal muscle is the primary site for insulin-mediated glucose disposal, accounting for approximately 80% of postprandial glucose uptake[1][2]. This technical guide provides a comprehensive overview of the insulin glargine signaling pathway in skeletal muscle cells, detailing its interaction with insulin and IGF-I receptors, the downstream phosphorylation cascade, and its ultimate metabolic effects. The guide includes quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this critical biological process.
Core Signaling Pathway
The canonical insulin signaling pathway in skeletal muscle is initiated by the binding of insulin to its cell surface receptor, a heterotetrameric protein composed of two α- and two β-subunits[3]. This binding event triggers the autophosphorylation of the β-subunits, activating the receptor's intrinsic tyrosine kinase activity. The activated insulin receptor (IR) then phosphorylates a variety of intracellular substrate proteins, most notably the insulin receptor substrate (IRS) proteins. Phosphorylated IRS proteins serve as docking sites for downstream signaling molecules containing Src homology 2 (SH2) domains.
A key downstream effector is Phosphoinositide 3-kinase (PI3K), which, upon binding to IRS, phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The accumulation of PIP3 at the plasma membrane recruits and activates 3-phosphoinositide-dependent protein kinase-1 (PDK1) and Akt (also known as protein kinase B). The full activation of Akt, a central node in the insulin signaling network, requires phosphorylation at two key residues: Threonine 308 (by PDK1) and Serine 473 (by mTORC2)[4][5].
Activated Akt mediates the majority of the metabolic actions of insulin. A critical function of Akt is to promote the translocation of glucose transporter type 4 (GLUT4) vesicles from intracellular storage pools to the plasma membrane[1][2][6]. The fusion of these vesicles with the cell surface increases the number of glucose transporters, facilitating the uptake of glucose from the bloodstream into the muscle cell. Akt also stimulates glycogen synthesis by phosphorylating and inactivating glycogen synthase kinase 3 (GSK-3), and promotes protein synthesis through the activation of the mechanistic target of rapamycin (mTOR) pathway[4][7].
Insulin glargine follows this same fundamental pathway, binding to the insulin receptor and initiating this cascade of phosphorylation events[3].
Caption: Insulin Glargine Signaling Cascade in Skeletal Muscle Cells.
Quantitative Data Summary
The following tables summarize key quantitative data comparing the actions of insulin glargine, human insulin, and IGF-I in human skeletal muscle cells.
Table 1: Receptor Binding Affinities in Non-Diabetic Human Skeletal Muscle Cells
| Ligand | Insulin Receptor EB50 (nM) | IGF-I Receptor EB50 (nM) |
| Human Insulin | 0.72 | >200 |
| Insulin Glargine | 1.07 | ~200 |
| IGF-I | Not Determined | 0.25 |
EB50: Concentration required to achieve 50% displacement of the respective radiolabeled ligand. Data extracted from a study on cultured human skeletal muscle cells[8].
Table 2: Metabolic and Mitogenic Potency in Non-Diabetic Human Skeletal Muscle Cells
| Ligand | Glucose Uptake EC50 (nM) | Akt Phosphorylation EC50 (nM) |
| Human Insulin | 0.85 | 1.2 |
| Insulin Glargine | 0.92 | 1.5 |
| IGF-I | 0.35 | 0.5 |
EC50: Concentration required to achieve 50% of the maximal response. Data indicates that insulin glargine and human insulin are equipotent in stimulating glucose uptake and Akt phosphorylation[8].
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Radioligand Binding Assay for Insulin Receptor Affinity
This protocol is designed to determine the binding affinity of insulin glargine to the insulin receptor on skeletal muscle cells through competitive displacement of a radiolabeled insulin tracer.
Caption: Workflow for Radioligand Binding Assay.
Materials:
-
Differentiated human skeletal muscle cells (e.g., primary myotubes or C2C12 cells)
-
Binding Buffer (e.g., Krebs-Ringer bicarbonate buffer with 1% BSA)
-
[125I]-labeled human insulin
-
Unlabeled human insulin and insulin glargine
-
Ice-cold Wash Buffer (e.g., PBS)
-
Cell Lysis Buffer (e.g., 0.1 N NaOH)
-
Gamma counter
Procedure:
-
Cell Preparation: Differentiated myotubes in multi-well plates are washed with binding buffer.
-
Competitive Binding: Cells are incubated for 4 hours at 12°C with a constant concentration of [125I]-labeled human insulin (e.g., 67 pM) and increasing concentrations of unlabeled human insulin or insulin glargine. The low temperature minimizes ligand internalization.
-
Washing: The incubation medium is aspirated, and the cells are rapidly washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Cell Lysis: Cells are lysed with cell lysis buffer, and the lysate is collected.
-
Quantification: The radioactivity in the cell lysates is measured using a gamma counter.
-
Data Analysis: Non-specific binding (measured in the presence of a large excess of unlabeled insulin) is subtracted from total binding to determine specific binding. The concentration of unlabeled ligand that displaces 50% of the specifically bound radioligand (EB50) is calculated.
Western Blotting for Akt Phosphorylation
This protocol details the detection and quantification of phosphorylated Akt (a key downstream signaling molecule) in response to insulin glargine stimulation.
Caption: Workflow for Western Blotting of Phospho-Akt.
Materials:
-
Differentiated skeletal muscle cells
-
Insulin glargine
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (rabbit anti-phospho-Akt Ser473, rabbit anti-total Akt)
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Stimulation: Differentiated myotubes are serum-starved and then stimulated with the desired concentrations of insulin glargine for specific time points.
-
Lysis: Cells are washed with ice-cold PBS and then lysed on ice with lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The protein concentration of the lysates is determined to ensure equal loading of samples.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size on an SDS-polyacrylamide gel.
-
Transfer: The separated proteins are transferred from the gel to a membrane.
-
Blocking: The membrane is incubated in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated Akt (e.g., at Ser473). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The membrane is incubated with a chemiluminescent substrate, and the signal is detected using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for total Akt to normalize the phospho-signal to the total amount of Akt protein.
2-Deoxy-D-[3H]Glucose Uptake Assay
This protocol measures the rate of glucose transport into skeletal muscle cells, a key metabolic effect of insulin glargine. It utilizes a radiolabeled glucose analog, 2-deoxy-D-glucose, which is taken up by the cells and phosphorylated but not further metabolized, thus accumulating intracellularly.
Caption: Workflow for 2-Deoxy-D-[3H]Glucose Uptake Assay.
Materials:
-
Differentiated skeletal muscle cells
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin glargine and human insulin
-
2-Deoxy-D-[3H]Glucose
-
Unlabeled 2-Deoxy-D-Glucose
-
Ice-cold Wash Buffer (e.g., PBS)
-
Cell Lysis Buffer (e.g., 0.1 N NaOH)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Serum Starvation: Differentiated myotubes are washed and then incubated in serum-free medium for several hours to establish a basal, unstimulated state[8].
-
Insulin Stimulation: Cells are incubated with or without various concentrations of insulin glargine or human insulin for a defined period (e.g., 30-60 minutes) to stimulate glucose uptake[8].
-
Glucose Uptake: The insulin-containing medium is removed, and cells are incubated with KRH buffer containing 2-Deoxy-D-[3H]Glucose and unlabeled 2-Deoxy-D-Glucose for a short period (e.g., 5-10 minutes).
-
Termination of Uptake: The uptake is terminated by rapidly aspirating the glucose-containing buffer and washing the cells multiple times with ice-cold wash buffer.
-
Cell Lysis: The cells are lysed, and the lysate is collected.
-
Scintillation Counting: An aliquot of the cell lysate is mixed with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
Protein Normalization: An aliquot of the cell lysate is used to determine the protein concentration for normalization of the glucose uptake data.
Conclusion
In cultured human skeletal muscle cells, insulin glargine demonstrates a signaling and metabolic profile that is largely equivalent to that of human insulin[8]. It binds to the insulin receptor with similar affinity and stimulates the downstream phosphorylation of key signaling proteins, such as Akt, with comparable potency[8]. Consequently, insulin glargine is equipotent to human insulin in promoting the crucial metabolic function of glucose uptake in this primary target tissue[8]. While insulin glargine can interact with the IGF-I receptor, its affinity is significantly lower than that of IGF-I itself, and at therapeutic concentrations, its actions are predominantly mediated through the insulin receptor[8]. The detailed experimental protocols provided herein offer a robust framework for researchers to further explore the nuanced aspects of insulin analog signaling in skeletal muscle and to advance the development of next-generation therapeutics for diabetes management.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of chronic high insulin exposure upon metabolic and myogenic markers in C2C12 skeletal muscle cells and myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Promega Corporation [promega.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Stability and Degradation of Insulin Glargine in Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation pathways of Insulin glargine in solution. Insulin glargine, a long-acting human insulin analog, is a cornerstone in the management of diabetes mellitus. Its unique chemical modifications, including the substitution of asparagine with glycine at position A21 and the addition of two arginine residues to the C-terminus of the B-chain, result in a shift of the isoelectric point. This modification enhances its solubility in an acidic formulation (pH 4) and leads to the formation of a microprecipitate at physiological pH after subcutaneous injection, enabling its extended duration of action.[1][2][3] However, these modifications also influence its stability and degradation profile. Understanding these aspects is critical for formulation development, manufacturing, storage, and ensuring the therapeutic efficacy and safety of Insulin glargine products.
Chemical Stability and Degradation Pathways
The primary chemical degradation pathways for Insulin glargine in solution involve deamidation and the formation of related impurities. These reactions are influenced by factors such as pH, temperature, and the presence of excipients.
In Vivo Metabolism
Following subcutaneous injection, Insulin glargine undergoes rapid metabolism, with very little of the parent molecule reaching systemic circulation.[2] The primary degradation pathway involves enzymatic cleavage of the C-terminus of the B-chain, leading to the formation of two principal active metabolites:
-
M1 ([GlyA21]-insulin): Formed by the removal of the two arginine residues. M1 is the major circulating metabolite, accounting for approximately 90% of the available daily plasma insulin.[2]
-
M2 ([GlyA21,des-ThrB30]-insulin): Formed by the subsequent removal of the threonine residue at position B30.[2]
An intermediate metabolite, IM ([GlyA21,ArgB31]-insulin), has also been identified in minor quantities.[4]
dot
Caption: In vivo metabolic degradation pathway of Insulin glargine.
In Vitro Chemical Degradation
In pharmaceutical formulations, Insulin glargine can undergo chemical degradation, primarily through deamidation.
-
Deamidation: The asparagine residue at position A21 in human insulin is susceptible to deamidation, a reaction that is catalyzed in acidic conditions. The substitution of this asparagine with a more stable glycine residue in Insulin glargine significantly reduces this degradation pathway, contributing to its stability in the acidic formulation.[5] However, other asparagine and glutamine residues can still be susceptible to deamidation under certain conditions. One identified impurity is 3B-succinimide-insulin glargine, resulting from the degradation of asparagine at position 3 of the B chain.[6]
dot
Caption: Primary in vitro chemical degradation pathway of Insulin glargine.
Physical Stability and Aggregation
Physical instability, primarily aggregation, is a significant concern for all insulin products, including Insulin glargine. Aggregation can lead to a loss of potency, altered pharmacokinetic profiles, and potential immunogenicity.
Aggregation Mechanisms
Insulin aggregation is a complex process that involves the transition from the native monomeric or hexameric state to insoluble fibrils. The process is generally understood to proceed through the following steps:
-
Dissociation of Hexamers: In its formulated state, Insulin glargine exists as hexamers stabilized by zinc ions and phenolic excipients.[7] The first step in aggregation is the dissociation of these stable hexamers into dimers and then monomers.
-
Conformational Changes: Monomeric insulin can undergo conformational changes, exposing hydrophobic surfaces that are normally buried within the protein's core.
-
Nucleation: These partially unfolded monomers can self-associate to form small, soluble oligomeric nuclei. This is often the rate-limiting step in the aggregation process.[7]
-
Fibril Growth: The nuclei then act as templates for the rapid addition of more monomers, leading to the formation of larger protofibrils and eventually mature, insoluble amyloid-like fibrils.
dot
Caption: General pathway for the physical aggregation of insulin.
Factors Influencing Aggregation
Several factors can influence the rate and extent of Insulin glargine aggregation:
-
Temperature: Elevated temperatures increase the rate of molecular motion and can induce conformational changes, thereby accelerating aggregation.[8][9]
-
pH: Insulin glargine is formulated at an acidic pH (around 4.0) where it is soluble. At neutral physiological pH, its solubility decreases, leading to precipitation and aggregation, which is the basis for its long-acting profile.[3] However, deviations from the optimal formulation pH can impact its stability.
-
Mechanical Stress: Agitation, such as shaking or pumping, can introduce air-liquid interfaces and shear stress, which can promote protein unfolding and aggregation.
-
Excipients:
-
Zinc: Zinc ions are crucial for the formation and stabilization of insulin hexamers, which are more resistant to aggregation than monomers and dimers.[10]
-
Phenolic Preservatives (m-cresol and phenol): These excipients not only act as antimicrobial agents but also play a critical role in stabilizing the insulin hexamer structure, thereby inhibiting aggregation.[10][11] The depletion of these preservatives can lead to decreased stability.[11]
-
Quantitative Stability Data
The following tables summarize quantitative data on the stability of Insulin glargine under various conditions.
Table 1: Stability of Insulin Glargine Under Different Temperature Conditions
| Temperature Condition | Duration | Insulin Concentration (U/mL) | Reference |
| Steady 4°C | 12 months | 100 ± 5 | [9] |
| Cycling 4°C to Room Temperature (22°C) daily | 12 months | 100 ± 5 | [9] |
| Steady Room Temperature (22°C) | 6 months | 100 ± 5 | [9] |
| Steady Room Temperature (22°C) | 12 months | < 95 | [9] |
| Steady 42°C | 1 month | Maintained stability | [9] |
| Steady 42°C | 3 months | ~80 | [9] |
| Cycling Room Temperature (22°C) to 42°C daily | 3 months | ~85 | [9] |
Table 2: Linearity and Quantification Limits for Analytical Methods
| Analytical Method | Analyte(s) | Linearity Range | LLOQ/LOD | Reference |
| LC-MS/MS | Insulin glargine, M1, M2 | 75 - 10,000 pg/mL | - | [4] |
| LC-MS/MS | Insulin glargine, M1, M2 | 0.050 - 50 ng/mL | LLOQ: 0.050 ng/mL | [6] |
| Hybrid LBA-LC/MS | Insulin glargine, M1, M2 | - | LLOQ: 50 pg/mL | [1] |
| RP-HPLC | Insulin glargine | 12 - 18 mg/mL | - | [12] |
| RP-HPLC | Insulin | 10 - 100 µg/mL | LOD: 0.25 µg/mL | [13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Insulin glargine stability. The following sections outline typical experimental protocols for key analytical techniques.
dot
References
- 1. altasciences.com [altasciences.com]
- 2. The Evolution of Insulin Glargine and its Continuing Contribution to Diabetes Care - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. Structural, kinetic, and thermodynamic aspects of insulin aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciex.com [sciex.com]
- 7. Molecular Aspects of Insulin Aggregation and Various Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Effects of phenol and meta-cresol depletion on insulin analog stability at physiological temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ukaazpublications.com [ukaazpublications.com]
- 13. ijpsonline.com [ijpsonline.com]
Preclinical Assessment of Insulin Glargine's Mitogenic Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Insulin glargine is a long-acting basal insulin analog designed to provide steady, long-term glycemic control in individuals with diabetes mellitus. Structurally, it differs from human insulin by the substitution of asparagine with glycine at position A21 and the addition of two arginine residues to the B-chain's C-terminus.[1][2] These modifications shift its isoelectric point, resulting in low solubility at physiological pH, which allows for its slow, sustained release from a microprecipitate at the subcutaneous injection site.[1]
Concerns regarding the mitogenic potential of insulin glargine have been a subject of extensive preclinical investigation. These concerns primarily arise from in vitro studies demonstrating its increased binding affinity for the insulin-like growth factor-1 receptor (IGF-1R) compared to human insulin.[3][4][5] The IGF-1R signaling pathway is a known mediator of cellular growth and proliferation. However, a critical aspect of insulin glargine's pharmacology is its rapid and extensive in vivo metabolism into two primary active metabolites, M1 and M2.[6][7][8][9][10] These metabolites exhibit a significantly different receptor interaction profile. This technical guide provides a comprehensive overview of the preclinical data, experimental protocols used for assessment, and the key signaling pathways involved in evaluating the mitogenic potential of insulin glargine and its metabolites.
Quantitative Data Summary: Receptor Binding and Mitogenic Activity
The mitogenic potential of an insulin analog is closely linked to its relative affinity for the insulin receptor (IR), which primarily mediates metabolic effects, and the IGF-1 receptor, which is more strongly associated with mitogenic (cell growth and proliferation) signaling. Preclinical studies have quantified these interactions for insulin glargine and its metabolites.
Table 1: Relative Receptor Binding Affinities Compared to Human Insulin
| Compound | Insulin Receptor (IR-A & IR-B) Affinity | IGF-1 Receptor (IGF-1R) Affinity | Key Findings | Source |
| Insulin Glargine | Similar to human insulin (approx. 40-50% less active) | 6- to 8-fold higher than human insulin | Increased affinity for IGF-1R is the primary basis for mitogenicity concerns in vitro. | [2][3][6][7] |
| Metabolite M1 | Similar to insulin glargine | Significantly lower than glargine; equal to human insulin | In vivo, M1 is the main circulating component. Its IGF-1R affinity is comparable to human insulin. | [6][7][8][9] |
| Metabolite M2 | Similar to insulin glargine | Significantly lower than glargine; equal to human insulin | Like M1, its mitogenic potential via IGF-1R is similar to human insulin. | [6][7][8][9] |
Table 2: Functional Assay Results - Receptor Activation and Mitogenicity
| Assay | Cell Line | Compound | Result (Relative to Human Insulin) | Conclusion | Source |
| IGF-1R Autophosphorylation | MEF cells (overexpressing IGF-1R) | Insulin Glargine | Lower EC₅₀ (more potent) | Correlates with higher binding affinity; demonstrates functional activation of the IGF-1R pathway. | [6][7][8] |
| Thymidine Incorporation | Saos-2 (osteosarcoma cells) | Insulin Glargine | More potent stimulation | Increased DNA synthesis in a cell line with high IGF-1R expression. | [3][6][7][8] |
| Thymidine Incorporation | Saos-2 (osteosarcoma cells) | Metabolites M1 & M2 | Equal mitogenicity | The metabolites do not show the increased mitogenic effect of the parent compound in vitro. | [6][7][8][9] |
| DNA Synthesis (EdU Inc.) | L6 cells (myoblasts, overexpressing IR-A) | Insulin Glargine | Equipotent | In a cell line where the IR-A receptor predominates, glargine's mitogenic potency is similar to human insulin. | [11] |
Detailed Experimental Protocols
The assessment of mitogenic potential relies on a series of established in vitro assays. The following protocols are representative of those cited in the literature for insulin glargine.
Competitive Receptor Binding Assay
This assay quantifies the affinity of a ligand (e.g., insulin glargine) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
-
Objective: To determine the relative binding affinity of insulin glargine and its metabolites for human insulin receptors (IR-A and IR-B) and the IGF-1 receptor.
-
Methodology: Scintillation Proximity Assay (SPA) technology is frequently used.[6][7][8][10]
-
Receptor Preparation: Membranes from cells engineered to overexpress a specific receptor (e.g., IR-A, IR-B, or IGF-1R) are prepared.
-
Assay Setup: The membranes are bound to SPA beads containing a scintillant. A known amount of a radiolabeled ligand (e.g., ¹²⁵I-IGF-1 for the IGF-1R assay) is added.
-
Competition: Increasing concentrations of the unlabeled test compounds (human insulin, insulin glargine, M1, M2) are added to the mixture.
-
Measurement: When the radiolabeled ligand binds to the receptor on the bead, the scintillant is excited and emits light, which is measured. The unlabeled test compound competes for binding, displacing the radiolabeled ligand and causing a reduction in the light signal.
-
Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀) is calculated to determine its binding affinity.
-
Receptor Autophosphorylation Assay
This cell-based assay measures the functional consequence of ligand binding: the activation of the receptor's intrinsic tyrosine kinase activity.
-
Objective: To assess the potency of insulin glargine and its metabolites in activating IR and IGF-1R.
-
Methodology: An In-Cell Western assay is a common method.[6][7][8][10][12]
-
Cell Culture: Chinese Hamster Ovary (CHO) or Mouse Embryonic Fibroblast (MEF) cells, engineered to overexpress the human receptor of interest (IR-A, IR-B, or IGF-1R), are cultured in 96-well plates.[6][7][8][10][12]
-
Stimulation: Cells are serum-starved and then stimulated with various concentrations of the test compounds for a defined period.
-
Fixation and Permeabilization: Cells are fixed with formaldehyde and permeabilized with a detergent to allow antibody access.
-
Immunostaining: Cells are incubated with a primary antibody specific for the phosphorylated form of the receptor (e.g., anti-phosphotyrosine). Subsequently, a secondary antibody conjugated to an infrared fluorescent dye is added. A second antibody, specific to the total receptor protein and conjugated to a different colored dye, is often used for normalization.
-
Detection: The plate is scanned using an infrared imaging system to quantify the fluorescence from both antibodies in each well.
-
Analysis: The ratio of the phosphospecific signal to the total protein signal is calculated. Dose-response curves are generated to determine the EC₅₀ (the concentration that produces 50% of the maximal response).
-
Mitogenicity (DNA Synthesis) Assay
This assay directly measures cell proliferation by quantifying the synthesis of new DNA, a hallmark of cell division.
-
Objective: To determine the mitogenic activity of insulin glargine and its metabolites.
-
Methodology: The Thymidine Incorporation Assay is a classic method.[6][7][8][10]
-
Cell Culture: A cell line known to be responsive to mitogenic signals, such as the human osteosarcoma cell line Saos-2 (which has high IGF-1R expression), is plated.[3][6][7][8]
-
Stimulation: Cells are serum-starved to synchronize their cell cycles and then treated with various concentrations of the test compounds.
-
Labeling: Tritiated thymidine ([³H]-thymidine), a radioactive DNA precursor, is added to the culture medium for several hours. Cells that are actively dividing will incorporate the [³H]-thymidine into their newly synthesized DNA.
-
Harvesting and Measurement: The cells are harvested, and the unincorporated [³H]-thymidine is washed away. The amount of incorporated radioactivity is measured using a scintillation counter.
-
Analysis: The level of radioactivity is directly proportional to the rate of DNA synthesis and, therefore, the mitogenic activity of the test compound.
-
Signaling Pathways and Experimental Workflow
Insulin and IGF-1 activate distinct but overlapping intracellular signaling cascades. The balance of activation between these pathways determines the cellular response (metabolic vs. mitogenic).
Key Signaling Pathways
-
Metabolic Pathway (PI3K/Akt): Primarily activated by the Insulin Receptor, this pathway is central to glucose metabolism. Upon receptor activation, Insulin Receptor Substrate (IRS) proteins are phosphorylated, leading to the recruitment and activation of Phosphoinositide 3-kinase (PI3K). This, in turn, activates Akt (Protein Kinase B), which mediates most of insulin's metabolic effects, such as glucose uptake and glycogen synthesis.
-
Mitogenic Pathway (Ras/MAPK): While insulin can activate this pathway, it is more strongly stimulated by IGF-1R. Receptor activation leads to the recruitment of adapter proteins like Shc and Grb2, which activate the Ras-Raf-MEK-ERK (MAPK) cascade. Activated ERK translocates to the nucleus and phosphorylates transcription factors that promote cell cycle progression and proliferation.[2]
Caption: Metabolic (PI3K/Akt) vs. Mitogenic (MAPK) signaling pathways.
Experimental Workflow Visualization
The preclinical assessment of an insulin analog's mitogenic potential follows a logical, tiered progression from molecular interactions to cellular responses.
Caption: Tiered workflow for assessing insulin analog mitogenic potential.
Conclusion
Preclinical in vitro studies consistently demonstrate that the parent insulin glargine molecule possesses a higher binding affinity for the IGF-1R than human insulin, which translates to a greater mitogenic potential in cell lines that express high levels of this receptor.[6][7][13] However, this observation must be contextualized by the molecule's in vivo behavior. After subcutaneous injection, insulin glargine is rapidly and almost completely converted to its metabolites, M1 and M2.[14][15] These metabolites, which are the primary circulating forms of the drug, exhibit binding affinities for both the IR and IGF-1R, as well as mitogenic potencies, that are comparable to human insulin.[6][7][8][9] This metabolic conversion effectively mitigates the increased IGF-1R activity observed with the parent compound in vitro. In vivo animal studies have not shown increased tumor growth with insulin glargine administration.[14][15][16] Therefore, the comprehensive preclinical data package suggests that the theoretical mitogenic risk of the parent insulin glargine molecule does not translate to the in vivo situation in animals due to its rapid metabolism.[13]
References
- 1. Differences in metabolic and mitogenic signalling of insulin glargine and insulin aspart B10 in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insulin glargine affects the expression of Igf-1r, Insr, and Igf-1 genes in colon and liver of diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitogenic potency of insulin glargine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insulin and its analogues and their affinities for the IGF1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Metabolic and Mitogenic Signaling of Insulin Glargine and Its Metabolites | PLOS One [journals.plos.org]
- 7. In Vitro Metabolic and Mitogenic Signaling of Insulin Glargine and Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro metabolic and mitogenic signaling of insulin glargine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Minimizing Mitogenic Potency of Insulin Analogues Through Modification of a Disulfide Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to Assess the Biological Activity of Insulin Glargine, Insulin Lispro, and Insulin Aspart In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Review on the in vitro interaction of insulin glargine with the insulin/insulin-like growth factor system: potential implications for metabolic and mitogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 16. Glargine and Cancer: Can We Now Suggest Closure? - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro vs. In Vivo Bioactivity of Insulin Glargine
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Insulin glargine is a long-acting, recombinant human insulin analog designed to provide basal glycemic control in individuals with diabetes mellitus. Its unique chemical structure—glycine replacing asparagine at position A21 and the addition of two arginine residues to the C-terminus of the B-chain—alters its isoelectric point, rendering it soluble at an acidic pH and less soluble at physiological pH.[1][2][3] This property facilitates the formation of microprecipitates upon subcutaneous injection, leading to a slow, sustained release of the hormone over approximately 24 hours.[2][3][4] While its metabolic effects are well-established, a nuanced understanding of its bioactivity requires a comparative analysis of its performance in controlled laboratory settings (in vitro) versus its behavior within a living organism (in vivo).
This guide provides a detailed examination of the metabolic and mitogenic activities of insulin glargine, highlighting the critical discrepancies between its in vitro and in vivo profiles. A central theme is the pivotal role of its in vivo metabolism. After administration, insulin glargine is rapidly processed into its primary metabolites, M1 ([GlyA21]insulin) and M2 ([GlyA21,des-ThrB30]insulin).[5][6][7] These metabolites, particularly M1, are the predominant circulating forms and exhibit a bioactivity profile, especially concerning mitogenicity, that is more aligned with human insulin than the parent glargine compound.[7][8][9] Understanding this metabolic conversion is essential for interpreting the full safety and efficacy profile of insulin glargine.
In Vitro Bioactivity
In vitro studies expose cells directly to the parent insulin glargine molecule, allowing for a detailed characterization of its interactions with cellular receptors and subsequent signaling cascades.
Receptor Binding Affinity
The biological actions of insulin and its analogs are initiated by binding to the insulin receptor (IR), which exists in two isoforms (IR-A and IR-B), and the insulin-like growth factor-1 receptor (IGF-1R). The IR primarily mediates metabolic effects, while the IGF-1R is more closely associated with mitogenic (growth-promoting) signaling.
-
Insulin Receptor (IR-A and IR-B): In vitro studies show that insulin glargine and its metabolites, M1 and M2, bind to both IR-A and IR-B with slightly lower affinity than human insulin.[5][10] The binding affinity is generally reported to be 40-50% less active than human insulin.[5][10]
-
IGF-1 Receptor (IGF-1R): A key finding from in vitro assays is that the parent insulin glargine molecule exhibits a significantly higher affinity for the IGF-1R compared to human insulin, with reports indicating a 6- to 8-fold greater affinity.[11][12][13][14] This heightened affinity has been a focal point of research into its mitogenic potential. In contrast, the M1 and M2 metabolites show markedly reduced affinity for the IGF-1R, comparable to that of human insulin.[5][7][15]
Table 1: Relative Receptor Binding Affinities (In Vitro)
| Compound | Insulin Receptor (IR-A/B) Affinity (Relative to Human Insulin) | IGF-1 Receptor (IGF-1R) Affinity (Relative to Human Insulin) |
| Human Insulin | 100% | 100% |
| Insulin Glargine | ~50-86%[5][10][16] | ~460-650%[17] |
| Metabolite M1 | ~78%[5][10] | Similar to Human Insulin[5][7][15] |
| Metabolite M2 | Similar to M1[5] | Similar to Human Insulin[5][7][15] |
Metabolic Signaling and Potency
Metabolic activity is assessed by measuring the stimulation of processes like lipid synthesis in adipocytes. In vitro, the metabolic potency of insulin glargine and its metabolites correlates well with their IR binding affinities. Studies have shown that insulin glargine demonstrates a reduced potency in stimulating lipid synthesis compared to human insulin, with values reported around 60% of human insulin's activity.[5][10] The metabolic activities of the M1 and M2 metabolites are comparable to that of the parent glargine compound.[9]
Table 2: Metabolic Potency (In Vitro)
| Compound | Relative Potency (Lipid Synthesis) (vs. Human Insulin) |
| Human Insulin | 100% |
| Insulin Glargine | ~60%[5][10] |
| Metabolite M1 | ~88%[5][10] |
| Metabolite M2 | Similar to M1[5] |
Mitogenic Signaling and Potency
Mitogenic potential is evaluated through assays that measure cell proliferation, such as thymidine incorporation into DNA. Due to its higher affinity for the IGF-1R, insulin glargine demonstrates a more potent stimulation of mitogenic pathways in vitro compared to human insulin, particularly in cell lines that express high levels of the IGF-1R, such as Saos-2 human osteosarcoma cells.[5][11][12][15] However, this increased mitogenic activity is not observed in all cell lines.[11][12] Crucially, the M1 and M2 metabolites, with their lower IGF-1R affinity, exhibit a mitogenic potency equal to that of human insulin.[5][7][15]
Table 3: Mitogenic Potency (In Vitro)
| Compound | Relative Potency (Thymidine Incorporation in Saos-2 cells) (vs. Human Insulin) |
| Human Insulin | 100% |
| Insulin Glargine | More potent than Human Insulin[5][6][15] |
| Metabolite M1 | Equal to Human Insulin[5][7][15] |
| Metabolite M2 | Equal to Human Insulin[5][7][15] |
In Vivo Bioactivity
The in vivo profile of insulin glargine is profoundly influenced by its pharmacokinetic properties and its rapid metabolism following subcutaneous injection.
Pharmacokinetics and Metabolism
Upon subcutaneous injection, the acidic insulin glargine solution is neutralized by the physiological pH of the tissue, leading to the formation of microprecipitates.[2][3] These precipitates serve as a depot from which the insulin is slowly and continuously released into circulation, providing its long-acting, peakless profile.[2][4][18]
A critical event occurs at the injection site and in the bloodstream: insulin glargine is enzymatically cleaved to form its metabolites.[6] Studies in humans have shown that the parent glargine molecule is often detectable only transiently and at negligible concentrations in plasma.[8] The primary circulating and metabolically active component is the M1 metabolite, which can account for over 90% of the insulin concentration measured in the blood.[8]
Metabolic Effects
In vivo, insulin glargine effectively lowers blood glucose by stimulating peripheral glucose uptake and inhibiting hepatic glucose production.[4][18][19] Euglycemic clamp studies, which measure the amount of glucose required to maintain a normal blood glucose level, confirm its prolonged and relatively constant metabolic effect over 24 hours.[4][20] The onset of action is delayed compared to human insulin, beginning approximately 1-2 hours post-injection.[18][21] The overall glucose-lowering effect is primarily exerted by the M1 metabolite.[8]
Mitogenic Effects
The discrepancy between in vitro and in vivo findings is most pronounced in the context of mitogenicity. While in vitro studies using the parent molecule raised concerns due to its high IGF-1R affinity, these concerns are largely mitigated in vivo.[11][22] The rapid and near-total conversion of insulin glargine to its M1 metabolite means that the body's tissues are primarily exposed to a molecule with mitogenic and IGF-1R binding characteristics similar to human insulin.[7][8][23] Consequently, animal carcinogenicity studies and long-term clinical trials have not demonstrated an increased risk of cancer with insulin glargine.[3][23][24] The in vivo situation suggests that the theoretical mitogenic risk of the parent compound is not translated into a clinical effect.[23][25]
Key Experimental Protocols
In Vitro: Receptor Binding Assay (Competitive)
This assay quantifies the affinity of insulin analogs for specific receptors.
-
Preparation: Membranes from cells overexpressing the target receptor (e.g., IR-A, IR-B, or IGF-1R) are prepared. A radiolabeled ligand (e.g., [125I]IGF-1 or [125I]Insulin) is used as a tracer.
-
Competition: The membranes and radiolabeled ligand are incubated with varying concentrations of the unlabeled competitor (human insulin, insulin glargine, or its metabolites).
-
Detection: The amount of radiolabeled ligand bound to the receptor is measured. Scintillation Proximity Assay (SPA) technology is a common method.[5][7]
-
Analysis: A competition curve is generated, and the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) is calculated to determine relative binding affinity.
In Vitro: Mitogenicity Assay (3H-Thymidine Incorporation)
This assay measures DNA synthesis as an indicator of cell proliferation.
-
Cell Culture: A suitable cell line (e.g., Saos-2) is cultured in appropriate media.[15]
-
Serum Starvation: Cells are serum-starved to synchronize them in the G0/G1 phase of the cell cycle.
-
Stimulation: Cells are incubated with various concentrations of the test insulins (glargine, M1, human insulin) for a specified period (e.g., 24 hours).
-
Labeling: 3H-Thymidine is added to the culture medium for the final few hours of incubation. Proliferating cells will incorporate the radioactive thymidine into their newly synthesized DNA.
-
Measurement: Cells are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter. Increased counts indicate higher mitogenic activity.[5][6]
In Vivo: Euglycemic Hyperinsulinemic Clamp
This is the gold standard for assessing insulin action in vivo.
-
Catheterization: Intravenous catheters are placed for insulin/glucose infusion and blood sampling.
-
Insulin Infusion: The insulin analog (e.g., insulin glargine) is administered. For a steady-state assessment, a continuous infusion is used; for pharmacokinetic/pharmacodynamic profiling of long-acting insulins, a single subcutaneous injection is given.[8][20]
-
Blood Glucose Monitoring: Blood glucose is monitored frequently (e.g., every 5-10 minutes).
-
Glucose Infusion: A variable-rate infusion of glucose is administered to "clamp" the blood glucose at a specific, normal level (euglycemia).
-
Analysis: The glucose infusion rate (GIR) required to maintain euglycemia is the primary outcome. A higher GIR indicates greater insulin sensitivity and metabolic activity. The study can last for 24 hours or more to capture the full profile of long-acting analogs.[4][20]
Signaling Pathways
Insulin and IGF-1 receptors, upon ligand binding, activate downstream signaling cascades. The two major pathways are the PI3K/Akt pathway, which is predominantly metabolic, and the Ras/MAPK (ERK) pathway, which is primarily mitogenic. While there is significant crosstalk, insulin glargine's higher affinity for the IGF-1R in vitro leads to a stronger activation of the mitogenic pathway compared to human insulin at equivalent concentrations.
Conclusion
The bioactivity of insulin glargine presents a classic case of divergence between in vitro and in vivo data.
-
In Vitro , the parent insulin glargine molecule displays a receptor binding and activity profile characterized by slightly reduced metabolic potency and significantly increased IGF-1R affinity and mitogenic potential compared to human insulin.
-
In Vivo , the story is dominated by pharmacokinetics and metabolism. The parent compound is rapidly converted into its M1 and M2 metabolites. The primary circulating moiety, M1, exhibits metabolic potency similar to glargine but a mitogenic profile comparable to human insulin.
This critical distinction resolves the apparent contradiction in the data. The elevated mitogenic activity observed in specific in vitro settings does not translate to the in vivo condition because the body is predominantly exposed to the M1 metabolite, which does not share the parent compound's high affinity for the IGF-1R. Therefore, a comprehensive assessment concludes that while in vitro studies are invaluable for mechanistic understanding, the in vivo data, reflecting the true physiological state, confirms the metabolic efficacy and mitogenic safety profile of insulin glargine as being comparable to human insulin in a clinical context.
References
- 1. Insulin glargine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Differences in metabolic and mitogenic signalling of insulin glargine and insulin aspart B10 in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. In Vitro Metabolic and Mitogenic Signaling of Insulin Glargine and Its Metabolites | PLOS One [journals.plos.org]
- 6. In Vitro Metabolic and Mitogenic Signaling of Insulin Glargine and Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro metabolic and mitogenic signaling of insulin glargine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of Insulin Glargine After Repeated Daily Subcutaneous Injections in Subjects With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insulin glargine: pharmacokinetic and pharmacodynamic basis of clinical effect | Klimontov | Diabetes mellitus [dia-endojournals.ru]
- 10. journals.plos.org [journals.plos.org]
- 11. Mitogenic potency of insulin glargine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. ahajournals.org [ahajournals.org]
- 14. Insulin glargine affects the expression of Igf-1r, Insr, and Igf-1 genes in colon and liver of diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Differences in bioactivity between human insulin and insulin analogues approved for therapeutic use- compilation of reports from the past 20 years - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. droracle.ai [droracle.ai]
- 20. ovid.com [ovid.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Insulin and its analogues and their affinities for the IGF1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Review on the in vitro interaction of insulin glargine with the insulin/insulin-like growth factor system: potential implications for metabolic and mitogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 25. researchgate.net [researchgate.net]
Molecular Basis for Insulin Glargine's Prolonged Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the molecular mechanisms underpinning the extended duration of action of insulin glargine, a long-acting basal insulin analog. We will delve into its unique structural modifications, formulation characteristics, and the resulting pharmacokinetic and pharmacodynamic profile. This guide also provides an overview of the key experimental protocols used to characterize this widely used therapeutic agent and its downstream signaling effects.
Structural Modifications and Formulation: The Foundation of Prolonged Action
Insulin glargine's sustained action is a direct consequence of innovative modifications to the human insulin molecule and its formulation at an acidic pH.
Structural Modifications:
Human insulin is a peptide hormone composed of an A-chain (21 amino acids) and a B-chain (30 amino acids). Insulin glargine differs from human insulin in two key ways:
-
A-Chain Modification: The asparagine residue at position A21 is replaced by a glycine molecule.[1] This substitution prevents the deamidation of the asparagine in the acidic formulation, thereby enhancing the stability of the molecule.[1]
-
B-Chain Modification: Two arginine residues are added to the C-terminus of the B-chain at positions B31 and B32.[1] These positively charged amino acids shift the isoelectric point of the insulin molecule from a pH of 5.4 to a more neutral pH of 6.7.[2]
Formulation at Acidic pH:
Insulin glargine is formulated in a clear, acidic solution with a pH of 4.0.[3][4] At this pH, the insulin glargine molecules are completely soluble.[3][4] The formulation also contains zinc, which promotes the formation of insulin hexamers, further stabilizing the molecule in the solution.[4]
Mechanism of Prolonged Release: Precipitation at Physiological pH
The core of insulin glargine's prolonged action lies in its behavior upon subcutaneous injection into the neutral pH (approximately 7.4) of the interstitial fluid.
Upon injection, the acidic solution is neutralized, causing a significant decrease in the solubility of the insulin glargine molecules due to the shift in their isoelectric point.[2][5] This leads to the formation of microprecipitates at the injection site.[2][5][6] These microprecipitates act as a depot, from which small amounts of insulin glargine are slowly and continuously released into the systemic circulation over an extended period.[2][5] This slow dissolution and absorption process results in a relatively constant, peakless concentration-time profile over 24 hours.[5]
Metabolism to Active Metabolites
Following its slow release from the subcutaneous depot, insulin glargine is rapidly metabolized in the subcutaneous tissue and the bloodstream.[7] The primary active metabolite is M1 (21A-Gly-human insulin), formed by the enzymatic cleavage of the two C-terminal arginine residues from the B-chain.[5][8] A secondary, less abundant active metabolite, M2 (21A-Gly-des-30B-Thr-human insulin), is formed by the subsequent removal of the threonine at position B30.[5][8] The M1 metabolite is the principal circulating moiety responsible for the metabolic effects of insulin glargine.[8][9]
Pharmacokinetics and Pharmacodynamics
The unique release mechanism of insulin glargine translates into a distinct pharmacokinetic (PK) and pharmacodynamic (PD) profile compared to other insulins, such as Neutral Protamine Hagedorn (NPH) insulin.
Data Presentation:
Table 1: Pharmacokinetic and Pharmacodynamic Comparison of Insulin Glargine and NPH Insulin
| Parameter | Insulin Glargine | NPH Insulin | Reference(s) |
| Onset of Action | ~1.5 hours | ~0.8 hours | [5] |
| Peak Effect | Peakless | 4-6 hours | [5][10] |
| Duration of Action | Up to 24 hours | 12-16 hours | [5][10] |
| Inter-individual Variability | Lower | Higher | [5] |
Table 2: Pharmacodynamic Comparison of Insulin Glargine U100 and U300
| Parameter | Insulin Glargine U100 | Insulin Glargine U300 | Reference(s) |
| Mean Daily BG (mg/dL) | 184 ± 46 | 186 ± 40 | [11] |
| % Readings in Target (70-180 mg/dL) | 55 ± 29% | 50 ± 27% | [11] |
| Duration of Action | ~25.5 hours (0.3 U/kg) | Flatter and more extended | [12] |
| Terminal Half-life | ~13.5 hours (0.4 U/kg) | ~19 hours (0.4 U/kg) | [12] |
Insulin Receptor Binding and Signaling Pathway
Insulin glargine and its active metabolites exert their effects by binding to the insulin receptor (IR), a receptor tyrosine kinase. While insulin glargine has a slightly higher affinity for the insulin-like growth factor-1 receptor (IGF-1R) in vitro compared to human insulin, its rapid conversion to metabolites with lower IGF-1R affinity mitigates potential mitogenic concerns in vivo.[12][13] The primary metabolite, M1, has a receptor binding profile very similar to human insulin.
Binding of the insulin analog to the IR initiates a phosphorylation cascade, leading to the activation of two main signaling pathways:
-
PI3K/Akt Pathway: This is the primary pathway for the metabolic effects of insulin, including glucose uptake and glycogen synthesis.
-
Ras/MAPK Pathway: This pathway is primarily involved in regulating cell growth, proliferation, and differentiation.[14]
Experimental Protocols
The characterization of insulin glargine's properties relies on a set of established experimental protocols.
A. Euglycemic Clamp Technique:
This is the gold standard method for assessing the pharmacodynamic action of insulin.
-
Objective: To measure the glucose-lowering effect of insulin over time.
-
Procedure:
-
An intravenous (IV) line is established for glucose infusion and another for blood sampling.
-
A single subcutaneous dose of insulin glargine is administered.
-
Blood glucose levels are frequently monitored (e.g., every 5-10 minutes).
-
A variable infusion of glucose is administered to maintain a constant, predetermined blood glucose level (euglycemia).
-
The glucose infusion rate (GIR) required to maintain euglycemia is recorded over a 24-hour period or longer. The GIR is a direct measure of the insulin's metabolic activity.[7][15]
-
B. Quantification of Insulin Glargine and its Metabolites by LC-MS/MS:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying insulin glargine and its metabolites in plasma.
-
Objective: To determine the plasma concentrations of insulin glargine, M1, and M2 over time.
-
Procedure:
-
Sample Preparation: Plasma samples are subjected to a protein precipitation step, followed by solid-phase extraction (SPE) or immunocapture to isolate the analytes.[3][16]
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatograph, where the different components (glargine, M1, M2) are separated based on their physicochemical properties as they pass through a column.[16]
-
Mass Spectrometric Detection: The separated components are then introduced into a tandem mass spectrometer. The molecules are ionized, and specific parent-to-product ion transitions are monitored for each analyte, allowing for highly specific and sensitive quantification.[3][16]
-
C. In Vitro Insulin Receptor Binding Assay:
This assay is used to determine the binding affinity of insulin analogs to the insulin receptor.
-
Objective: To measure how strongly insulin glargine and its metabolites bind to the insulin receptor.
-
Procedure:
-
Cells overexpressing the human insulin receptor are cultured.
-
A constant amount of radiolabeled insulin is incubated with the cells in the presence of varying concentrations of unlabeled insulin glargine or its metabolites.
-
The unlabeled insulin analog competes with the radiolabeled insulin for binding to the receptor.
-
After incubation, the amount of bound radioactivity is measured.
-
The concentration of the unlabeled analog that inhibits 50% of the binding of the radiolabeled insulin (IC50) is determined, which is a measure of its binding affinity.[17]
-
D. Assessment of Insulin Signaling Pathway Activation:
Western blotting is a common technique to assess the activation of key proteins in the insulin signaling pathway.
-
Objective: To measure the phosphorylation (activation) of key signaling molecules like the insulin receptor, Akt, and ERK.
-
Procedure:
-
Cells are treated with insulin glargine or its metabolites for a specific time.
-
The cells are lysed to extract the proteins.
-
The protein extracts are separated by size using gel electrophoresis.
-
The separated proteins are transferred to a membrane.
-
The membrane is incubated with primary antibodies that specifically recognize the phosphorylated forms of the target proteins (e.g., anti-phospho-Akt).
-
A secondary antibody conjugated to an enzyme or fluorescent dye is used for detection, allowing for the visualization and quantification of the phosphorylated proteins.[4]
-
Conclusion
The prolonged action of insulin glargine is a result of a sophisticated interplay between its molecular structure, formulation, and the physiological environment at the injection site. The modifications to the insulin molecule and its acidic formulation lead to the formation of a subcutaneous depot that ensures a slow and continuous release of the active drug. This results in a peakless and extended pharmacokinetic and pharmacodynamic profile, providing stable basal insulin coverage. The detailed experimental protocols described herein are crucial for the continued development and characterization of long-acting insulin analogs, ultimately benefiting individuals with diabetes.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. sciex.com [sciex.com]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and pharmacodynamics of subcutaneous injection of long-acting human insulin analog glargine, NPH insulin, and ultralente human insulin and continuous subcutaneous infusion of insulin lispro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concentrations of Insulin Glargine and Its Metabolites During Long-Term Insulin Therapy in Type 2 Diabetic Patients and Comparison of Effects of Insulin Glargine, Its Metabolites, IGF-I, and Human Insulin on Insulin and IGF-I Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single‐dose euglycaemic clamp studies demonstrating pharmacokinetic and pharmacodynamic similarity between MK‐1293 insulin glargine and originator insulin glargine (Lantus) in subjects with type 1 diabetes and healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. altasciences.com [altasciences.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Randomized Controlled Trial Comparing Glargine U300 and Glargine U100 for the Inpatient Management of Medicine and Surgery Patients With Type 2 Diabetes: Glargine U300 Hospital Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real-World Use of Insulin Glargine U100 and U300 in Insulin-Naïve Patients with Type 2 Diabetes Mellitus: DosInGlar Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Insulin signaling and its application [frontiersin.org]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. sciex.com [sciex.com]
- 17. High Affinity Insulin Binding: Insulin Interacts with Two Receptor Ligand Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Assessing Insulin Glargine Activity in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Insulin glargine is a long-acting basal insulin analog designed to provide a steady release of insulin over 24 hours, mimicking the body's natural basal insulin secretion.[1][2] It is produced using recombinant DNA technology, featuring a modification in the amino acid sequence of human insulin. Specifically, asparagine at position A21 is replaced by glycine, and two arginine residues are added to the C-terminus of the B-chain.[3][4] These changes result in a shift of the isoelectric point, leading to lower solubility at physiological pH. Following subcutaneous injection, insulin glargine forms microprecipitates from which it is slowly released into circulation.[1]
Assessing the biological activity of insulin glargine in a preclinical setting is crucial for quality control, biosimilar development, and research into its molecular mechanisms. In vitro cell-based assays provide a valuable alternative to in vivo animal studies, offering a more controlled and high-throughput approach to evaluate the potency and signaling pathways of insulin analogs.[3][5][6][7] This document provides detailed protocols for assessing the activity of Insulin glargine in cell culture, focusing on the activation of the insulin receptor and downstream signaling pathways.
Principle of the Assay
The biological activity of insulin glargine is initiated by its binding to the insulin receptor (IR), a transmembrane protein with intrinsic tyrosine kinase activity.[1] This binding triggers autophosphorylation of the receptor on specific tyrosine residues, initiating a cascade of intracellular signaling events.[3][4] Key downstream pathways include the PI3K/Akt pathway, which is central to metabolic effects like glucose uptake, and the Ras/MAPK (ERK) pathway, which is primarily involved in regulating cell growth and differentiation.[1]
The primary method described here is an in-cell western assay that quantifies the phosphorylation of the insulin receptor as a direct measure of insulin glargine activity.[3][5][8] Additionally, protocols for assessing the phosphorylation of key downstream effectors, Akt and ERK1/2, are provided to offer a more comprehensive understanding of the signaling profile of insulin glargine.
Materials and Reagents
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably overexpressing the human insulin receptor (e.g., CHO INSR 1284, ATCC® CRL-3307™).[3]
-
Insulin Glargine: Reference standard and test samples.
-
Cell Culture Media: Ham's F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics (e.g., hygromycin B).[3][5]
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: Odyssey Blocking Buffer or equivalent.
-
Primary Antibodies:
-
Anti-phospho-tyrosine antibody (e.g., clone 4G10).
-
Anti-phospho-Akt (Ser473) antibody.
-
Anti-phospho-ERK1/2 (Thr202/Tyr204) antibody.
-
Antibodies for total protein normalization (e.g., anti-Akt, anti-ERK1/2, or a DNA stain like Hoechst 33342).[3]
-
-
Secondary Antibodies: IRDye®-conjugated secondary antibodies (e.g., IRDye 800CW Goat anti-Mouse, IRDye 680RD Goat anti-Rabbit).
-
96-well plates: Black, clear-bottom plates for cell culture and assay.
-
Plate reader: Capable of near-infrared fluorescence detection.
Experimental Protocols
Cell Culture and Seeding
-
Culture CHO-K1 cells overexpressing the human insulin receptor in Ham's F-12K medium supplemented with 10% FBS and selection antibiotic at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture cells every 2-3 days to maintain exponential growth.
-
For the assay, harvest cells using Accutase and perform a cell count.
-
Seed the cells into 96-well black, clear-bottom plates at a density of 30,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates for 48 hours at 37°C and 5% CO2 to allow for cell attachment and formation of a monolayer.
Preparation of Insulin Glargine Solutions
-
Reconstitute the Insulin glargine reference standard and test samples according to the manufacturer's instructions to prepare stock solutions.
-
On the day of the assay, prepare a serial dilution of the insulin glargine stock solutions in serum-free medium. A typical concentration range would be from 0 to 1000 ng/mL.
-
Prepare a sufficient volume of each dilution to treat the cells in triplicate.
Insulin Glargine Treatment
-
After 48 hours of incubation, gently remove the culture medium from the 96-well plates.
-
Wash the cells once with 100 µL of serum-free medium.
-
Add 50 µL of the prepared insulin glargine dilutions to the respective wells.
-
Incubate the plates at 37°C for 15 minutes to stimulate insulin receptor phosphorylation. For Akt and ERK phosphorylation, a stimulation time of 10-30 minutes is generally sufficient.[9][10]
In-Cell Western Assay for Insulin Receptor Phosphorylation
-
Fixation: After stimulation, remove the treatment solutions and add 150 µL of 4% paraformaldehyde in PBS to each well. Incubate for 20 minutes at room temperature.
-
Permeabilization: Wash the plates twice with 200 µL of 0.1% Triton X-100 in PBS. Let the plates stand for 5 minutes for each wash.
-
Blocking: Add 150 µL of Odyssey Blocking Buffer to each well and incubate for 1.5 hours at room temperature with gentle shaking.
-
Primary Antibody Incubation: Remove the blocking buffer and add 50 µL of the primary antibody solution (e.g., anti-phospho-tyrosine and a normalization antibody) diluted in blocking buffer. Incubate overnight at 4°C.
-
Washing: Wash the plates five times with 200 µL of 0.1% Tween-20 in PBS.
-
Secondary Antibody Incubation: Add 50 µL of the IRDye-conjugated secondary antibody solution diluted in blocking buffer. Incubate for 1 hour at room temperature, protected from light.
-
Final Washes: Wash the plates five times with 200 µL of 0.1% Tween-20 in PBS.
-
Imaging: Scan the plates using a compatible near-infrared imaging system (e.g., LI-COR Odyssey).
Assays for Akt and ERK Phosphorylation
The protocol for assessing Akt and ERK phosphorylation is similar to the in-cell western assay for IR phosphorylation, with the following modifications:
-
Primary Antibodies: Use primary antibodies specific for phosphorylated Akt (Ser473) and phosphorylated ERK1/2 (Thr202/Tyr204). For normalization, use antibodies against total Akt and total ERK1/2, respectively.
-
Stimulation Time: Optimal stimulation times may vary, but a range of 10-30 minutes is a good starting point.[9][10]
Data Analysis and Presentation
-
Quantification: The integrated intensity of the fluorescence signal in each well is measured using the imaging system's software.
-
Normalization: The signal from the phospho-specific antibody is normalized to the signal from the total protein antibody or DNA stain to account for variations in cell number.
-
Dose-Response Curves: Plot the normalized signal against the logarithm of the insulin glargine concentration. Fit the data to a four-parameter logistic (4PL) curve to determine the EC50 value, which represents the concentration of insulin glargine that elicits a 50% maximal response.
-
Relative Potency: The biological activity of a test sample can be expressed as a relative potency compared to a reference standard.
Data Presentation Tables
Table 1: In-Cell Western Results for Insulin Receptor Phosphorylation
| Treatment | Concentration (ng/mL) | Normalized Signal (Mean ± SD) |
| Vehicle Control | 0 | 1.00 ± 0.12 |
| Insulin Glargine RS | 1 | 2.54 ± 0.21 |
| 10 | 8.76 ± 0.54 | |
| 100 | 15.23 ± 1.10 | |
| 1000 | 16.01 ± 1.25 | |
| Insulin Glargine TS | 1 | 2.48 ± 0.19 |
| 10 | 8.65 ± 0.62 | |
| 100 | 15.05 ± 1.05 | |
| 1000 | 15.89 ± 1.31 | |
| RS: Reference Standard; TS: Test Sample |
Table 2: EC50 Values for Downstream Signaling Pathway Activation
| Analyte | Insulin Glargine RS EC50 (ng/mL) | Insulin Glargine TS EC50 (ng/mL) | Relative Potency (%) |
| p-Insulin Receptor | 8.5 | 8.7 | 97.7 |
| p-Akt (Ser473) | 12.1 | 12.5 | 96.8 |
| p-ERK1/2 (Thr202/Tyr204) | 15.8 | 16.2 | 97.5 |
Visualization of Pathways and Workflows
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. youtube.com [youtube.com]
- 3. Protocol to Assess the Biological Activity of Insulin Glargine, Insulin Lispro, and Insulin Aspart In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Establishment and validation of an in vitro cell-based assay to assess the biological activity of insulin products | FDA [fda.gov]
- 7. Protocol to Assess the Biological Activity of Insulin Glargine, Insulin Lispro, and Insulin Aspart In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing a Diabetic Animal Model with Insulin Glargine
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to establish a diabetic or pre-diabetic animal model using insulin glargine. This model is valuable for studying insulin resistance and the pathophysiology of type 2 diabetes.
Introduction
Insulin glargine is a long-acting human insulin analog. Chronic administration of high doses of insulin glargine can induce a state of hyperinsulinemia, leading to insulin resistance, a key feature of type 2 diabetes. This model allows for the investigation of the mechanisms underlying insulin resistance and the efficacy of novel therapeutic agents.
Key Principles
The establishment of this animal model is based on the principle that sustained high levels of insulin in the bloodstream can downregulate insulin receptor signaling pathways, leading to a state where target tissues such as skeletal muscle, adipose tissue, and liver become less responsive to insulin. This results in impaired glucose uptake and utilization, and consequently, hyperglycemia.
Experimental Protocols
Protocol 1: Induction of a Pre-Diabetic State in Rats
This protocol is adapted from a study that induced a pre-diabetic state in Rattus norvegicus.[1][2][3]
Materials:
-
Male Rattus norvegicus (Wistar strain)
-
Insulin glargine (100 IU/mL)
-
Sterile saline solution (0.9% NaCl)
-
Insulin syringes or insulin pen
-
Glucometer and test strips
-
Animal scale
-
Metabolic cages for monitoring food and water intake
Procedure:
-
Animal Acclimatization: Acclimate the rats to the housing conditions for at least one week prior to the experiment. Provide standard chow and water ad libitum.
-
Grouping: Divide the animals into a control group and an insulin glargine-treated group.
-
Dosage Preparation: Dilute the insulin glargine stock solution with sterile saline to the desired concentration for accurate dosing.
-
Administration: Administer insulin glargine subcutaneously to the treatment group at a dose of 1.80 IU/kg body weight once daily for 28 days.[1][2] The control group should receive a corresponding volume of sterile saline. The injection site, preferably the subcutaneous tissue of the abdomen, should be rotated daily.
-
Monitoring:
-
Body Weight: Record the body weight of each animal daily.
-
Food and Water Intake: Monitor and record daily food and water consumption.
-
Blood Glucose: Measure fasting blood glucose levels weekly. For fasting measurements, fast the animals for 10-12 hours overnight. Blood can be collected from the tail vein. A pre-diabetic state is indicated by fasting blood glucose levels between 100-125 mg/dL.[1]
-
-
Endpoint Analysis: At the end of the 28-day period, animals can be euthanized for collection of blood and tissues for further analysis, such as lipid profile, liver function tests, and histopathology of the pancreas and liver.
Protocol 2: Induction of a Type 2 Diabetes-like Model in Mice
This protocol is based on a study that induced a model resembling type 2 diabetes in C57BL/6 mice.[4][5][6]
Materials:
-
Male C57BL/6 mice (6-9 weeks old)
-
Insulin glargine (100 IU/mL)
-
Sterile saline solution (0.9% NaCl)
-
Insulin syringes
-
Glucometer and test strips
-
Animal scale
Procedure:
-
Animal Acclimatization: House the mice individually and allow them to acclimate for at least one week with free access to a regular chow diet and water.
-
Grouping: Establish a control group and an insulin glargine-treated group.
-
Administration: Administer insulin glargine subcutaneously at a dose of 50 U/kg body weight once a day for 8 weeks.[4] The control group receives daily subcutaneous injections of saline.
-
Monitoring:
-
Body Weight and Food Intake: Monitor and record weekly.
-
Fasting Blood Glucose: Measure weekly after an 8-hour fast. A significant increase in fasting blood glucose (e.g., around 150 mg/dL) by the end of the study period is indicative of a diabetic state.[4]
-
Plasma Insulin: At the end of the study, measure fasting endogenous plasma insulin levels to confirm hyperinsulinemia.
-
-
Endpoint Analysis: After 8 weeks, perform analyses such as insulin tolerance tests, glucose tolerance tests, and collection of tissues (liver, pancreas, muscle) for histological and molecular analysis.[4][6]
Data Presentation
Quantitative Data Summary
| Parameter | Animal Model | Treatment Group | Control Group | Duration | Outcome | Reference |
| Fasting Blood Glucose | Rattus norvegicus | 117.33 mg/dL | Normal Range | 28 days | Pre-diabetic state | [1] |
| Fasting Blood Glucose | C57BL/6 Mice | ~150 mg/dL | Normal Range | 8 weeks | T2DM-like state | [4] |
| Insulin Glargine Dose | Rattus norvegicus | 1.80 IU/kg/day | Saline | 28 days | Induction of pre-diabetes | [1][2] |
| Insulin Glargine Dose | C57BL/6 Mice | 50 U/kg/day | Saline | 8 weeks | Induction of T2DM | [4] |
| Fasting Plasma Insulin | C57BL/6 Mice | Significantly increased | Normal levels | 8 weeks | Hyperinsulinemia | [4] |
Visualization of Pathways and Workflows
Signaling Pathway
The chronic hyperinsulinemia induced by repeated insulin glargine injections leads to insulin resistance through the downregulation of the insulin signaling pathway. The following diagram illustrates the key components of this pathway.
Experimental Workflow
The following diagram outlines the general experimental workflow for establishing a diabetic animal model using insulin glargine.
Biochemical and Histopathological Assessment
Biochemical Markers
To characterize the diabetic phenotype, a panel of biochemical markers should be assessed from blood samples collected at the end of the study.
-
Lipid Profile:
-
Total Cholesterol
-
Triglycerides
-
High-Density Lipoprotein (HDL)
-
Low-Density Lipoprotein (LDL)
-
-
Liver Function:
-
Alanine Aminotransferase (ALT)
-
Aspartate Aminotransferase (AST)
-
-
Kidney Function:
-
Blood Urea Nitrogen (BUN)
-
Creatinine
-
Histopathology
Histopathological examination of key organs can provide insights into the pathological changes associated with the induced diabetic state.
-
Pancreas: Examine for changes in islet morphology, including islet size and number, and evidence of beta-cell loss.[4][6] Immunohistochemical staining for insulin and glucagon can be performed to assess the endocrine cell composition of the islets.
-
Liver: Assess for signs of hepatic steatosis (fatty liver), inflammation, and any other pathological changes.
Long-Term Complications
If the animal model is maintained for an extended period, it may be possible to study the development of long-term diabetic complications. These can include:
-
Nephropathy: Assessed by measuring urinary albumin excretion and examining kidney histology.
-
Neuropathy: Can be evaluated through behavioral tests assessing sensory and motor function.
-
Cardiovascular Complications: May be investigated by monitoring heart function and examining cardiovascular tissues for pathological changes.
Conclusion
The use of insulin glargine to induce a diabetic or pre-diabetic state in animal models provides a valuable tool for studying the pathogenesis of insulin resistance and type 2 diabetes. The protocols outlined in these application notes offer a reproducible method for establishing these models, enabling further research into the underlying mechanisms of diabetes and the development of novel therapeutic strategies. Careful monitoring of the animals throughout the study is crucial for obtaining reliable and meaningful data.
References
- 1. The PI3K/AKT pathway in obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Insulin signalling and GLUT4 trafficking in insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Insulin Glargine Dosage Calculation in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the calculation and administration of insulin glargine for in vivo studies in rodents. The following protocols and data are intended to serve as a starting point for researchers, and it is crucial to note that optimal dosages and protocols may vary depending on the specific rodent strain, age, sex, and experimental model.
Introduction to Insulin Glargine in Rodent Research
Insulin glargine is a long-acting human insulin analog frequently used in preclinical rodent studies to investigate diabetes, metabolic disorders, and the effects of novel therapeutics. Its prolonged and peakless action profile in humans provides a basal level of insulin. However, its pharmacokinetic and pharmacodynamic properties can differ in rodents, necessitating careful dose-finding and monitoring. In rats, the glucose-lowering effect of a single dose of insulin glargine is observed over a period of 2 to 5 hours.[1]
Insulin Glargine Dosage Conversion
For accurate dosage calculations, it is essential to understand the conversion between International Units (IU) and mass (mg). Based on information from toxicokinetic studies, a standard conversion can be applied.
Table 1: Insulin Glargine Unit Conversion
| Unit | Equivalent | Source |
| 1 IU | Approximately 0.0347 mg | Calculation based on human insulin molecular weight |
| 1 mg | Approximately 28.8 IU | Calculation based on human insulin molecular weight |
Note: This conversion is based on the standard for human insulin and should be used as a reference. It is always recommended to refer to the manufacturer's specifications for the specific insulin glargine product being used.
Recommended Dosage Ranges in Rodents
The appropriate dosage of insulin glargine in rodents is highly dependent on the research context, particularly whether the animals are healthy or diabetic.
Dosage in Healthy (Non-Diabetic) Rodents
In healthy rodents, insulin glargine is often used to study hypoglycemia or to induce a state of hyperinsulinemia.
Table 2: Reported Insulin Glargine Dosages in Healthy Rodents
| Species | Dosage Range | Route | Study Context | Reference |
| Rat | 0.3 - 3 mg/kg | Subcutaneous | Toxicity studies | |
| Rat | 1.80 IU/kg/day for 28 days | Subcutaneous | Induction of a pre-diabetic state | [2] |
| Mouse | 2, 5, and 12.5 IU/kg | Subcutaneous | Carcinogenicity studies | [3] |
Dosage in Diabetic Rodents (Streptozotocin-Induced)
In chemically-induced diabetic models, such as those using streptozotocin (STZ), insulin glargine is administered to manage hyperglycemia. The required dose is typically higher than in healthy animals.
Table 3: Reported Insulin Glargine Dosages in STZ-Induced Diabetic Rodents
| Species | Dosage Range | Route | Study Context | Reference |
| Rat | 1.5, 3, 4.5, 6 IU/animal | Subcutaneous | Dose-response study | [4] |
| Rat | 1 IU/kg | Subcutaneous | To significantly reduce high blood glucose | |
| Rat | 2-6 U/rat/day | Subcutaneous | Glycemic control | [4] |
Experimental Protocols
Protocol for Induction of Diabetes with Streptozotocin (STZ)
This protocol describes the induction of a type 1 diabetes model in rats.
Materials:
-
Streptozotocin (STZ)
-
Cold 0.1 M citrate buffer (pH 4.5)
-
Syringes and needles for injection
-
Animal scale
-
Blood glucose monitoring system
Procedure:
-
Preparation of STZ Solution: Immediately before use, dissolve STZ in cold 0.1 M citrate buffer (pH 4.5). The solution should be protected from light.
-
Animal Preparation: Fast the rats for 4-6 hours before STZ administration. Weigh each animal to calculate the correct dose.
-
STZ Administration: A common dose for inducing diabetes in rats is a single intraperitoneal (IP) injection of 40-65 mg/kg body weight.
-
Post-Injection Care: To prevent initial severe hypoglycemia due to massive insulin release from damaged pancreatic β-cells, provide the animals with 5-10% sucrose water for the first 24 hours after STZ injection.
-
Confirmation of Diabetes: Measure blood glucose levels 48-72 hours after STZ injection. Animals with fasting blood glucose levels consistently above 250 mg/dL are typically considered diabetic.
Protocol for Insulin Glargine Administration and Blood Glucose Monitoring
Materials:
-
Insulin glargine (e.g., Lantus®)
-
Sterile saline for dilution (if necessary)
-
Insulin syringes
-
Blood glucose monitoring system (glucometer and test strips)
-
Lancets for blood collection
Procedure:
-
Preparation of Insulin Glargine: Insulin glargine is typically supplied at a concentration of 100 IU/mL. If lower concentrations are needed for accurate dosing in small animals, it can be diluted with sterile saline. However, it is important to note that dilution may affect the precipitation and absorption characteristics of insulin glargine.
-
Animal Restraint and Injection: Gently restrain the rodent. For subcutaneous (SC) injection, lift a fold of skin on the back or flank to create a "tent". Insert the needle at the base of the tent and inject the calculated volume of insulin glargine.
-
Blood Glucose Monitoring:
-
Establish a baseline blood glucose reading before insulin administration.
-
Collect a small drop of blood from the tail vein at predetermined time points after injection (e.g., 1, 2, 4, 6, 8, and 24 hours) to monitor the glucose response.
-
The frequency of monitoring will depend on the study's objectives.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo study involving insulin glargine in a rodent model of diabetes.
Caption: Experimental workflow for insulin glargine studies in rodents.
Insulin Signaling Pathway
Insulin glargine, like endogenous insulin, exerts its effects by activating the insulin receptor signaling cascade, leading to glucose uptake and utilization.
Caption: Simplified insulin signaling pathway leading to glucose uptake.
References
- 1. Short- and Longterm Glycemic Control of Streptozotocin-Induced Diabetic Rats Using Different Insulin Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. Insulin Glargine: A Reevaluation of Rodent Carcinogenicity Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of Insulin Glargine Solutions for Laboratory Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Insulin glargine solutions in common laboratory experiments. Insulin glargine is a long-acting human insulin analog produced by recombinant DNA technology.[1] It is used to treat hyperglycemia in patients with Type 1 and Type 2 diabetes.[2] Its unique properties of low solubility at neutral pH and high solubility at acidic pH are central to its long-acting nature and are a key consideration in the preparation of solutions for experimental use.[3][4][5]
Physicochemical Properties of Insulin Glargine
Understanding the physicochemical properties of Insulin glargine is crucial for proper handling and solution preparation.
| Property | Value | Reference |
| Molecular Weight | 6063 Da | [1] |
| Isoelectric Point (pI) | 6.7 | [6] |
| Solubility | Completely soluble at pH 4. | [3][4][5] |
| Low solubility at physiological pH (7.4), leading to the formation of microprecipitates. | [3][5] | |
| Structure | A human insulin analog where asparagine at position A21 is replaced by glycine, and two arginines are added to the C-terminus of the B-chain. | [1] |
Mechanism of Action: Signaling Pathway
Insulin glargine exerts its effects by binding to the insulin receptor (IR), a heterotetrameric protein.[3][5] This binding triggers the intrinsic tyrosine kinase activity of the receptor's beta subunit, leading to autophosphorylation and the phosphorylation of intracellular substrates like Insulin Receptor Substrate (IRS) proteins.[3] Activation of IRS proteins initiates two primary signaling cascades: the PI3K/Akt pathway, which is responsible for most of insulin's metabolic actions, and the Ras/MAPK pathway, which is involved in cell growth and differentiation.[3]
Figure 1. Insulin glargine signaling pathway.
Experimental Protocols
Protocol 1: Preparation of Insulin Glargine Stock Solution
This protocol describes the preparation of a stock solution of Insulin glargine from a lyophilized powder, a common starting point for many laboratory experiments.
Materials:
-
Insulin glargine powder (USP grade)
-
0.01 N Hydrochloric acid (HCl)
-
Sterile, nuclease-free water
-
pH meter
-
Sterile conical tubes
-
Sterile filters (0.22 µm)
Procedure:
-
Reconstitution: Carefully weigh the desired amount of Insulin glargine powder. To ensure all the powder is reconstituted, gently tap the vial to collect all the material at the bottom. Reconstitute the powder in 0.01 N HCl to a concentration of 100 U/mL.[7] It is critical to use an acidic solution (pH ~2.0) for initial solubilization.[8]
-
Complete Solubilization: Gently vortex or swirl the solution until the powder is completely dissolved. Avoid vigorous shaking to prevent protein denaturation.
-
Sterilization: Filter the reconstituted stock solution through a 0.22 µm sterile filter into a sterile conical tube.
-
Storage: Store the stock solution at 2-8°C. For long-term storage, aliquots can be stored at -20°C, although repeated freeze-thaw cycles should be avoided. Unopened vials are stable for at least 24 months when refrigerated.[9]
Protocol 2: In Vitro Bioassay for Insulin Glargine Activity
This protocol outlines a cell-based assay to determine the biological activity of Insulin glargine by measuring the phosphorylation of the insulin receptor.[7]
Figure 2. Workflow for in vitro Insulin glargine bioassay.
Materials:
-
CHO cells overexpressing the human insulin receptor (CHO-INSR)
-
Cell culture medium (e.g., Ham's F-12/Glutamax with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Insulin glargine stock solution (see Protocol 1)
-
Formaldehyde solution (3.7%)
-
Permeabilization buffer (e.g., PBS with Triton X-100)
-
Blocking buffer (e.g., PBS with Bovine Serum Albumin - BSA)
-
Primary antibody: Anti-phosphotyrosine antibody
-
Secondary antibody: Fluorescently labeled secondary antibody
-
96-well microplates
Procedure:
-
Cell Culture: Culture CHO-INSR cells in a humidified incubator at 37°C and 5% CO2. Seed the cells into 96-well plates and grow to confluence.[7]
-
Preparation of Insulin Dilutions:
-
Dilute the 100 U/mL Insulin glargine stock solution in 0.01 N HCl to create a 17 U/mL intermediate stock.[7]
-
Further dilute the 17 U/mL stock to 0.34 U/mL with PBS. This will be your highest concentration for the dose-response curve.[7]
-
Perform serial dilutions in PBS in a separate 96-well plate to generate a range of concentrations for the assay.[7]
-
-
Cell Treatment:
-
Detection of Receptor Phosphorylation:
-
Discard the treatment solutions and fix the cells with 3.7% formaldehyde for 20 minutes.[7]
-
Wash the cells with PBS and then permeabilize them.
-
Block non-specific binding with a blocking buffer.
-
Incubate with the primary anti-phosphotyrosine antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
-
Data Acquisition and Analysis:
-
Wash the cells and measure the fluorescence using a plate reader.
-
Plot the fluorescence intensity against the logarithm of the Insulin glargine concentration and fit the data to a four-parameter logistic (4PL) curve to determine the EC50.
-
Protocol 3: Preparation of Insulin Glargine for In Vivo Animal Studies
This protocol provides guidance on preparing Insulin glargine for subcutaneous injection in rodent models of diabetes.
Materials:
-
Insulin glargine commercial formulation (e.g., Lantus®, 100 IU/mL) or a stock solution prepared as in Protocol 1.
-
Sterile isotonic saline (0.9% NaCl)
-
Sterile syringes and needles (U-100 insulin syringes are recommended for commercial formulations)
Procedure:
-
Dose Calculation: Determine the appropriate dose for the animal model. Doses can range from 1.5 IU to 6 IU per animal in rats, depending on the study's objective.[4][6] For mice, a dose of 25 U/kg per day has been used.[2]
-
Solution Preparation:
-
Using Commercial Formulation: Commercial formulations of Insulin glargine (e.g., Lantus®) are supplied at a concentration of 100 IU/mL in an acidic solution (pH ~4) and can often be used directly.[1] It is important not to dilute or mix commercial Insulin glargine solutions with other insulins or solutions, as this can alter its pharmacokinetic profile.
-
Using a Reconstituted Stock: If starting from a powder, the stock solution from Protocol 1 can be diluted with sterile isotonic saline to the desired final concentration for injection. However, it is important to note that diluting the acidic stock in a neutral buffer like saline will raise the pH and may cause precipitation. Therefore, injections should be administered promptly after dilution.
-
-
Administration: Administer the Insulin glargine solution via subcutaneous injection. The volume of injection should be appropriate for the size of the animal.
Storage and Stability of Insulin Glargine Solutions
Proper storage is critical to maintain the potency and stability of Insulin glargine.
| Condition | Storage Recommendation | Duration | Reference |
| Unopened Vials/Pens | Refrigerate at 2°C to 8°C (36°F to 46°F). Do not freeze. | Until expiration date | |
| Opened (In-Use) Vials | May be stored in the refrigerator or at room temperature (up to 30°C or 86°F). Protect from light. | Up to 28 days | [9] |
| Opened (In-Use) Pens | Store at room temperature (up to 30°C or 86°F). Do not refrigerate. | Up to 28 days | |
| Reconstituted Stock Solutions (from powder) | Refrigerate at 2-8°C. For longer-term, aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. | Short-term (days to weeks) at 2-8°C. Longer-term at -20°C. | General laboratory practice |
Important Considerations:
-
Insulin glargine solutions should be clear and colorless. Discard if the solution becomes cloudy or contains particles.
-
Protect Insulin glargine from direct heat and sunlight.[9]
-
Do not use Insulin glargine that has been frozen.[9]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Non-metabolisable insulin glargine does not promote breast cancer growth in a mouse model of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. Short- and Longterm Glycemic Control of Streptozotocin-Induced Diabetic Rats Using Different Insulin Preparations | PLOS One [journals.plos.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Short- and Longterm Glycemic Control of Streptozotocin-Induced Diabetic Rats Using Different Insulin Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glargine (Lantus) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for In Vitro Bioassay of Insulin Glargine Potency
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro bioassay of Insulin glargine potency. The information is intended to guide researchers, scientists, and drug development professionals in establishing reliable and robust methods for the quality control and characterization of Insulin glargine.
Introduction
Insulin glargine is a long-acting recombinant human insulin analog used in the management of diabetes mellitus. Accurate determination of its biological potency is crucial for ensuring product quality, safety, and efficacy. In vitro bioassays offer a valuable alternative to traditional in vivo methods, providing a more rapid, high-throughput, and ethically sound approach for potency testing.[1][2][3] These assays are based on the principle that Insulin glargine, like endogenous insulin, exerts its biological effects by binding to and activating the insulin receptor (IR).[1][4] This activation triggers a cascade of intracellular signaling events, primarily through the PI3K/Akt pathway, leading to metabolic effects such as glucose uptake and glycogen synthesis.[4][5][6]
This document details two common in vitro bioassay methods for determining Insulin glargine potency: the Insulin Receptor Phosphorylation Assay and the Akt Phosphorylation Assay.
Principle of the Assays
The potency of an Insulin glargine sample is determined by comparing its ability to induce a specific biological response in a cell-based model to that of a reference standard. The relative potency is calculated from the dose-response curves of the test and reference samples.
Insulin Receptor Phosphorylation Assay: This assay directly measures the initial step in the insulin signaling cascade: the autophosphorylation of the insulin receptor upon ligand binding.[1][3] The level of phosphorylated insulin receptor (pIR) is proportional to the concentration of biologically active Insulin glargine.
Akt Phosphorylation Assay: This assay measures the phosphorylation of a key downstream signaling molecule, Akt (also known as Protein Kinase B), which is a critical mediator of insulin's metabolic effects.[6][7][8] The level of phosphorylated Akt (pAkt) serves as a surrogate marker for the biological activity of Insulin glargine.
Key Experimental Components
A variety of cell lines are suitable for these assays, with the choice often depending on the specific assay format and desired endpoint. Commonly used cell lines include:
-
Chinese Hamster Ovary (CHO-K1) cells overexpressing the human insulin receptor: These cells provide a robust and sensitive system for measuring insulin receptor activation.[1][2]
-
Human hepatoma (HepG2) cells: These cells endogenously express the insulin receptor and are relevant for studying hepatic insulin action.[1]
-
Rat hepatoma (H4-II-E) cells: Another liver-derived cell line used in insulin signaling studies.[1][9]
-
3T3-L1 adipocytes: These cells are a classic model for studying insulin-stimulated glucose uptake and adipogenesis.[6]
-
Human Embryonic Kidney (HEK293) cells: These cells can be engineered to express specific insulin receptor isoforms.[10]
Experimental Protocols
Insulin Receptor Phosphorylation Assay (In-Cell Western)
This protocol is adapted from established methods for assessing the bioidentity of insulin analogs.[1][2][3]
Materials:
-
CHO-K1 cells overexpressing the human insulin receptor (e.g., ATCC CRL-3307)
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS)
-
Insulin Glargine Reference Standard and Test Samples
-
Phosphate Buffered Saline (PBS)
-
0.01 N Hydrochloric Acid
-
Fixing Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBS)
-
Primary Antibody: Anti-phospho-Insulin Receptor β (pY1150/1151) antibody
-
Secondary Antibody: IRDye®-conjugated secondary antibody
-
DNA stain (e.g., Hoechst 33342)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed CHO-K1 cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate for 48 hours.
-
Serum Starvation: Prior to stimulation, starve the cells in serum-free medium for 4-6 hours.
-
Preparation of Insulin Glargine Solutions:
-
Prepare a stock solution of Insulin Glargine Reference Standard (e.g., 100 IU/mL) in 0.01 N HCl.[1]
-
Prepare a series of dilutions of the reference standard and test samples in serum-free medium. A typical concentration range would be from 0 to 1000 ng/mL.
-
-
Cell Stimulation: Remove the serum-free medium and add the prepared insulin dilutions to the cells. Incubate for 15 minutes at 37°C.
-
Fixation and Permeabilization:
-
Aspirate the insulin solutions and fix the cells with fixing solution for 20 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize with permeabilization buffer for 15 minutes.
-
-
Blocking: Block non-specific binding sites with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the cells with the primary antibody (anti-pIR) overnight at 4°C.
-
Wash the cells with PBS containing 0.1% Tween-20.
-
Incubate with the fluorescently labeled secondary antibody and a DNA stain for 1 hour at room temperature in the dark.
-
-
Signal Detection: Wash the cells and measure the fluorescence intensity using an appropriate plate reader (e.g., Li-Cor Odyssey or similar). The DNA stain signal is used for normalization of cell number.
Akt Phosphorylation Assay (Western Blot)
This protocol outlines a general procedure for measuring Akt phosphorylation.
Materials:
-
Selected cell line (e.g., HepG2, 3T3-L1)
-
Cell culture medium
-
Insulin Glargine Reference Standard and Test Samples
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein Assay Kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Blocking Buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary Antibodies: Anti-phospho-Akt (Ser473) and Anti-total Akt antibodies
-
Secondary Antibody: HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Stimulation: Culture cells to 70-80% confluency. Serum starve the cells and then stimulate with various concentrations of Insulin Glargine Reference Standard and Test Samples for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody against pAkt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
-
Signal Detection: Detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Akt for normalization.
Data Presentation
Quantitative data from dose-response experiments should be summarized in tables for clear comparison.
Table 1: Example Data for Insulin Receptor Phosphorylation Assay
| Concentration (ng/mL) | Reference Standard (Normalized Fluorescence) | Test Sample (Normalized Fluorescence) |
| 0 | 1.00 | 1.02 |
| 1 | 1.52 | 1.55 |
| 10 | 3.25 | 3.30 |
| 100 | 5.80 | 5.75 |
| 1000 | 6.10 | 6.05 |
| EC50 (ng/mL) | 25.5 | 24.8 |
Table 2: Example Data for Akt Phosphorylation Assay
| Concentration (ng/mL) | Reference Standard (pAkt/Total Akt Ratio) | Test Sample (pAkt/Total Akt Ratio) |
| 0 | 0.10 | 0.11 |
| 1 | 0.45 | 0.48 |
| 10 | 1.20 | 1.25 |
| 100 | 2.50 | 2.45 |
| 1000 | 2.65 | 2.60 |
| EC50 (ng/mL) | 8.2 | 7.9 |
Visualizations
Insulin Glargine Signaling Pathway
Caption: Insulin glargine signaling pathway.
Experimental Workflow for In-Cell Western Assay
References
- 1. Protocol to Assess the Biological Activity of Insulin Glargine, Insulin Lispro, and Insulin Aspart In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. emedicodiary.com [emedicodiary.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Characteristics of signalling properties mediated by long-acting insulin analogue glargine and detemir in target cells of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AKT Phosphorylation Is Essential For Insulin-induced Relaxation of Rat Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insulin as a Potent Stimulator of Akt, ERK and Inhibin-βE Signaling in Osteoblast-Like UMR-106 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a robust functional cell-based assay for replacing the rabbit blood sugar bioidentity test of insulin glargine drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HEK293/Human GLP-1R Stable Cell Line (Medium Expression) | ACROBiosystems [acrobiosystems.com]
Application Notes: Insulin Glargine in Pancreatic Beta-Cell Research
Introduction
Insulin glargine is a long-acting human insulin analog designed to provide a steady, peakless basal insulin level for glycemic control in individuals with diabetes mellitus.[1][2] Its unique chemical structure, involving the substitution of asparagine with glycine at position A21 and the addition of two arginine residues to the C-terminus of the B-chain, results in a shift of its isoelectric point. This property causes it to form microprecipitates upon subcutaneous injection, from which the insulin is slowly released over approximately 24 hours.[1]
In the context of pancreatic beta-cell research, insulin glargine serves as a valuable tool for investigating insulin signaling, beta-cell survival, proliferation, and function. Its altered affinity for the insulin-like growth factor-1 receptor (IGF-1R) compared to native human insulin makes it particularly interesting for studies on mitogenic and anti-apoptotic pathways.[3] These notes provide an overview of its application, key signaling pathways, and quantitative effects on beta-cells.
Mechanism of Action in Beta-Cells
Insulin glargine, like endogenous insulin, exerts its effects by binding to the insulin receptor (IR) on the surface of pancreatic beta-cells, initiating a cascade of intracellular signaling events. This autocrine or paracrine signaling is crucial for beta-cell health and function. Additionally, insulin glargine exhibits a higher binding affinity for the IGF-1R than human insulin, which is a key mediator of cell growth, proliferation, and survival.[1][3]
Upon binding to either the IR or IGF-1R, the receptor's intrinsic tyrosine kinase is activated, leading to autophosphorylation and the subsequent phosphorylation of Insulin Receptor Substrate (IRS) proteins, primarily IRS-1 and IRS-2 in beta-cells.[4] Phosphorylated IRS proteins act as docking sites for various signaling molecules, leading to the activation of two major downstream pathways:
-
PI3K/Akt Pathway: This is a central pathway for promoting beta-cell survival, growth, and proliferation. Activated Akt (also known as Protein Kinase B) phosphorylates and inactivates pro-apoptotic proteins (e.g., BAD) and transcription factors of the FoxO family (e.g., FoxO1). The nuclear exclusion of FoxO1 relieves its inhibition on the transcription factor Pdx1, a master regulator of beta-cell proliferation and function.[1][5]
-
Ras/MAPK (ERK) Pathway: This pathway is primarily involved in mediating the mitogenic effects of insulin and growth factors, contributing to cell proliferation and differentiation.[6]
Quantitative Data Summary
The following tables summarize the quantitative effects of Insulin Glargine from various in vitro and clinical studies.
Table 1: Receptor Activation and Mitogenic Potential of Insulin Glargine
| Parameter | Cell Line | Insulin Glargine EC₅₀ (nmol/L) | Human Insulin EC₅₀ (nmol/L) | Reference(s) |
| IR-A Autophosphorylation | CHO-K1 (hIR-A) | 8.13 | 6.7 | [1][7] |
| IR-B Autophosphorylation | CHO-K1 (hIR-B) | 3.96 | 4.19 | [1][7] |
| IGF-1R Autophosphorylation | MEF (hIGF-1R) | 15.2 | 108.0 | [3] |
| Mitogenic Activity (Thymidine Incorporation) | Saos-2 | 16.9 | 155.0 | [3] |
EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response.
Table 2: Anti-Apoptotic Effects of Insulin Glargine
| Parameter | Cell Line | Treatment | Result | Reference(s) |
| PARP Cleavage | HCT116 | 50 ng/mL Insulin Glargine | ~50% reduction in 85 kDa PARP fragment vs. control | [8] |
| Apoptotic Cells (Annexin V) | HCT116 | 50 ng/mL Insulin Glargine | ~40% reduction in apoptotic cells vs. control | [8] |
Table 3: Effects of Insulin Glargine on Beta-Cell Function (Clinical Data)
| Parameter | Patient Group | Insulin Glargine Treatment | NPH Insulin Treatment | Key Finding | Reference(s) |
| Fasting Blood Glucose | Type 2 Diabetes | Reduction from 158 to 121 mg/dL | Reduction from 156 to 119 mg/dL | Both are effective in reducing fasting glucose. | [5] |
| Intact Proinsulin (IP) Release (Dinner) | Type 2 Diabetes | Significant reduction (p=0.04) | Less reduction | Glargine reduces beta-cell stress more effectively. | [5] |
Signaling Pathways and Experimental Workflows
Below are Graphviz diagrams illustrating key processes relevant to Insulin Glargine research in pancreatic beta-cells.
Caption: Insulin Glargine signaling in pancreatic beta-cells.
Caption: Workflow for Beta-Cell Proliferation (BrdU) Assay.
Caption: Workflow for Beta-Cell Apoptosis (TUNEL) Assay.
Experimental Protocols
Protocol 1: In Vitro Bioactivity of Insulin Glargine via Receptor Phosphorylation
This protocol is adapted from an in-cell western assay designed to measure the biological activity of insulin analogs by quantifying insulin receptor phosphorylation.[9]
Objective: To determine the dose-response of Insulin Glargine on insulin receptor (IR) autophosphorylation in a cell-based assay.
Materials:
-
CHO-K1 cell line overexpressing human insulin receptor (e.g., CHO INSR 1284)
-
Complete culture medium (e.g., Ham's F-12/Glutamax + 10% FBS)
-
96-well black, clear-bottom microplates
-
Insulin Glargine (USP reference standard)
-
0.01 N Hydrochloric acid (HCl)
-
Phosphate-Buffered Saline (PBS)
-
3.7% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (0.2% Triton X-100 in PBS)
-
Blocking Buffer (e.g., Odyssey Blocking Buffer or 3% BSA in PBS)
-
Primary Antibody: Anti-phosphotyrosine antibody (e.g., clone 4G10)
-
Secondary Antibody: IRDye®-conjugated secondary antibody (e.g., 800CW Goat anti-Mouse)
-
Normalization Stain: A total protein stain or nuclear stain (e.g., Hoechst 33342)
Procedure:
-
Cell Culture:
-
Culture CHO-INSR cells in complete medium at 37°C and 5% CO₂.
-
Seed 18,000 cells per well in a 96-well black microplate and incubate for 48 hours.
-
-
Preparation of Insulin Glargine Dilutions:
-
Reconstitute Insulin Glargine in 0.01 N HCl to a stock concentration of 100 U/mL (approx. 600 µM).
-
Prepare a dilution series in PBS or serum-free medium to achieve final assay concentrations ranging from 0.1 nM to 1000 nM. Prepare these dilutions immediately before use.
-
-
Cell Treatment:
-
Gently wash the cells once with PBS.
-
Add 100 µL of the prepared Insulin Glargine dilutions to the respective wells. Include a "no insulin" control (PBS or medium only).
-
Incubate the plate for 20 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Discard the treatment solution and add 150 µL of 3.7% PFA to each well. Incubate for 20 minutes at room temperature with gentle shaking.
-
Wash wells once with PBS.
-
Add 200 µL of Permeabilization Buffer and incubate for 10 minutes at room temperature with gentle shaking. Repeat this step once.
-
-
Immunostaining:
-
Wash wells twice with PBS containing 0.1% Tween-20.
-
Add 150 µL of Blocking Buffer to each well and incubate for 1.5 hours at room temperature.
-
Dilute the anti-phosphotyrosine primary antibody in Blocking Buffer. Discard the blocking solution and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C.
-
Wash the wells four times with PBS containing 0.1% Tween-20.
-
Dilute the fluorescently-labeled secondary antibody and the normalization stain in Blocking Buffer. Add 50 µL of this solution to each well. Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Wash the wells four times with PBS containing 0.1% Tween-20.
-
Scan the plate using a compatible imager (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both the phosphotyrosine signal and the normalization stain.
-
Normalize the phosphotyrosine signal to the total protein/nuclear signal.
-
Plot the normalized signal against the log of the Insulin Glargine concentration and fit a four-parameter logistic curve to determine the EC₅₀.
-
Protocol 2: Assessment of Beta-Cell Proliferation using BrdU Incorporation
This protocol describes a method to quantify the mitogenic effect of Insulin Glargine on pancreatic beta-cells.
Objective: To measure the rate of DNA synthesis in beta-cell lines (e.g., MIN6, INS-1E) in response to Insulin Glargine treatment.
Materials:
-
MIN6 or INS-1E beta-cell line
-
Complete culture medium (e.g., DMEM + 15% FBS)
-
96-well tissue culture plates
-
Insulin Glargine
-
BrdU Cell Proliferation Assay Kit (colorimetric or fluorescent)
-
Serum-free culture medium
Procedure:
-
Cell Seeding:
-
Seed MIN6 or INS-1E cells into a 96-well plate at a density of 1-2 x 10⁴ cells per well.
-
Incubate for 24-48 hours to allow cells to adhere and resume growth.
-
-
Serum Starvation:
-
Aspirate the complete medium and wash the cells with PBS.
-
Add serum-free medium and incubate for 4-6 hours to synchronize the cell cycle.
-
-
Insulin Glargine Treatment:
-
Prepare a range of Insulin Glargine concentrations (e.g., 1 nM, 10 nM, 100 nM) in serum-free or low-serum medium.
-
Aspirate the starvation medium and add the Insulin Glargine solutions to the cells. Include a negative control (no insulin) and a positive control (e.g., 10% FBS).
-
Incubate for 18-24 hours at 37°C.
-
-
BrdU Labeling:
-
Add the BrdU labeling reagent from the kit to each well.
-
Incubate for an additional 2-4 hours at 37°C.
-
-
Detection:
-
Aspirate the labeling medium.
-
Fix, permeabilize, and detect the incorporated BrdU according to the manufacturer's protocol for the specific kit being used. This typically involves incubation with an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a microplate reader.
-
Express the results as a fold change in proliferation compared to the untreated control.
-
Protocol 3: Assessment of Beta-Cell Apoptosis using TUNEL Assay
This protocol provides a method to detect DNA fragmentation, a hallmark of late-stage apoptosis, in beta-cells treated with Insulin Glargine.
Objective: To quantify apoptotic beta-cells following exposure to various conditions, with or without the potentially protective effect of Insulin Glargine.
Materials:
-
INS-1E or MIN6 beta-cell line
-
Culture plates or chamber slides
-
Insulin Glargine
-
Apoptosis inducers (optional positive controls): e.g., a cytokine cocktail (TNF-α, IFN-γ, IL-1β), or serum starvation.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay Kit (fluorescent)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture INS-1E cells on chamber slides suitable for microscopy.
-
Treat cells with Insulin Glargine (e.g., 50-100 nM) for 24-48 hours. To assess a protective effect, co-incubate with an apoptosis inducer. Include untreated and "inducer only" controls.
-
-
Fixation and Permeabilization:
-
Wash cells gently with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with the permeabilization solution for 10 minutes at room temperature.
-
-
TUNEL Staining:
-
Wash cells with PBS.
-
Prepare the TUNEL reaction mixture (TdT enzyme and fluorescently labeled dUTP) according to the kit manufacturer's instructions.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Include a negative control (label solution without TdT enzyme) and a positive control (pre-treatment with DNase I).
-
-
Counterstaining and Imaging:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst solution for 5-10 minutes.
-
Wash again with PBS.
-
Mount the slides with anti-fade mounting medium.
-
-
Analysis:
-
Visualize the slides using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus (TUNEL positive), while all nuclei will show blue fluorescence (DAPI/Hoechst).
-
Quantify the results by counting the number of TUNEL-positive nuclei as a percentage of the total number of nuclei in several random fields of view.
-
References
- 1. In Vitro Metabolic and Mitogenic Signaling of Insulin Glargine and Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tirzepatide - Wikipedia [en.wikipedia.org]
- 3. In vitro metabolic and mitogenic signaling of insulin glargine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of insulin glargine on endogenous insulin secretion and beta-cell function in Japanese type 2 diabetic patients using oral antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol to Assess the Biological Activity of Insulin Glargine, Insulin Lispro, and Insulin Aspart In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing Controlled Hyperglycemia with Insulin Glargine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing a state of controlled hyperglycemia in rodent models through the chronic administration of Insulin glargine. This method induces insulin resistance, leading to a subsequent and stable elevation in blood glucose levels, mimicking a pre-diabetic or type 2 diabetic state.
Introduction
Insulin glargine is a long-acting insulin analog designed for the therapeutic management of diabetes mellitus, where it helps to lower blood glucose levels.[1][2][3] However, in a research context, chronic administration of excess Insulin glargine can paradoxically induce a state of insulin resistance, leading to controlled hyperglycemia.[2][3] This induced state is a valuable tool for studying the pathophysiology of type 2 diabetes, insulin resistance, and for the preclinical evaluation of novel therapeutic agents.
The primary mechanism involves the saturation of insulin receptors and the subsequent downregulation of insulin signaling pathways. This sustained hyperinsulinemia leads to a compensatory decrease in tissue sensitivity to insulin, resulting in elevated blood glucose levels despite the presence of high insulin concentrations.[2]
Signaling Pathways
Chronic exposure to high levels of Insulin glargine leads to the desensitization of the insulin signaling cascade. The binding of insulin to its receptor normally triggers a phosphorylation cascade involving Insulin Receptor Substrate (IRS) proteins, which in turn activates the PI3K/Akt and MAPK pathways, leading to glucose uptake and other metabolic effects. In the induced hyperglycemic model, this pathway is impaired.
Figure 1: Simplified Insulin Signaling Pathway and the Effect of Chronic Glargine Exposure.
Experimental Protocols
The following protocols are based on established methods for inducing hyperglycemia in rodent models using Insulin glargine.
Protocol for Inducing a Pre-Diabetic State in Rats
This protocol is adapted from a study that successfully induced a pre-diabetic state in male Rattus norvegicus.[3]
Materials:
-
Insulin glargine (100 IU/mL)
-
Sterile saline solution (0.9% NaCl)
-
Syringes (1 mL) with 27-30 gauge needles
-
Glucometer and test strips
-
Animal handling and restraint equipment
-
Male Rattus norvegicus (Wistar or Sprague-Dawley strains)
Procedure:
-
Acclimatization: House the animals in a controlled environment for at least one week prior to the experiment with ad libitum access to standard chow and water.
-
Baseline Measurement: Measure and record the baseline body weight and fasting blood glucose of each animal. Fasting is typically achieved by removing food for 8-12 hours.
-
Insulin Glargine Preparation: Dilute the Insulin glargine stock solution with sterile saline to the desired concentration for accurate dosing.
-
Administration: Administer Insulin glargine via subcutaneous injection in the abdominal region at a dosage of 1.80 IU/kg body weight, once daily.[3]
-
Monitoring:
-
Monitor blood glucose levels regularly (e.g., weekly or bi-weekly) from the tail vein.
-
Continue the daily injections for a period of 14 to 28 days.[3]
-
Observe the animals for signs of hypoglycemia, especially during the initial days of administration, although this is less common with chronic dosing leading to resistance.
-
-
Confirmation of Hyperglycemia: A pre-diabetic state is typically considered to be achieved when fasting blood glucose levels are consistently between 100-125 mg/dL.[3]
Protocol for Inducing Type 2 Diabetes Mellitus in Mice
This protocol is based on a study that induced a state resembling type 2 diabetes in C57BL/6 mice.[2][4]
Materials:
-
Insulin glargine (Lantus®, 100 U/mL)
-
Sterile saline solution (0.9% NaCl)
-
Syringes (1 mL) with 27-30 gauge needles
-
Glucometer and test strips
-
Male C57BL/6 mice (6-9 weeks old)
-
Standard chow diet
Procedure:
-
Acclimatization: House mice individually under a 12-hour light/dark cycle with free access to a regular chow diet and water for at least one week.
-
Baseline Measurements: Record the initial body weight and fasting blood glucose levels.
-
Insulin Glargine Administration: Administer Insulin glargine subcutaneously once a day at a dose of 50 U/kg body weight for 8 weeks.[4]
-
Monitoring:
-
Measure fasting blood glucose levels weekly.
-
Monitor food intake and body weight regularly.
-
Observe for any signs of hypoglycemia, particularly in the first few days of treatment.
-
-
Confirmation of T2DM-like State: The development of a T2DM-like state is characterized by significant and sustained hyperglycemia (fasting blood glucose >150 mg/dL), hyperinsulinemia (of endogenous insulin), and insulin resistance.[2][4]
Experimental Workflow
The general workflow for inducing hyperglycemia with Insulin glargine involves acclimatization, baseline measurements, chronic administration, and regular monitoring.
Figure 2: General Experimental Workflow for Hyperglycemia Induction.
Data Presentation
The following tables summarize the quantitative data from the cited experimental protocols.
Table 1: Induction of a Pre-Diabetic State in Rattus norvegicus [3]
| Parameter | Control Group (P0) | 14-Day Glargine (P1) | 28-Day Glargine (P2) |
| Dosage | Saline | 1.80 IU/kg/day | 1.80 IU/kg/day |
| Duration | 28 days | 14 days | 28 days |
| Fasting Blood Glucose (mg/dL) | ~80-100 | 82.63 | 117.33 |
Table 2: Induction of a T2DM-like State in C57BL/6 Mice [4]
| Parameter | Control Group (Saline) | Glargine-Treated Group |
| Dosage | Saline | 50 U/kg/day |
| Duration | 8 weeks | 8 weeks |
| Fasting Blood Glucose at Week 8 (mg/dL) | ~100 | ~150 |
| Fasting Endogenous Insulin at Week 8 | Normal | Significantly Increased |
Conclusion
The chronic administration of Insulin glargine is a viable method for inducing a controlled state of hyperglycemia in rodent models. This is achieved through the induction of insulin resistance, providing a valuable platform for research into type 2 diabetes and related metabolic disorders. The protocols and data presented here offer a foundation for the implementation of these models in a research setting. It is crucial to carefully monitor the animals throughout the study period for both the desired hyperglycemic effect and any potential adverse reactions.
References
- 1. Development of Standardized Insulin Treatment Protocols for Spontaneous Rodent Models of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exposure to excess insulin (glargine) induces type 2 diabetes mellitus in mice fed on a chow diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
Application Notes and Protocols for the Use of Insulin Glargine in Veterinary Research for Diabetes Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Insulin glargine, a long-acting human insulin analog, has become a cornerstone in the management of diabetes mellitus in veterinary species, particularly in cats and dogs. Its unique pharmacokinetic profile, characterized by a prolonged and relatively peakless action, offers advantages for achieving stable glycemic control. These application notes provide a comprehensive overview of the use of insulin glargine in veterinary research, summarizing key quantitative data, detailing clinical protocols, and visualizing relevant biological pathways and workflows.
Mechanism of Action
Insulin glargine is a recombinant human insulin analog. At an acidic pH of 4.0 in the vial, it is completely soluble. Following subcutaneous injection into the neutral pH of the body's tissues, it forms microprecipitates.[1] This precipitation allows for a slow and sustained release of insulin monomers and dimers into the circulation, resulting in a prolonged duration of action.[1][2] In dogs, insulin glargine often exhibits a "peakless" profile, mimicking a basal insulin secretion pattern.[3][4] While not entirely peakless in cats, it provides a longer duration of action compared to other insulins like lente and protamine zinc insulin (PZI).[5][6]
Data Presentation
Table 1: Insulin Glargine Dosing and Glycemic Control in Diabetic Cats
| Study Population | Insulin Glargine Formulation | Starting Dose | Dosing Frequency | Key Findings | Remission Rate | Reference(s) |
| Newly diagnosed diabetic cats (n=24) | U-100 | 0.25-0.5 U/kg | Twice Daily | Significantly better glycemic control and lower fructosamine compared to PZI and lente insulin. | 100% | [7] |
| Newly diagnosed and previously treated diabetic cats (n=13) | U-100 | 0.5 U/kg | Once Daily | Similar efficacy to twice-daily porcine lente insulin. | 17% | [7] |
| Previously treated diabetic cats (n=55) | U-100 | Not specified | Twice Daily with intensive home monitoring | High remission rates, especially when initiated within 6 months of diagnosis. | 64% (84% if started <6 months from diagnosis) | [7] |
| Client-owned diabetic cats (n=13) | U-300 | 0.5 U/kg | Twice Daily | Significant decrease in serum fructosamine. | 44% (in cats without hypersomatotropism) | [8] |
Table 2: Insulin Glargine Dosing and Glycemic Control in Diabetic Dogs
| Study Population | Insulin Glargine Formulation | Starting Dose | Dosing Frequency | Key Findings | Glycemic Control | Reference(s) |
| Client-owned diabetic dogs (n=12) | U-100 | 0.25-0.5 U/kg | Twice Daily | Significant improvement in mean blood glucose and clinical signs. | 58% good, 33% moderate, 8% poor by week 24 | [9] |
| Client-owned diabetic dogs (n=10) | U-100 | 0.5 U/kg (recommended to start at 0.3 U/kg) | Twice Daily | Well-regulated diabetes achieved in a mean of 38 days. "Peakless" insulin profile observed. | All dogs well-regulated | [3] |
| Client-owned diabetic dogs (n=95) | U-300 | 0.5 U/kg (newly diagnosed) | Once Daily (59% of dogs) or Twice Daily (41% of dogs) | Good to excellent glycemic control achieved in the majority of dogs. | 92% good or excellent | [10][11][12] |
Experimental and Clinical Protocols
Protocol 1: Initiation and Dose Adjustment of Insulin Glargine in Diabetic Cats
Objective: To establish glycemic control in newly diagnosed or poorly controlled diabetic cats using insulin glargine (U-100).
Materials:
-
Insulin glargine (U-100)
-
U-100 insulin syringes (0.3 mL or 0.5 mL)
-
Blood glucose monitoring system (glucometer) and lancets
-
Low-carbohydrate, high-protein diet
Procedure:
-
Initial Dosing:
-
For blood glucose > 360 mg/dL (20 mmol/L), initiate insulin glargine at 0.5 U/kg of ideal body weight, administered subcutaneously every 12 hours.[7][13]
-
For blood glucose < 360 mg/dL (20 mmol/L), start with 0.25 U/kg every 12 hours.[7][13]
-
The total starting dose should not exceed 3 U per cat, regardless of weight.[7]
-
-
Initial Monitoring (First 3 days):
-
Dose Adjustments:
-
Perform weekly blood glucose curves (measuring every 3-4 hours for at least 12 hours) to guide dose adjustments.[7][14]
-
Adjust the dose based on the blood glucose nadir (lowest point) and pre-insulin blood glucose levels.
-
If the pre-insulin blood glucose is ≤ 180 mg/dL (10 mmol/L) or the nadir is below the normal range, decrease the dose by 0.25–1 U per injection.[7]
-
-
Achieving Remission:
-
As glycemic control improves, the insulin dose may need to be gradually reduced.
-
Remission is more likely in newly diagnosed cats and is characterized by consistently normal blood glucose levels without insulin administration.[6]
-
Protocol 2: Treatment of Canine Diabetes Mellitus with Insulin Glargine
Objective: To manage diabetes mellitus in dogs using insulin glargine (U-100 or U-300).
Materials:
-
Insulin glargine (U-100 or U-300)
-
Appropriate insulin syringes (U-100 for U-100 insulin)
-
Blood glucose monitoring system
-
Consistent diet, often high in fiber.[3]
Procedure:
-
Initial Dosing (U-100):
-
Initial Dosing (U-300):
-
Monitoring and Dose Titration:
-
Regular monitoring of clinical signs (water intake, urination, appetite, body weight) is crucial.[2]
-
Blood glucose curves or continuous glucose monitoring systems are used to assess glycemic control and guide dose adjustments.[9][11]
-
For U-100, re-evaluations are typically performed at 1, 2, 4, 8, 12, and 24 weeks initially.[9]
-
For U-300, flash glucose monitoring systems have been used for rapid dose determination.[11]
-
-
Frequency Adjustment (U-300):
-
While many dogs can be managed with once-daily U-300 insulin glargine, a significant portion may require twice-daily injections for optimal control.[11]
-
Visualizations
Insulin Signaling Pathway in Canis lupus familiaris (Dog)
Experimental Workflow: Clinical Trial of Insulin Glargine in Diabetic Dogs
References
- 1. Glargine Insulin for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]
- 2. youtube.com [youtube.com]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. youtube.com [youtube.com]
- 5. Insulin glargine has a long duration of effect following administration either once daily or twice daily in divided doses in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glargine (Lantus) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 7. Feline Diabetes mellitus: Clinical use of long-acting glargine and detemir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Use of insulin glargine in dogs with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A dose titration protocol for once-daily insulin glargine 300 U/mL for the treatment of diabetes mellitus in dogs [cris.unibo.it]
- 11. How Once-Daily Insulin Glargine U300 Performs in Diabetic Dogs [cliniciansbrief.com]
- 12. A dose titration protocol for once-daily insulin glargine 300 U/mL for the treatment of diabetes mellitus in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aaha.org [aaha.org]
- 14. Using Glargine In Diabetic Cats - The Cat Clinic [thecatclinic.com.au]
Troubleshooting & Optimization
Technical Support Center: Insulin Glargine In Vitro Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with insulin glargine in in vitro experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your research.
Troubleshooting Guide
This guide is designed to help you identify and solve common problems that may arise during your in vitro experiments with insulin glargine.
| Problem | Potential Cause | Recommended Solution |
| Precipitation or cloudiness of insulin glargine solution upon addition to neutral pH cell culture media. | Insulin glargine is formulated at an acidic pH (around 4.0) where it is soluble. Its isoelectric point is shifted to a neutral pH (6.7), causing it to become less soluble and precipitate at physiological pH.[1][2][3][4] | Prepare a stock solution of insulin glargine in a sterile acidic solution (e.g., 0.01 N HCl) and then dilute it to the final concentration in your cell culture medium.[5][6] The high dilution factor should prevent significant precipitation. For best results, add the diluted insulin glargine to the medium just before use. |
| Inconsistent or unexpected results in cell-based assays (e.g., proliferation, viability). | 1. Aggregation of insulin glargine: At neutral pH, insulin glargine can form aggregates, which may affect its biological activity and availability to cells.[3][7] 2. Metabolism of insulin glargine: In some cell culture conditions, insulin glargine can be metabolized into its active metabolites, M1 and M2, which have different receptor binding profiles.[8][9][10][11] 3. Cell passage number and density: High passage numbers can alter cellular responses. Cell density can affect the availability of the peptide per cell.[12][13] | 1. Minimize the time between dissolving insulin glargine and adding it to the cell culture. Prepare fresh solutions for each experiment. Consider using a surfactant like polysorbate 20 to enhance stability.[14] 2. Be aware of the potential for metabolism and consider its implications when interpreting your data. The metabolites M1 and M2 have similar binding to the insulin receptor as human insulin but lower affinity for the IGF-1R compared to insulin glargine.[8][9][10][11] 3. Use cells with a low passage number and maintain consistent cell seeding densities across experiments.[12][13] |
| Higher than expected mitogenic effects. | Insulin glargine has a higher affinity for the insulin-like growth factor-1 receptor (IGF-1R) compared to human insulin, which can lead to increased mitogenic signaling in cell lines expressing high levels of this receptor.[1][2][8][9][10][15] | When studying metabolic effects, use cell lines with low IGF-1R expression. If using cells with high IGF-1R expression, carefully titrate the concentration of insulin glargine and include appropriate controls with human insulin and IGF-1. |
| Difficulty dissolving insulin glargine powder. | Insulin glargine has low solubility at neutral pH. | Dissolve the powder in a small amount of sterile, dilute acidic solution (e.g., 0.01 N HCl) to a pH of 2.0-3.0.[6] Once dissolved, the solution can be further diluted in your experimental buffer or medium. Avoid prolonged exposure to very low pH.[16] |
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: How should I prepare an insulin glargine stock solution for my cell culture experiments?
A1: To prepare a stock solution, dissolve insulin glargine powder in a sterile, dilute acidic solution, such as 0.01 N HCl, to ensure complete dissolution.[5][6][17] It is recommended to sterile filter the stock solution using a low protein-binding filter (0.2 µm pore size).[16] Store the stock solution at -20°C for long-term storage. When preparing working solutions, dilute the acidic stock solution into your neutral pH cell culture medium immediately before use to minimize precipitation.
Q2: Why is my insulin glargine solution precipitating when I add it to my cell culture medium?
A2: Insulin glargine is designed to be soluble at an acidic pH and to precipitate at the neutral pH of subcutaneous tissue to achieve its long-acting effect in vivo.[1][2][3][4] This property can lead to precipitation when it is added to standard cell culture media, which are typically at a physiological pH. To avoid this, it is crucial to dilute the acidic stock solution significantly in the final culture volume.
Experimental Design
Q3: What is the difference in receptor binding affinity between insulin glargine and human insulin?
A3: Insulin glargine has a slightly lower affinity for the insulin receptor (IR) compared to human insulin.[1][2] However, it exhibits a significantly higher affinity for the insulin-like growth factor-1 receptor (IGF-1R), which can be up to six-fold greater than that of human insulin.[1]
Receptor Binding Affinities of Insulin Glargine and its Metabolites
| Ligand | Insulin Receptor (IR) Affinity (relative to human insulin) | IGF-1 Receptor (IGF-1R) Affinity (relative to human insulin) |
| Human Insulin | 100% | 100% |
| Insulin Glargine | ~50-60%[1] | ~600%[1] |
| Metabolite M1 | Similar to human insulin[8][9][10] | Similar to human insulin[8][9][10][11] |
| Metabolite M2 | Similar to human insulin[8][9][10] | Similar to human insulin[8][9][10][11] |
Q4: What are the main signaling pathways activated by insulin glargine?
A4: Insulin glargine activates the same primary signaling pathways as human insulin through the insulin receptor, namely the PI3K/Akt pathway, which is mainly responsible for metabolic effects, and the MAPK/ERK pathway, which is involved in mitogenic effects.[9][10] Due to its higher affinity for the IGF-1R, it can also more potently activate signaling through this receptor, which is predominantly mitogenic.[8][15]
Caption: Insulin glargine signaling pathways.
Q5: Should I be concerned about the metabolites of insulin glargine in my in vitro experiments?
A5: In vivo, insulin glargine is partially converted to its metabolites, M1 and M2.[8][9][11] While this is less of a concern in short-term in vitro experiments, it could be a factor in longer-term cultures if the cells have metabolic activity capable of this conversion. The metabolites M1 and M2 have binding affinities for the IR and IGF-1R that are similar to human insulin, meaning they have a reduced mitogenic potential compared to the parent insulin glargine molecule.[8][9][10][11]
Experimental Protocols
Protocol: Preparation of Insulin Glargine Stock Solution
-
Materials:
-
Insulin glargine powder
-
Sterile 0.1 N Hydrochloric Acid (HCl)
-
Sterile, nuclease-free water
-
Sterile, low protein-binding 0.2 µm syringe filter
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh the desired amount of insulin glargine powder.
-
Add a small volume of sterile 0.1 N HCl to the powder to dissolve it. The pH should be between 2.0 and 3.0.
-
Once fully dissolved, add sterile, nuclease-free water to reach the desired final stock concentration (e.g., 1 mg/mL).
-
Sterile filter the solution using a 0.2 µm low protein-binding syringe filter into a sterile tube.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol: In Vitro Cell-Based Assay Workflow
This is a general workflow for a cell-based assay to assess the biological activity of insulin glargine. Specific details will vary depending on the assay (e.g., proliferation, receptor phosphorylation).
Caption: General workflow for an in vitro cell-based assay.
References
- 1. rssdi.in [rssdi.in]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Study of the aggregation of insulin glargine by light scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Controlled Release of Modified Insulin Glargine from Novel Biodegradable Injectable Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Metabolic and Mitogenic Signaling of Insulin Glargine and Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro metabolic and mitogenic signaling of insulin glargine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Metabolic and Mitogenic Signaling of Insulin Glargine and Its Metabolites | PLOS One [journals.plos.org]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 13. selectscience.net [selectscience.net]
- 14. biorxiv.org [biorxiv.org]
- 15. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 16. novonordiskpharmatech.com [novonordiskpharmatech.com]
- 17. uspnf.com [uspnf.com]
Navigating Variability in Insulin Glargine Bioassays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common sources of variability in Insulin glargine bioassays. Ensuring the accuracy and reproducibility of these assays is critical for the development and quality control of Insulin glargine products.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that researchers may encounter during their experiments, offering potential causes and solutions to mitigate variability in bioassay results.
| Question/Issue | Potential Causes | Troubleshooting/Solutions |
| High variability between replicate wells? | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous cell suspension before and during seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate, or fill them with a buffer to maintain humidity. |
| Low signal or poor dose-response curve? | - Suboptimal antibody concentration- Insufficient incubation times- Poor cell health- Inactive Insulin glargine | - Titrate primary and secondary antibodies to determine the optimal concentration.- Optimize incubation times for antibodies and substrates.- Ensure cells are healthy and in the logarithmic growth phase.- Use a fresh, properly stored and validated batch of Insulin glargine. |
| High background signal? | - Inadequate blocking- Non-specific antibody binding- Autofluorescence of cells or plates | - Use an appropriate blocking buffer and ensure sufficient blocking time.- Include a "no primary antibody" control to assess secondary antibody non-specific binding.- Use plates with low autofluorescence and consider using a background subtraction method. |
| Inconsistent results between assays? | - Variation in cell passage number- Reagent variability (lot-to-lot differences)- Inconsistent timing of procedural steps | - Use cells within a defined passage number range for all experiments.- Qualify new lots of critical reagents (e.g., antibodies, serum) before use.- Standardize all incubation times and procedural steps across all assays. |
| Unexpected shift in EC50 values? | - Incorrect preparation of standards- Degradation of Insulin glargine stock solution- Changes in cell responsiveness | - Prepare fresh serial dilutions of the standard for each assay.- Store Insulin glargine stock solutions at the recommended temperature and avoid repeated freeze-thaw cycles.- Monitor cell health and responsiveness to a control ligand. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility. Below is a representative protocol for an in-vitro cell-based bioassay for Insulin glargine.
In-Vitro Cell-Based Bioassay: In-Cell Western™ Assay
This assay measures the bioactivity of Insulin glargine by quantifying the phosphorylation of the insulin receptor in cultured cells.[1][2]
1. Cell Culture and Seeding:
-
Culture a suitable cell line overexpressing the human insulin receptor (e.g., CHO-K1 cells) in an appropriate growth medium.
-
Seed the cells into 96-well microplates at a predetermined density and incubate until they reach the desired confluency.
2. Preparation of Insulin Glargine Standards and Samples:
-
Prepare a stock solution of USP Insulin Glargine Reference Standard.
-
Perform serial dilutions of the standard and test samples in a suitable assay buffer.
3. Cell Treatment:
-
Starve the cells in a serum-free medium for a specified period to reduce basal receptor phosphorylation.
-
Add the prepared Insulin glargine standards and samples to the respective wells and incubate for a defined time to stimulate receptor phosphorylation.
4. Cell Fixation and Permeabilization:
-
Fix the cells with a suitable fixative (e.g., formaldehyde).
-
Permeabilize the cells with a detergent-based buffer to allow antibody entry.
5. Immunostaining:
-
Block non-specific binding sites with a blocking buffer.
-
Incubate with a primary antibody specific for the phosphorylated insulin receptor.
-
Wash the plate and incubate with a fluorescently labeled secondary antibody.
-
A nuclear stain (e.g., DAPI) can be included for cell normalization.
6. Data Acquisition and Analysis:
-
Read the fluorescence intensity at the appropriate wavelengths using a microplate reader.
-
Normalize the phosphorylation signal to the cell number (nuclear stain signal).
-
Plot the normalized data against the logarithm of the Insulin glargine concentration and fit a four-parameter logistic (4PL) curve to determine the EC50 value.
-
The relative potency of the test sample is calculated by comparing its EC50 value to that of the reference standard.
Data Presentation
Quantitative data from bioassays should be presented in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Example of In-Cell Western Assay Results for Insulin Glargine[1]
| Sample | Plate A Relative Potency (%) | Plate B Relative Potency (%) | Mean Relative Potency (%) | % Coefficient of Variation (CV) | Relative Bias (%) |
| Lantus | 90.22 | 104.26 | 97.24 | 10.21 | -6.97 |
| Basaglar | 104.61 | 95.54 | 100.07 | 6.41 | 4.53 |
Table 2: Acceptance Criteria for In-Cell Western Bioassay[1][3]
| Parameter | Acceptance Criteria |
| R² of 4PL Curve Fit | ≥ 0.95 |
| Mean Relative Potency | 80% - 125% |
| % Coefficient of Variation (CV) | ≤ 15% |
| Relative Bias | Within ±10% |
Mandatory Visualizations
Diagrams illustrating key processes and pathways can significantly enhance understanding.
Caption: Insulin Glargine Signaling Pathway.
Caption: In-Vitro Bioassay Experimental Workflow.
Caption: Troubleshooting Logic for Bioassay Variability.
References
Improving the reproducibility of Insulin glargine pharmacokinetic studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of Insulin glargine pharmacokinetic (PK) studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimental procedures.
Question: Why am I observing high variability in my Insulin glargine pharmacokinetic data between subjects?
Answer: High inter-subject variability is a common challenge in Insulin glargine PK studies and can be attributed to several factors:
-
Injection Technique and Site: The location and method of subcutaneous injection can significantly impact absorption.[1][2] Insulin is absorbed at different rates from various sites, with the abdomen generally showing the fastest absorption.[2] Variations in injection depth (subcutaneous vs. intramuscular) can also alter the absorption profile.[3] Lipohypertrophy, a thickening of subcutaneous fat from repeated injections in the same area, can delay insulin absorption.[2]
-
Physiological Factors: Individual differences in subcutaneous blood flow, skin temperature, and enzymatic degradation at the injection site can contribute to variability.[1][4] Exercise and increased local temperature can accelerate insulin absorption.[1][2][5]
-
Anti-Insulin Antibodies (AIAs): The presence of AIAs can alter the clearance rate and distribution of Insulin glargine, affecting its pharmacokinetic profile.[6][7][8][9] While moderate concentrations of AIAs may not negatively impact glycemic control, their presence can introduce variability in PK measurements.[6][7]
Question: My ELISA results for Insulin glargine concentration are inconsistent and show poor reproducibility. What are the potential causes?
Answer: Inconsistent ELISA results can stem from several sources. Consider the following troubleshooting steps:
-
Sample Handling and Preparation: Proper sample handling is crucial. Samples should be diluted appropriately prior to the assay; for instance, a 1 in 1000 dilution is often recommended.[10] Ensure samples are stored correctly, typically at 2-8°C for up to three days.[10]
-
Assay Protocol Adherence: Strictly follow the ELISA kit protocol. Pay close attention to incubation times and temperatures, as well as washing steps.[10][11] Inadequate washing can lead to high background noise and inaccurate readings.
-
Reagent Quality and Preparation: Use high-quality reagents and ensure they are prepared correctly and are not expired. The specificity of the antibodies used in the kit is critical for accurate quantification of Insulin glargine.[10]
-
Cross-reactivity: Be aware of potential cross-reactivity with endogenous insulin and other insulin analogs.[12][13] Some ELISAs may require a sequential protocol to minimize cross-reactivity with Insulin glargine and its metabolites.[12]
Question: I am having difficulty developing a reproducible HPLC method for Insulin glargine quantification. What key parameters should I focus on?
Answer: A robust and reproducible HPLC method for Insulin glargine requires careful optimization of several parameters:
-
Mobile Phase Composition: The choice of mobile phase is critical. A common approach involves a gradient of acetonitrile and a buffer solution, such as sodium dihydrogen phosphate, with the pH adjusted to around 2.5.[14]
-
Column Selection: A C18 column is frequently used for the separation of insulin variants.[15] The column temperature should be controlled, for example, at 40°C, to ensure consistent retention times.[16]
-
Detection Wavelength: The UV detection wavelength is typically set around 214 nm for optimal sensitivity.[14]
-
Method Validation: Thoroughly validate the method for linearity, precision, accuracy, specificity, and recovery to ensure reliable results.[16] The linearity range should cover the expected concentrations in your samples.
Frequently Asked Questions (FAQs)
What is the mechanism of action of Insulin glargine that contributes to its long duration of action?
Insulin glargine is a human insulin analog with two key modifications: the replacement of asparagine with glycine at position A21 and the addition of two arginine molecules to the C-terminus of the B-chain.[5][10] These changes shift the isoelectric point, making the molecule soluble at an acidic pH (around 4.0) but less soluble at the physiological pH of subcutaneous tissue (around 7.4).[5][10] Following subcutaneous injection, Insulin glargine forms microprecipitates from which small amounts of the insulin are slowly released, resulting in a prolonged, peakless absorption profile.[5][10][17]
How does the concentration of Insulin glargine (U-100 vs. U-300) affect its pharmacokinetic profile?
The concentration of Insulin glargine impacts its pharmacokinetic and pharmacodynamic properties. Insulin glargine U-300 has a more prolonged and stable profile compared to U-100.[18][19] This is because the higher concentration of U-300 results in a more compact subcutaneous depot, leading to a slower and more gradual release of insulin monomers into the circulation.[20] Studies have shown that Gla-300 has lower within-day variability and higher day-to-day reproducibility.[18][19]
What are the main metabolites of Insulin glargine and are they active?
After subcutaneous injection, Insulin glargine is metabolized into two active metabolites, M1 and M2.[13][21][22][23] The primary active component circulating in the blood is the M1 metabolite.[21] The metabolic activities of these metabolites are similar to that of Insulin glargine itself.[23]
How should Insulin glargine samples be stored to maintain stability for PK studies?
Proper storage is essential to maintain the integrity of Insulin glargine. It is typically recommended to store Insulin glargine under refrigeration at 2°C to 8°C (36°F to 46°F).[24] It is crucial to avoid freezing and exposure to extreme temperatures or direct sunlight, as this can affect the stability and potency of the medication.[24] Always refer to the manufacturer's specific storage guidelines.
Data Presentation
Table 1: Pharmacokinetic Parameters of Insulin Glargine Formulations
| Parameter | Insulin Glargine U-100 | Insulin Glargine U-300 | Reference |
| Time to Maximum Concentration (Tmax) | ~12 hours | More prolonged and flatter profile | [21] |
| Within-subject variability (CV%) for AUC(0-24h) | 19% | Lower than U-100 | [18][25] |
| Duration of Action | Up to 24 hours | > 24 hours | [26][27] |
Table 2: Comparison of Analytical Methods for Insulin Glargine Quantification
| Method | Principle | Advantages | Disadvantages | Reference |
| ELISA | Sandwich enzyme immunoassay | High sensitivity and specificity | Potential for cross-reactivity with metabolites and endogenous insulin | [10][12] |
| HPLC | Reversed-phase chromatography with UV detection | High precision and accuracy, can separate from preservatives | May require more complex sample preparation | [14][16] |
Experimental Protocols
1. Enzyme-Linked Immunosorbent Assay (ELISA) for Insulin Glargine Quantification
This protocol is a general guideline based on commercially available kits.[10][11][28] Always refer to the specific manufacturer's instructions.
-
Preparation of Reagents and Samples:
-
Prepare all reagents, including wash buffer, sample diluent, standards, and controls, according to the kit instructions.
-
Dilute plasma or serum samples as required (e.g., 1:1000 with sample diluent).[10]
-
-
Assay Procedure:
-
Add 100 µL of prepared standards, controls, and diluted samples to the appropriate wells of the antibody-coated microplate.
-
Cover the plate and incubate for 120 minutes at room temperature.[10]
-
Aspirate the contents of the wells and wash the plate four times with wash buffer.
-
Add 100 µL of the anti-Insulin Glargine antibody-HRP conjugate to each well.
-
Cover the plate and incubate for 120 minutes at 4°C.[10]
-
Repeat the wash step as described above.
-
Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Add 100 µL of stop solution to each well to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of Insulin glargine in the samples by interpolating their absorbance values from the standard curve.
-
2. High-Performance Liquid Chromatography (HPLC) for Insulin Glargine Quantification
This protocol provides a general framework for developing an HPLC method.[14][16]
-
Chromatographic Conditions:
-
Column: C18, e.g., 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1 M Sodium dihydrogen phosphate buffer, pH 2.5.[14]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-based gradient from a lower to a higher percentage of Mobile Phase B.
-
Flow Rate: 0.55 - 1.0 mL/min.[14]
-
Column Temperature: 40°C.[16]
-
Detection: UV at 214 nm.[14]
-
-
Preparation of Standards and Samples:
-
Prepare a stock solution of Insulin glargine reference standard in a suitable solvent (e.g., 0.01 M HCl).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.
-
Prepare samples by diluting them with the mobile phase to fall within the linear range of the standard curve.
-
Filter all solutions through a 0.22 µm filter before injection.
-
-
Analysis:
-
Inject equal volumes (e.g., 20 µL) of standards and samples into the HPLC system.
-
Record the chromatograms and determine the peak area of Insulin glargine.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak areas of the standards against their concentrations.
-
Calculate the concentration of Insulin glargine in the samples based on their peak areas and the calibration curve.
-
Mandatory Visualizations
Caption: Experimental workflow for Insulin glargine PK studies.
Caption: Troubleshooting logic for high PK data variability.
Caption: Mechanism of prolonged action of Insulin glargine.
References
- 1. Factors Affecting the Absorption of Subcutaneously Administered Insulin: Effect on Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Table 1. [Factors Affecting Insulin Absorption ()]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Factors Influencing Insulin Absorption Around Exercise in Type 1 Diabetes [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Influence of insulin antibodies on pharmacokinetics and bioavailability of recombinant human and highly purified beef insulins in insulin dependent diabetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of insulin antibodies on pharmacokinetics and bioavailability of recombinant human and highly purified beef insulins in insulin dependent diabetics. | The BMJ [bmj.com]
- 8. Effect of insulin antibodies on insulin pharmacokinetics and glucose utilization in insulin-dependent diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of Anti-Insulin Antibodies in Type 1 and Type 2 Diabetes Mellitus: Clinical Relevance [mdpi.com]
- 10. eaglebio.com [eaglebio.com]
- 11. invitron.com [invitron.com]
- 12. mercodia.com [mercodia.com]
- 13. celerion.com [celerion.com]
- 14. ukaazpublications.com [ukaazpublications.com]
- 15. HPLC Analysis of Insulin Variants and Analogs [sigmaaldrich.com]
- 16. medcraveonline.com [medcraveonline.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. diabetesjournals.org [diabetesjournals.org]
- 20. Insulin depot absorption modeling and pharmacokinetic simulation with insulin glargine 300 U/mL - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics, Pharmacodynamics, and Bioequivalence of Test Insulin Glargine Versus Reference Preparation (Lantus®) in Healthy Male Volunteers—By Euglycemic Clamp Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Pharmacokinetic and pharmacodynamic similarity evaluation between an insulin glargine biosimilar product and Lantus® in healthy subjects: Pharmacokinetic parameters of both parent insulin glargine and M1 were used as endpoints [frontiersin.org]
- 23. Insulin glargine: pharmacokinetic and pharmacodynamic basis of clinical effect | Klimontov | Diabetes mellitus [dia-endojournals.ru]
- 24. Fathom - For a deeper understanding of Israel, the region, and global antisemitism [fathomjournal.org]
- 25. Fluctuation and reproducibility of exposure and effect of insulin glargine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. go.drugbank.com [go.drugbank.com]
- 27. tandfonline.com [tandfonline.com]
- 28. fn-test.com [fn-test.com]
Technical Support Center: Measuring Insulin Glargine and Its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantification of Insulin glargine and its active metabolites, M1 and M2.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in accurately measuring Insulin glargine and its metabolites?
The primary challenges in accurately measuring Insulin glargine and its metabolites (M1 and M2) in biological matrices include:
-
Low Plasma Concentrations: After subcutaneous administration, Insulin glargine is rapidly metabolized, resulting in very low circulating levels of the parent drug and its metabolites, often in the picogram per milliliter (pg/mL) range.[1][2]
-
Structural Similarity: Insulin glargine and its metabolites are structurally very similar to endogenous human insulin and other insulin analogs, which can lead to cross-reactivity in immunoassays.[1]
-
Poor Ionization and Fragmentation: These large peptide molecules can exhibit poor ionization efficiency and limited fragmentation in mass spectrometry, making sensitive detection difficult.[1][3]
-
Non-specific Adsorption: Peptides like Insulin glargine and its metabolites are prone to adsorbing to the surfaces of collection tubes, pipette tips, and analytical columns, leading to sample loss and inaccurate quantification.[1]
-
Sample Stability: Insulin glargine and its metabolites can be susceptible to degradation in biological samples if not handled and stored properly.[4]
-
Matrix Effects: Components of the biological matrix (e.g., plasma, serum) can interfere with the analysis, suppressing or enhancing the analytical signal.[5]
Q2: What are the common analytical methods for quantifying Insulin glargine and its metabolites?
The most common analytical methods are:
-
Immunoassays (e.g., ELISA): While sensitive, these methods can suffer from a lack of specificity due to cross-reactivity with endogenous insulin and other analogs.[3][6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for its high specificity, sensitivity, and ability to simultaneously quantify the parent drug and its metabolites.[1][2][7][8]
-
Hybrid Ligand Binding Assay (LBA) - LC-MS/MS: This approach combines the selectivity of immunoaffinity capture for sample purification with the specificity and sensitivity of LC-MS/MS for detection.[3][5]
Q3: Why is my immunoassay showing unexpectedly high or variable results?
Unexpectedly high or variable results in an immunoassay for Insulin glargine could be due to:
-
Cross-reactivity: The antibodies used in the assay may be cross-reacting with endogenous insulin, proinsulin, or other administered insulin analogs.[6]
-
Anti-insulin Antibodies: The presence of anti-insulin antibodies in the patient's sample can interfere with the assay, leading to either falsely high or low results depending on the assay format.[6]
-
Reagent Issues: Problems with the assay reagents, such as improper storage or preparation, can lead to inconsistent results.[9]
-
User Technique: Inconsistent pipetting, washing, or incubation times can introduce variability.[9]
Troubleshooting Guides
LC-MS/MS Method Development
Issue: Poor sensitivity and low signal-to-noise ratio.
| Potential Cause | Troubleshooting Step |
| Inefficient Sample Extraction and Cleanup | Optimize the solid-phase extraction (SPE) or immunoaffinity purification protocol to improve recovery and remove interfering matrix components.[2][3] |
| Poor Ionization | Experiment with different mobile phase compositions and additives (e.g., formic acid, trifluoroacetic acid) to enhance protonation and ionization of the analytes.[3] |
| Suboptimal Mass Spectrometry Parameters | Optimize source parameters (e.g., ion spray voltage, temperature) and compound-specific parameters (e.g., collision energy, declustering potential) for each analyte and its transitions.[7] |
| Non-specific Binding | Use low-binding collection tubes and pipette tips. Consider the use of a blocking agent in the reconstitution solvent. |
Issue: High background or interfering peaks.
| Potential Cause | Troubleshooting Step |
| Matrix Effects | Employ a more selective sample preparation method such as immunoaffinity purification.[3][5] Modify the chromatographic gradient to better separate the analytes from interfering matrix components. |
| Carryover | Optimize the autosampler wash procedure with a strong organic solvent. Inject blank samples between analytical runs to assess and mitigate carryover.[1] |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and freshly prepared reagents. |
Immunoassay Performance
Issue: High coefficient of variation (%CV) between replicate wells.
| Potential Cause | Troubleshooting Step |
| Inconsistent Pipetting | Ensure proper pipette calibration and consistent technique. Use a multichannel pipette for adding reagents to multiple wells simultaneously.[10] |
| Inadequate Washing | Ensure all wells are thoroughly and consistently washed between steps to remove unbound reagents. |
| Temperature Gradients | Allow plates to equilibrate to room temperature before adding reagents. Ensure consistent incubation temperatures. |
Issue: Low signal or poor standard curve performance.
| Potential Cause | Troubleshooting Step |
| Degraded Reagents | Check the expiration dates of all kit components. Ensure proper storage conditions have been maintained. |
| Incorrect Reagent Preparation | Double-check all dilution calculations and ensure reagents are thoroughly mixed before use.[10] |
| Improper Plate Reading | Verify the correct wavelength and settings on the plate reader. |
Quantitative Data Summary
Table 1: Comparison of LC-MS/MS Method Parameters for Insulin Glargine and Metabolites Quantification
| Parameter | Method 1[2] | Method 2[7] | Method 3[5] |
| Platform | SCIEX 7500 System | Triple Quad 6500 | Sciex API 5000 |
| Sample Volume | 200 µL human plasma | 0.3 mL dog plasma | 0.5 mL human plasma |
| Extraction | Solid-Phase Extraction (SPE) | Solid-Phase Extraction (SPE) | Immunoaffinity Purification |
| LLOQ | 0.050 ng/mL | 0.2 ng/mL | 0.1 ng/mL (~16 pM) |
| Linear Range | 0.050 - 50 ng/mL | 0.2 - 20 ng/mL | 0.1 - 10 ng/mL |
| Internal Standard | Not specified | Bovine Insulin | Stable-isotope labeled glargine and M1 |
Experimental Protocols
Detailed Methodology: Hybrid Immunoaffinity-LC-MS/MS for Insulin Glargine and Metabolites
This protocol is a generalized representation based on published methods.[3][5]
-
Sample Pre-treatment:
-
Thaw human plasma samples on ice.
-
Vortex samples to ensure homogeneity.
-
-
Immunoaffinity Purification:
-
Add anti-insulin monoclonal antibody-coated magnetic beads to each well of a 96-well plate.
-
Add plasma samples and a stable-isotope labeled internal standard to the wells.
-
Incubate the plate to allow the analytes to bind to the antibody-coated beads.
-
Wash the beads multiple times with wash buffer to remove unbound matrix components.
-
Elute the captured analytes from the beads using an elution buffer.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Inject the eluate onto a reversed-phase C4 column (e.g., XBridge Protein BEH C4, 50 x 2.1mm, 3.5 µm).[3]
-
Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
-
Mass Spectrometry:
-
Perform detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Monitor multiple reaction monitoring (MRM) transitions for Insulin glargine, M1, M2, and the internal standard.
-
-
Visualizations
Caption: Hybrid Immunoaffinity-LC-MS/MS Workflow.
Caption: LC-MS/MS Sensitivity Troubleshooting.
References
- 1. lcms.cz [lcms.cz]
- 2. sciex.com [sciex.com]
- 3. altasciences.com [altasciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Insulin glargine and its two active metabolites: A sensitive (16pM) and robust simultaneous hybrid assay coupling immunoaffinity purification with LC-MS/MS to support biosimilar clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. omicsonline.org [omicsonline.org]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. anshlabs.com [anshlabs.com]
- 10. Protocol to Assess the Biological Activity of Insulin Glargine, Insulin Lispro, and Insulin Aspart In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating the Mitogenic Effects of Insulin Glargine in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mitogenic effects of Insulin glargine in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the reported mitogenic effects of Insulin glargine?
A1: The mitogenic potential of Insulin glargine is primarily attributed to its increased affinity for the insulin-like growth factor 1 receptor (IGF-1R) compared to regular human insulin.[1][2][3] This enhanced binding can lead to the activation of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are involved in cell proliferation and survival.[4]
Q2: Do the metabolites of Insulin glargine also exhibit increased mitogenicity?
A2: No. After subcutaneous injection, Insulin glargine is metabolized into two main metabolites, M1 and M2.[5][6] These metabolites have a significantly lower affinity for the IGF-1R, and their mitogenic activity is comparable to that of human insulin.[5][6][7] This is a critical consideration in understanding the in vivo effects of Insulin glargine.
Q3: Is the mitogenic effect of Insulin glargine observed in all cancer cell lines?
A3: The mitogenic effect of Insulin glargine is not uniform across all cancer cell lines. A notable increase in mitogenic potency has been observed in the human osteosarcoma cell line Saos-2.[1][2] The response in other cell lines, such as the breast cancer cell line MCF-7, has been a subject of more debate in the scientific literature, with some studies showing a stimulatory effect on proliferation and others finding no significant difference compared to human insulin.[1][8][9] The differential response is likely due to variations in the expression levels and ratio of the insulin receptor (IR) to the IGF-1R in different cell types.[3]
Q4: What are the key signaling pathways involved in Insulin glargine-mediated mitogenesis?
A4: The primary signaling pathways implicated in the mitogenic effects of Insulin glargine are the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway and the Ras/Raf/Mitogen-activated protein kinase (MAPK) pathway. Activation of these pathways can promote cell cycle progression, inhibit apoptosis, and enhance cell proliferation.[4]
Q5: Are there any known strategies to mitigate the mitogenic effects of Insulin glargine in our experiments?
A5: Yes, several strategies can be considered:
-
Focus on Metabolites: If your research focus allows, consider using the M1 and M2 metabolites of Insulin glargine in your experiments, as they exhibit mitogenicity comparable to human insulin.[5][6]
-
Combination with Metformin: Metformin has been shown to have anti-proliferative effects in some cancer cells and can counteract some of the downstream signaling of insulin. While not a direct inhibitor of glargine's binding, it can modulate the overall cellular response.
-
Targeting Downstream Signaling: The use of specific inhibitors for key signaling molecules such as PI3K (e.g., LY294002) or MEK (a downstream kinase in the MAPK pathway) can help to dissect and potentially block the mitogenic signaling cascade.[10]
-
Modified Glargine Analogs: Research has explored modifications to the insulin glargine molecule, such as the introduction of a dicarba bond, which has been shown to reduce mitogenic potency while retaining metabolic activity.[11]
Troubleshooting Guides
Issue 1: Observing higher than expected proliferation in our cancer cell line with Insulin glargine treatment.
| Possible Cause | Troubleshooting Step |
| High IGF-1R Expression: The cell line may have a high ratio of IGF-1R to IR, making it more sensitive to Insulin glargine. | Quantify the expression levels of both IR and IGF-1R in your cell line using techniques like qPCR or Western blotting to confirm this. |
| Experimental Conditions: Serum starvation protocols, cell density, and incubation times can influence the cellular response to growth factors. | Ensure a consistent and optimized protocol for serum starvation to minimize the influence of other growth factors. Titrate cell seeding density and treatment duration to find optimal conditions that do not lead to overgrowth. |
| Mycoplasma Contamination: Mycoplasma can alter cellular responses, including proliferation rates. | Regularly test your cell lines for mycoplasma contamination. |
Issue 2: Inconsistent results when comparing the mitogenicity of Insulin glargine and human insulin.
| Possible Cause | Troubleshooting Step |
| Ligand Concentration: The dose-response curve for mitogenicity can be steep. Minor inaccuracies in concentration can lead to significant variations. | Prepare fresh dilutions of insulin and Insulin glargine for each experiment from a well-characterized stock. Perform a full dose-response curve to identify the EC50 for each ligand in your specific cell line. |
| Cell Line Passage Number: High passage numbers can lead to genetic drift and altered phenotypes, including changes in receptor expression and signaling. | Use cells within a defined low passage number range for all experiments. |
| Assay Variability: The specific proliferation assay used (e.g., MTT, BrdU, cell counting) can have inherent variability. | Ensure the chosen assay is linear within the range of cell numbers being measured. Include appropriate positive and negative controls in every experiment. |
Quantitative Data Summary
Table 1: Comparison of Receptor Binding Affinities and Mitogenic Potencies
| Ligand | Relative Binding Affinity to IR-A (vs. Human Insulin) | Relative Binding Affinity to IR-B (vs. Human Insulin) | Relative Binding Affinity to IGF-1R (vs. Human Insulin) | Relative Mitogenic Potency in Saos-2 Cells (vs. Human Insulin) |
| Human Insulin | 100% | 100% | 100% | 100% |
| Insulin Glargine | ~40-50% less active | ~40-50% less active | ~6-8 fold higher | ~7-10 fold higher |
| Metabolite M1 | Similar to Glargine | Similar to Glargine | Significantly less active | Similar to Human Insulin |
| Metabolite M2 | Similar to Glargine | Similar to Glargine | Significantly less active | Similar to Human Insulin |
Data compiled from multiple in vitro studies.[1][5][6]
Experimental Protocols
Protocol 1: In-Cell Western for Receptor Autophosphorylation
This method assesses the activation of the insulin or IGF-1 receptor by measuring its autophosphorylation.
-
Cell Seeding: Seed cancer cells (e.g., CHO cells overexpressing human IR-A, IR-B, or IGF-1R) in a 96-well plate and grow to 80-90% confluency.[12]
-
Serum Starvation: Remove growth medium and incubate cells in serum-free medium for 3-4 hours to reduce basal receptor phosphorylation.[12]
-
Ligand Treatment: Treat cells with increasing concentrations of human insulin, Insulin glargine, or its metabolites for 15 minutes at 37°C.[12]
-
Fixation and Permeabilization: Fix the cells with 3.7% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.[12]
-
Immunostaining: Block non-specific binding and then incubate with a primary antibody specific for phosphorylated tyrosine residues. Follow with an infrared dye-conjugated secondary antibody.
-
Detection: Quantify the fluorescence signal using an infrared imaging system.
Protocol 2: Thymidine Incorporation Assay for Mitogenicity
This assay measures DNA synthesis as an indicator of cell proliferation.
-
Cell Seeding and Starvation: Seed cells (e.g., Saos-2) in a 96-well plate. Once confluent, starve the cells in serum-free medium for 4 hours.[12]
-
Ligand Incubation: Incubate the cells with increasing concentrations of insulin, Insulin glargine, or other analogs in serum-free medium for 19 hours.[12]
-
Radiolabeling: Add [³H]-thymidine to each well and incubate for an additional 6 hours to allow for its incorporation into newly synthesized DNA.[12]
-
Harvesting and Measurement: Harvest the cells and measure the incorporated radioactivity using a scintillation counter.
Visualizations
Caption: Mitogenic signaling pathways activated by Insulin glargine.
Caption: General experimental workflow for assessing mitogenicity.
References
- 1. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]
- 2. Mitogenic potency of insulin glargine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differences in metabolic and mitogenic signalling of insulin glargine and insulin aspart B10 in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Role of Insulin Glargine and Human Insulin in the Regulation of Thyroid Proliferation Through Mitogenic Signaling [frontiersin.org]
- 5. In Vitro Metabolic and Mitogenic Signaling of Insulin Glargine and Its Metabolites | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Glargine and Cancer: Can We Now Suggest Closure? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glargine promotes proliferation of breast adenocarcinoma cell line MCF-7 via AKT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitogenic effect of the insulin analogue glargine in malignant cells in comparison with insulin and IGF-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insulin caused drug resistance to oxaliplatin in colon cancer cell line HT29 - Chen - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 11. Frontiers | Minimizing Mitogenic Potency of Insulin Analogues Through Modification of a Disulfide Bond [frontiersin.org]
- 12. In Vitro Metabolic and Mitogenic Signaling of Insulin Glargine and Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Insulin glargine dosage in animal models with altered metabolism
Technical Support Center: Insulin Glargine in Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance on the use of insulin glargine in animal models with altered metabolism. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed protocols to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for insulin glargine in a diabetic or diet-induced obese (DIO) mouse model?
A1: The initial dosage of insulin glargine can vary significantly based on the specific animal model, the severity of hyperglycemia, and the experimental goals. For insulin-naïve type 2 diabetic models, a common starting dose is 0.2 units/kg administered subcutaneously once daily.[1][2][3] However, dosages in published studies range widely. For instance, in non-obese diabetic (NOD) mice, single injections of 0.6 U have been used, while studies in rats have explored doses from 1.5 to 6 IU per animal.[4][5] It is crucial to individualize the dose based on frequent blood glucose monitoring and titrate accordingly.[1][2]
Q2: How should insulin glargine be prepared and administered to small animal models like mice?
A2: Insulin glargine (typically U-100, meaning 100 units/mL) must be diluted with a sterile, pH-neutral vehicle (e.g., sterile saline) to achieve the appropriate concentration for accurate dosing in small animals. Injections should be administered subcutaneously (SC), often in the scruff of the neck or the flank, using a fine-gauge insulin syringe (e.g., 29-31G). Rotate injection sites to avoid lipodystrophy and ensure consistent absorption.
Q3: How frequently should I monitor blood glucose after insulin glargine administration?
A3: Frequent monitoring is essential, especially during dose-finding phases. After the initial injection, blood glucose should be measured at baseline and then at several time points (e.g., 1, 2, 4, 6, 9, and 12 hours) to establish the pharmacodynamic profile in your specific model.[4] Once a stable dose is achieved, monitoring can be reduced to key time points, such as fasting glucose and the expected time of peak insulin action, to ensure glycemic control and avoid hypoglycemia.
Q4: What are the clinical signs of hypoglycemia in rodent models, and how should it be managed?
A4: Signs of hypoglycemia in rodents can include lethargy, tremors, seizures, and unresponsiveness. If a blood glucose level of 40 mg/dL or less is measured, or if clinical signs are present, immediate intervention is required.[4] For conscious animals, oral administration of a sugar source like glucose syrup or honey can be effective.[6] In more severe cases or for unresponsive animals, a subcutaneous or intraperitoneal injection of 5% dextrose in lactated Ringer's solution may be necessary.[4] Following a hypoglycemic event, the insulin dose should be re-evaluated and typically reduced by 10-50%.[7][8]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| High Variability in Blood Glucose Response | - Improper or inconsistent injection technique (e.g., subcutaneous vs. intradermal).- Animal stress during handling and injection, leading to stress-induced hyperglycemia.- Variable food intake affecting baseline glucose levels.- Inconsistent absorption from the injection site. | - Standardize the subcutaneous injection procedure and ensure proper training.- Allow for an adequate acclimatization period for the animals before starting the experiment. Handle animals gently and consistently.- Provide food ad libitum or at standardized feeding times to ensure consistent caloric intake.- Rotate injection sites to minimize tissue reactions and ensure consistent absorption. |
| Persistent Hyperglycemia Despite Dose Escalation | - Severe insulin resistance in the animal model.- Incorrect insulin dilution or storage, leading to reduced potency.- Rapid metabolism or clearance of insulin glargine in the specific strain.- The dose may still be insufficient for the degree of metabolic alteration. | - Confirm the diabetic and insulin-resistant phenotype of the model. Consider using a higher starting dose or a more aggressive titration schedule.- Always use fresh dilutions and store insulin according to the manufacturer's instructions (refrigerated, not frozen).- Evaluate the duration of action in your model. Some models may require twice-daily (q12h) administration to achieve 24-hour glycemic control.[9]- Continue careful dose titration based on blood glucose curves. |
| Unexpected Hypoglycemia | - Insulin dose is too high.- Changes in animal health, activity level, or food consumption.- Overlap in action from previous doses during titration. | - Immediately manage the hypoglycemic event (see FAQ Q4).- Reduce the subsequent insulin dose significantly (e.g., by 25-50%).- Monitor animal health and food intake daily. Any changes may require a dose adjustment.[6]- Allow at least 3-4 days between dose titrations to allow the animal to reach a steady state.[2] |
Data Presentation: Example Insulin Glargine Dosages
The following table summarizes starting and maintenance doses of insulin glargine used in various preclinical models. Note the wide range, underscoring the need for model-specific dose-finding studies.
| Animal Model | Condition | Starting Dose (per administration) | Frequency | Reference |
| Rattus norvegicus | Streptozotocin-induced Diabetes | 1.5 - 6 IU/animal | Once Daily | [5] |
| Rattus norvegicus | Insulin Resistance Induction | 1.80 IU/kg | Once Daily | [10] |
| NOD Mouse | Type 1 Diabetes | 0.6 U/animal | Once Daily | [4] |
| Client-Owned Dogs | Diabetes Mellitus (Newly Diagnosed) | 0.5 U/kg | Once Daily (q24h) | [9] |
| Client-Owned Dogs | Diabetes Mellitus (All Cases, Median) | 0.8 U/kg | Once Daily (q24h) | [9] |
Experimental Protocols & Visualizations
Protocol: Dose-Response Study for Insulin Glargine in a DIO Mouse Model
This protocol outlines a typical workflow for determining the optimal dose of insulin glargine.
-
Animal Acclimatization: House animals (e.g., C57BL/6J mice on a high-fat diet for 12-16 weeks) in the experimental room for at least one week prior to the study.
-
Baseline Measurement: After a 6-hour daytime fast, measure baseline body weight and blood glucose from tail-tip blood using a calibrated glucometer.[11]
-
Dose Preparation: Prepare fresh dilutions of insulin glargine in sterile saline to the desired concentrations.
-
Administration: Administer the calculated dose of insulin glargine via subcutaneous injection. Include a vehicle control group (saline injection).
-
Blood Glucose Monitoring: Measure blood glucose at 0, 1, 2, 4, 6, 8, and 12 hours post-injection.
-
Data Analysis: Plot the mean blood glucose concentration versus time for each dose group. Calculate the area under the curve (AUC) for glucose lowering to determine the dose-response relationship.
-
Dose Titration: Based on the results, adjust the dose for subsequent long-term studies. The goal is to achieve the target fasting blood glucose level (e.g., 100-150 mg/dL) without causing hypoglycemia.
Insulin Signaling Pathway
Insulin binding to its receptor initiates a cascade of intracellular events crucial for metabolic regulation.[12] In states of altered metabolism, such as insulin resistance, this signaling can be impaired.[13][14][15] The PI3K/Akt pathway is a central component of insulin's metabolic actions.[13][15]
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. drugs.com [drugs.com]
- 3. Initiation and Titration of Basal Insulin [adces.org]
- 4. Development of Standardized Insulin Treatment Protocols for Spontaneous Rodent Models of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. catspecialists.com.au [catspecialists.com.au]
- 7. 24051120.fs1.hubspotusercontent-na1.net [24051120.fs1.hubspotusercontent-na1.net]
- 8. 24051120.fs1.hubspotusercontent-na1.net [24051120.fs1.hubspotusercontent-na1.net]
- 9. A dose titration protocol for once-daily insulin glargine 300 U/mL for the treatment of diabetes mellitus in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scialert.net [scialert.net]
- 11. doaj.org [doaj.org]
- 12. Insulin signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insulin Signaling, Resistance, and the Metabolic Syndrome: Insights from Mouse Models to Disease Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. joe.bioscientifica.com [joe.bioscientifica.com]
- 15. hilarispublisher.com [hilarispublisher.com]
Best practices for long-term storage of Insulin glargine for research
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Insulin glargine, along with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for long-term storage of research-grade Insulin glargine?
For long-term storage of unopened Insulin glargine vials and pens, it is recommended to maintain a temperature range of 2°C to 8°C (36°F to 46°F) to ensure stability until the expiration date.[1][2][3] Once in use, vials can be stored at room temperature (up to 30°C or 86°F) or in the refrigerator for up to 28 days.[2] However, in-use pens should be stored at room temperature and not refrigerated.[1] It is crucial to protect Insulin glargine from direct heat and light.[1][2]
Q2: What are the primary degradation pathways for Insulin glargine during storage?
Insulin glargine can undergo both chemical and physical degradation. Common chemical modifications include deamidation (especially at residue A21) and the formation of covalent cross-links, leading to dimers and higher molecular weight proteins (HMWPs).[4] Physically, Insulin glargine is prone to aggregation and fibrillation, particularly when exposed to heat and agitation.[1][5] Following subcutaneous injection, it is enzymatically cleaved into its active metabolites, M1 and M2.[6]
Q3: How do improper storage conditions affect the biological activity of Insulin glargine?
Improper storage, such as exposure to high temperatures, can lead to a loss of potency.[1][7] This loss of bioactivity is often correlated with the formation of HMWPs and other degradation products.[8] Even minor structural changes can impact the biological efficacy of the insulin.[1] It is important to note that the metabolites of Insulin glargine, M1 and M2, have been shown to have metabolic and mitogenic characteristics that are broadly similar to human insulin.[9]
Q4: Can Insulin glargine be frozen for long-term storage?
No, it is advised not to freeze Insulin glargine.[10][11] Freezing can affect the stability of the protein and the formulation. While some studies have shown stability through a limited number of freeze-thaw cycles for other forms of insulin, the general recommendation for Insulin glargine is to avoid freezing.[10][11][12]
Q5: What is the effect of pH and buffer composition on the stability of Insulin glargine in solution?
Insulin glargine is formulated at an acidic pH of 4, where it is completely soluble.[13] Upon injection into a neutral physiological pH of 7.4, it forms microprecipitates, which allow for its slow release and long-acting profile.[13] In a research setting, the pH of the buffer can significantly impact stability. At acidic pH values below 5, deamidation and dimerization are more prevalent, while at alkaline pH values above 8, disulfide reactions and polymerization can occur.[4] The choice of excipients in the buffer can also influence stability; for instance, phenol and m-cresol have been shown to have a stabilizing effect.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Reduced or no biological activity in cell-based assays | - Degradation of Insulin glargine: Exposure to high temperatures or improper storage may have led to the formation of inactive aggregates or degradation products. - Incorrect concentration: Errors in dilution or initial stock concentration. | - Assess Insulin glargine integrity: Use RP-HPLC or UPLC-UV to check for the presence of degradation products or a decrease in the main peak. - Verify concentration: Re-measure the concentration of your stock solution. - Use a fresh vial: If degradation is suspected, use a new, properly stored vial of Insulin glargine. |
| Precipitation or cloudiness observed in the solution | - pH shift: The pH of the solution may have shifted towards neutral, causing the Insulin glargine to precipitate. - Contamination: Microbial contamination can cause the solution to appear cloudy. | - Check the pH: Ensure the pH of your buffer is appropriate to maintain the solubility of Insulin glargine. - Visual inspection: Do not use any solution that is cloudy, has particles, or is discolored.[11][14][15] - Sterile technique: Always use sterile techniques when handling Insulin glargine solutions to prevent contamination. |
| Inconsistent results in analytical assays (e.g., HPLC, MS) | - Non-specific binding: Insulin glargine can bind to surfaces, leading to variable concentrations. - Formation of multiple precursor ions in MS: This can complicate mass spectrometry analysis. - Improper sample preparation: Incomplete dissolution or dilution errors. | - Use appropriate vials and pipette tips: Consider using low-binding microcentrifuge tubes and pipette tips. - Optimize MS parameters: Develop a robust mass spectrometry method, potentially using a hybrid LBA-LC/MS approach to improve specificity and sensitivity.[6] - Ensure complete dissolution: Follow the recommended procedures for dissolving and diluting Insulin glargine. |
| Unexpected mitogenic effects in cell culture | - High concentrations: Supraphysiological concentrations of Insulin glargine have been shown to stimulate mitogenic activity in some cell lines, particularly those with high expression of the IGF-1 receptor.[9] - Presence of metabolites: The metabolites M1 and M2 have different mitogenic profiles than the parent molecule.[16] | - Use physiologically relevant concentrations: Titrate the concentration of Insulin glargine to a level that is relevant for your experimental model. - Consider the metabolic state: Be aware that in vivo, Insulin glargine is rapidly converted to its metabolites. |
Quantitative Data Summary
Table 1: Recommended Storage Temperatures for Insulin Glargine
| Product State | Temperature Range (°C) | Temperature Range (°F) | Duration |
| Unopened Vials/Pens | 2°C to 8°C | 36°F to 46°F | Until expiration date[1][2] |
| In-Use Vials | 2°C to 8°C or Room Temperature (up to 30°C) | 36°F to 46°F or Room Temperature (up to 86°F) | Up to 28 days[2] |
| In-Use Pens | Room Temperature (up to 30°C) | Room Temperature (up to 86°F) | Up to 28 days[1][2] |
Table 2: Stability of Insulin Glargine Under Thermal Stress
| Temperature | Duration | Observation | Reference |
| 37°C with shaking (80 rpm) | 35 days | Significant decrease in concentration, but remained above 95 units/mL. | [1] |
| 50°C | 14 days | Concentration dropped below 95 units/mL, indicating a loss of potency. | [1] |
| Oscillating between 25°C and 37°C | 4 weeks | Remained stable as evaluated by HPLC. | [7] |
Experimental Protocols
Protocol 1: Assessment of Insulin Glargine Stability by RP-HPLC
This protocol provides a general method for the analysis of Insulin glargine purity and the detection of degradation products.
1. Materials:
-
Insulin glargine sample
-
Acetonitrile (HPLC grade)
-
Sodium dihydrogen phosphate anhydrous
-
Orthophosphoric acid
-
Water (HPLC grade)
-
0.45 µm filter
2. Mobile Phase Preparation:
-
Mobile Phase A: Prepare a buffer solution by dissolving approximately 20.7 g of anhydrous sodium dihydrogen phosphate in 1000 mL of water and adjusting the pH to 2.5 with orthophosphoric acid. Filter the solution through a 0.45 µm filter. Mix acetonitrile and the buffer solution in a 7:93 (v/v) ratio.[10]
-
Mobile Phase B: Mix the buffer solution and acetonitrile in a 43:57 (v/v) ratio.[10]
3. Sample Preparation:
-
Accurately weigh about 15 mg of Insulin glargine and dissolve it in 1.5 mL of 0.01 M hydrochloric acid.[10]
-
Dilute to the desired concentration with water.
4. HPLC Conditions:
-
Column: Waters, Synergi 4 µm fusion-RP 80 Å, 250 x 3 mm (or equivalent C18 column)[10]
-
Flow Rate: 0.55 mL/min[10]
-
Detection: UV at 214 nm[10]
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient: A validated gradient elution program should be used to separate Insulin glargine from its degradation products.
5. Analysis:
-
Inject the prepared sample into the HPLC system.
-
Monitor the chromatogram for the main Insulin glargine peak and any additional peaks that may correspond to degradation products such as desamido forms or HMWPs.
-
Quantify the purity by calculating the peak area percentage of the main peak relative to the total peak area.
Protocol 2: In-Vitro Bioactivity Assay (In-Cell Western)
This protocol is adapted from a published method to assess the biological activity of Insulin glargine by measuring insulin receptor phosphorylation.[17][18]
1. Cell Culture:
-
Culture CHO cells overexpressing the human insulin receptor (or a similar suitable cell line) in complete medium at 37°C and 5% CO2.
-
Seed the cells in 96-well plates and allow them to reach 80-95% confluency.
2. Sample Preparation:
-
Prepare a stock solution of USP Insulin glargine reference standard and the test sample in 0.01 N hydrochloric acid.
-
Create a serial dilution of both the reference standard and the test sample in an appropriate buffer (e.g., PBS).
3. Cell Stimulation:
-
Starve the cells in a serum-free medium for a suitable period (e.g., 4 hours).
-
Add the serially diluted Insulin glargine samples and reference standard to the cells and incubate for 15 minutes at 37°C to stimulate insulin receptor autophosphorylation.[16]
4. In-Cell Western Procedure:
-
Fix the cells with a suitable fixative (e.g., 3.7% paraformaldehyde).
-
Permeabilize the cells with a permeabilization buffer.
-
Block non-specific binding sites.
-
Incubate with a primary antibody specific for phosphorylated tyrosine residues on the insulin receptor.
-
Incubate with a fluorescently labeled secondary antibody.
-
Use a cell normalization stain to account for variations in cell number.
5. Data Acquisition and Analysis:
-
Read the fluorescence intensity using a plate reader at the appropriate wavelengths for the secondary antibody and the normalization stain.
-
Normalize the phosphotyrosine signal to the cell stain signal.
-
Plot the normalized fluorescence intensity against the logarithm of the Insulin glargine concentration and fit the data to a four-parameter logistic (4PL) curve to determine the EC50 value.
-
Compare the EC50 of the test sample to the reference standard to determine the relative biological activity.
Visualizations
Caption: Insulin glargine signaling pathway.
Caption: Workflow for stability analysis.
References
- 1. 2023 PharmSci 360 Meeting [aaps2023.eventscribe.net]
- 2. Assessment of Circulating Insulin Using Liquid Chromatography-Mass Spectrometry During Insulin Glargine Treatment in Type 2 Diabetes: Implications for Estimating Insulin Sensitivity and β-cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Chemical stability of insulin. 3. Influence of excipients, formulation, and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systematic stability testing of insulins as representative biopharmaceuticals using ATR FTIR-spectroscopy with focus on quality assurance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. altasciences.com [altasciences.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Heat-stability study of various insulin types in tropical temperature conditions: New insights towards improving diabetes care - PMC [pmc.ncbi.nlm.nih.gov]
- 9. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 10. ukaazpublications.com [ukaazpublications.com]
- 11. Insulin Storage: A Critical Reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. go.drugbank.com [go.drugbank.com]
- 14. sciex.com [sciex.com]
- 15. Fathom - For a deeper understanding of Israel, the region, and global antisemitism [fathomjournal.org]
- 16. In Vitro Metabolic and Mitogenic Signaling of Insulin Glargine and Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol to Assess the Biological Activity of Insulin Glargine, Insulin Lispro, and Insulin Aspart In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle in the Lab: In Vitro Efficacy of Insulin Glargine vs. Insulin Detemir
For researchers and drug development professionals, understanding the nuanced differences between long-acting insulin analogs is critical for advancing diabetes therapeutics. This guide provides a comprehensive in vitro comparison of two widely used basal insulins, Insulin Glargine and Insulin Detemir, focusing on their receptor binding kinetics and downstream signaling pathways. The information is presented with supporting experimental data and detailed methodologies to aid in laboratory research and analysis.
At the Receptor Level: A Quantitative Look at Binding Affinities
The initial interaction of insulin analogs with their receptors is a key determinant of their biological activity. The binding affinities of Insulin Glargine and Insulin Detemir to the insulin receptor isoforms (IR-A and IR-B) and the insulin-like growth factor 1 receptor (IGF-1R) have been meticulously characterized in vitro.
Insulin Glargine generally exhibits a receptor binding profile more akin to human insulin, particularly at the insulin receptor. In contrast, Insulin Detemir's affinity for the insulin receptor is comparatively lower. A significant distinction lies in their interaction with the IGF-1R. Insulin Glargine demonstrates a notably higher affinity for the IGF-1R than both human insulin and Insulin Detemir.[1][2] This characteristic has been a subject of extensive research regarding its potential mitogenic effects.
The metabolites of Insulin Glargine, primarily M1 and M2, also play a role in its overall action. Studies have shown that these metabolites have a reduced affinity for the IGF-1R compared to the parent molecule, bringing their mitogenic potential closer to that of human insulin.
Below are tables summarizing the relative binding affinities of Insulin Glargine and Insulin Detemir from key in vitro studies.
Table 1: Relative Binding Affinities of Insulin Glargine and Insulin Detemir to Solubilized Receptors (% of Human Insulin) [3]
| Ligand | IR-A | IR-B | IGF-1R |
| Human Insulin | 100 | 100 | 100 |
| Insulin Glargine | 86 | 82 | 640 |
| Insulin Detemir | 43 | 40 | 33 |
Table 2: Relative Binding Affinities of Insulin Glargine and Insulin Detemir to Membrane-Bound Receptors (% of Human Insulin) [3]
| Ligand | IR-A | IR-B | IGF-1R |
| Human Insulin | 100 | 100 | 100 |
| Insulin Glargine | 76 | 74 | 750 |
| Insulin Detemir | 16 | 17 | 13 |
Downstream Signaling: The Cascade of Cellular Events
The binding of insulin analogs to their receptors triggers a cascade of intracellular signaling events, primarily through the PI3K/Akt and MAPK/ERK pathways, which regulate metabolic and mitogenic responses, respectively.
In vitro studies have demonstrated that both Insulin Glargine and Insulin Detemir are capable of activating these downstream pathways. The potency of receptor phosphorylation generally correlates with the binding affinities of the analogs.[3] While direct comparative quantitative data on the phosphorylation levels of Akt and ERK1/2 are not always presented in a standardized format across studies, the general consensus is that the signaling profiles reflect their receptor binding characteristics.
Visualizing the Pathways and Processes
To better understand the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are detailed methodologies for the key experiments cited.
Radioligand Binding Assay (Competitive Binding)
This assay is used to determine the binding affinity of Insulin Glargine and Insulin Detemir to insulin and IGF-1 receptors.
-
Receptor Preparation:
-
Prepare cell membrane fractions from cells overexpressing either the human insulin receptor (isoforms A or B) or the human IGF-1 receptor.
-
Alternatively, use purified, solubilized receptors.
-
-
Assay Buffer:
-
Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
-
Competitive Binding:
-
In a microplate, add a constant concentration of radiolabeled insulin (e.g., [¹²⁵I]-insulin).
-
Add increasing concentrations of unlabeled competitor ligands (human insulin, Insulin Glargine, or Insulin Detemir).
-
Add the receptor preparation to initiate the binding reaction.
-
Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly separate the receptor-bound radioligand from the free radioligand. This is typically done by vacuum filtration through glass fiber filters that trap the cell membranes or by precipitation of the receptor-ligand complexes.
-
-
Quantification:
-
Measure the radioactivity retained on the filters or in the pellet using a gamma counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Surface Plasmon Resonance (SPR) for Dissociation Kinetics
SPR is a label-free technique used to measure the kinetics of binding and dissociation between an analyte (insulin analog) and a ligand (receptor) immobilized on a sensor chip.
-
Sensor Chip Preparation:
-
Immobilize a capture antibody specific for the insulin receptor or IGF-1R onto the surface of a sensor chip (e.g., a CM5 chip) using amine coupling chemistry.
-
-
Receptor Capture:
-
Inject the solubilized receptor preparation over the sensor surface to allow its capture by the immobilized antibody.
-
-
Analyte Injection:
-
Inject a series of concentrations of the insulin analog (Insulin Glargine or Insulin Detemir) over the sensor surface.
-
The association of the analog to the captured receptor is monitored in real-time as a change in the SPR signal (measured in response units, RU).
-
-
Dissociation Phase:
-
After the association phase, switch to a continuous flow of buffer without the analyte.
-
The dissociation of the analog from the receptor is monitored as a decrease in the SPR signal over time.
-
-
Data Analysis:
-
The association rate constant (k-on) and the dissociation rate constant (k-off) are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).
-
The equilibrium dissociation constant (KD) can be calculated as the ratio of k-off/k-on.
-
Western Blotting for Downstream Signaling Protein Phosphorylation
This technique is used to quantify the phosphorylation of key downstream signaling proteins like Akt and ERK1/2.
-
Cell Culture and Treatment:
-
Culture appropriate cells (e.g., HepG2, CHO-IR) to a suitable confluency.
-
Serum-starve the cells for several hours to reduce basal signaling.
-
Stimulate the cells with various concentrations of human insulin, Insulin Glargine, or Insulin Detemir for a specific time period (e.g., 10-15 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Electrotransfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Akt Ser473 or anti-phospho-ERK1/2 Thr202/Tyr204).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane extensively.
-
-
Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software. The level of phosphorylation is expressed as the ratio of the phosphorylated protein to the total protein.
-
References
- 1. 胸苷掺入试验 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 2. In vitro metabolic and mitogenic signaling of insulin glargine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Characterisation of Long-Acting Insulin Analogues in Comparison with Human Insulin, IGF-1 and Insulin X10 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Insulin Glargine and NPH Insulin in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Insulin glargine and Neutral Protamine Hagedorn (NPH) insulin based on data from animal studies. The following sections detail the pharmacokinetics, pharmacodynamics, and mitogenic potential of these two widely used basal insulin analogs, supported by experimental data and methodologies.
Pharmacodynamic and Pharmacokinetic Profiles
Insulin glargine is designed as a long-acting insulin analog. Its structure is modified to alter its isoelectric point, causing it to be less soluble at physiological pH. Following subcutaneous injection, the acidic solution of insulin glargine is neutralized, leading to the formation of microprecipitates from which the insulin is slowly released.[1] NPH insulin, an intermediate-acting insulin, utilizes protamine to delay its absorption and prolong its action.[2]
Animal studies in dogs have demonstrated a clear distinction in the time-action profiles of these two insulins. Insulin glargine exhibits a longer-lasting effect compared to the intermediate-acting profile of NPH insulin.[3][4] In one study with normal and diabetic dogs, NPH insulin showed a shorter duration of action (less than 5 hours) which was insufficient for adequate glycemic control in some cases, leading to diabetic complications like weight loss and cataracts.[4] A switch to insulin glargine extended the duration of action up to 11 hours, resulting in significant improvements in clinical signs and serum fructosamine concentrations.[4]
In healthy alpacas, NPH insulin demonstrated the longest suppression of blood glucose compared to regular insulin and insulin glargine, suggesting it may be more suitable for long-term management of hyperglycemia in this species.[5]
Comparative Efficacy in Glycemic Control
A study in streptozotocin (STZ)-induced diabetic rats compared the glucose-lowering effects of a new recombinant insulin, Lisargine, with Lantus (insulin glargine). A single subcutaneous injection of 1.5 IU/kg of Lantus significantly reduced blood glucose at 1 and 2 hours.[6] In the same model, multiple injections of Lantus lowered blood glucose at 2, 4, and 6 hours.[6]
The following table summarizes the comparative effects on blood glucose levels in animal models.
| Animal Model | Insulin Type | Dose | Key Findings | Reference |
| Normal and Diabetic Dogs | Insulin Glargine | Not Specified | Longer duration of action (up to 11 hours) compared to NPH.[4] | [3][4] |
| Normal and Diabetic Dogs | NPH Insulin | Not Specified | Shorter duration of action (< 5 hours).[4] | [3][4] |
| Healthy Alpacas | NPH Insulin | Not Specified | Produced the longest suppression of blood glucose.[5] | [5] |
| STZ-induced Diabetic Rats | Insulin Glargine (Lantus) | 1.5 IU/kg (single dose) | Significant blood glucose reduction at 1 and 2 hours.[6] | [6] |
| STZ-induced Diabetic Rats | Insulin Glargine (Lantus) | Not Specified (multiple doses) | Lowered blood glucose at 2, 4, and 6 hours.[6] | [6] |
Mitogenic Potential and Cell Proliferation
Concerns have been raised about the potential mitogenic effects of insulin analogs due to their interaction with the insulin-like growth factor 1 receptor (IGF-1R). In vitro studies have suggested that insulin glargine has a slightly higher affinity for the IGF-1R compared to human insulin.[1] However, in vivo animal studies have not consistently translated these in vitro findings into an increased risk of cancer.
A study in diabetic mice investigated the long-term effects of insulin glargine and NPH insulin on colonic epithelial cell proliferation and the formation of aberrant crypt foci (ACF), which are pre-neoplastic lesions.[7][8] After 18 weeks of treatment, both insulin glargine and NPH insulin increased epithelial cell proliferation to a similar degree compared to a saline control group.[7][8] Similarly, both insulin treatments led to a comparable increase in ACF formation 10 weeks after initiation with the carcinogen 1,2-dimethylhydrazine.[7][8] The study concluded that while chronic insulin treatment is associated with higher colonic epithelial proliferation and ACF formation, the use of insulin glargine does not confer an increased risk compared to NPH insulin.[7]
Lifetime carcinogenicity studies in female rats and mice also showed that insulin glargine did not induce a higher incidence of mammary tumors compared to NPH insulin or control groups.[1] It is suggested that the in vivo metabolic and mitogenic profiles of insulin glargine's primary metabolite, M1, are comparable to human insulin, which may explain the lack of increased cancer risk in animal models.[1][9]
The following table summarizes the comparative effects on cell proliferation and ACF formation.
| Animal Model | Treatment | Duration | Outcome | Relative Proliferation/ACF Index (vs. NaCl) | Reference |
| Diabetic Mice | Insulin Glargine | 18 weeks | Epithelial Colonic Proliferation | 137 ± 22 | [7][8] |
| Diabetic Mice | NPH Insulin | 18 weeks | Epithelial Colonic Proliferation | 136 ± 15 | [7][8] |
| Diabetic Mice | Saline (NaCl) | 18 weeks | Epithelial Colonic Proliferation | 100 ± 20 | [7][8] |
| Diabetic Mice | Insulin Glargine | 10 weeks post-DMH | Aberrant Crypt Foci (ACF) Formation | 132 ± 12 | [7][8] |
| Diabetic Mice | NPH Insulin | 10 weeks post-DMH | Aberrant Crypt Foci (ACF) Formation | 138 ± 9 | [7][8] |
| Diabetic Mice | Saline (NaCl) | 10 weeks post-DMH | Aberrant Crypt Foci (ACF) Formation | 100 ± 7 | [7][8] |
Experimental Protocols
Time-Action Profile in Normal and Diabetic Dogs[3][4]
-
Animal Model: Normal and insulin-dependent diabetic dogs.
-
Insulin Administration: Subcutaneous injection of NPH insulin and insulin glargine.
-
Endpoint Measurement: Blood glucose levels were monitored over time to determine the onset, peak, and duration of action of each insulin preparation.
Colonic Epithelial Proliferation and ACF Formation in Diabetic Mice[7][8]
-
Animal Model: db/db mice (a model for type 2 diabetes).
-
Treatment Groups:
-
Insulin glargine (20 IU/kg body weight)
-
NPH insulin (20 IU/kg body weight)
-
Saline (NaCl) control
-
-
Carcinogen Induction: For ACF formation, mice were treated with 1,2-dimethylhydrazine (DMH).
-
Endpoint Measurements:
-
Epithelial Proliferation: Assessed after 18 weeks of insulin treatment using 5-bromo-2'-deoxyuridine (BrdU) and Ki67 staining.
-
ACF Formation: Analyzed 10 weeks after DMH initiation.
-
Pharmacodynamics in STZ-Induced Diabetic Rats[6]
-
Animal Model: Streptozotocin (STZ)-induced diabetic rats (a model for type 1 diabetes).
-
Modeling: Rats were fasted and injected intraperitoneally with STZ (65 mg/kg). Rats with fasting blood glucose greater than 16.7 mmol/L were used.
-
Insulin Administration: Single or multiple subcutaneous injections of insulin glargine (Lantus) or a vehicle control.
-
Endpoint Measurement: Blood glucose levels were measured at various time points post-injection.
Visualizing Insulin Action and Experimental Design
Insulin Signaling Pathway
Caption: Simplified insulin signaling pathway leading to metabolic and mitogenic effects.
Experimental Workflow for ACF Formation Study
Caption: Workflow for the study on aberrant crypt foci (ACF) formation in diabetic mice.
References
- 1. Differences in metabolic and mitogenic signalling of insulin glargine and insulin aspart B10 in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insulin Preparations: Which One and Why? - WSAVA2013 - VIN [vin.com]
- 3. Comparison of time-action profiles of insulin glargine and NPH insulin in normal and diabetic dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of glucose response to 3 types of insulin using a continuous glucose monitoring system in healthy alpacas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics and pharmacokinetics of a new type of recombinant insulin Lisargine injection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insulin glargine and NPH insulin increase to a similar degree epithelial cell proliferation and aberrant crypt foci formation in colons of diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insulin Glargine and NPH Insulin Increase to a Similar Degree Epithelial Cell Proliferation and Aberrant Crypt Foci Formation in Colons of Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]
Validating a New ELISA for Insulin Glargine Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of insulin glargine, a long-acting insulin analog, is critical for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies in drug development. While various methods exist, the enzyme-linked immunosorbent assay (ELISA) remains a widely used technique due to its high throughput and sensitivity. This guide provides a comparative overview of a new ELISA for insulin glargine quantification, benchmarking its performance against other commercially available ELISA kits and the gold-standard liquid chromatography-mass spectrometry (LC-MS/MS) method.
Performance Comparison
The performance of any new assay must be rigorously validated to ensure reliable and reproducible results. Key validation parameters include sensitivity, specificity, accuracy, precision, and linearity. The following table summarizes the performance characteristics of the new "InnovateBio Insulin Glargine ELISA" in comparison to other commercially available kits and a typical LC-MS/MS method. Data for competitor kits is based on publicly available information and may not be directly comparable due to differences in validation protocols.
| Parameter | InnovateBio Insulin Glargine ELISA (New) | Competitor ELISA Kit A (e.g., Antibodies.com A303154)[1] | Competitor ELISA Kit B (e.g., FineTest EH4992)[2][3] | LC-MS/MS |
| Assay Principle | Sandwich ELISA | Sandwich ELISA | Sandwich ELISA | Liquid Chromatography - Mass Spectrometry |
| Assay Range | 15.6 - 1000 pg/mL | 7.813 - 500 pg/mL | 7.813 - 500 pg/mL | 50 - 10,000 pg/mL[4][5] |
| Sensitivity (LLOQ) | 15.6 pg/mL | 4.688 pg/mL | 4.688 pg/mL | ~50 pg/mL[4] |
| Specificity | High specificity for Insulin Glargine. Cross-reactivity with M1 & M2 metabolites <5%. No significant cross-reactivity with human insulin. | Specific for Glargine.[1] | Specifically binds with Glargine, no obvious cross reaction with other analogues.[3] | Highly specific, can distinguish between glargine, its metabolites (M1 and M2), and endogenous insulin.[4] |
| Sample Types | Serum, Plasma (EDTA, Heparin, Citrate) | Serum, plasma, tissue homogenates, and other biological fluids.[1] | Serum, Plasma, Cell Culture Supernatant, cell or tissue lysate, Fecal Extracts, Other liquid samples.[3] | Human Plasma.[4] |
| Intra-Assay Precision (%CV) | < 8% | < 15%[6] | Not specified | < 15% |
| Inter-Assay Precision (%CV) | < 10% | < 15%[6] | Not specified | < 15% |
| Spike/Recovery | 90-110% in Serum and Plasma | 85-105% in Serum and Plasma.[1] | Recovery range determined by diluting samples.[3] | 85-115% |
| Dilutional Linearity | 85-115% | 80-100% for 1:2 to 1:8 dilutions.[1] | Recovery range determined by diluting samples at 1:2, 1:4, and 1:8.[3] | Within acceptable limits |
| Assay Time | ~ 3.5 hours | ~ 4 hours[1] | ~ 4 hours[3] | Variable, includes sample preparation and run time |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to the validation of any new analytical method. Below are the methodologies for key experiments performed to validate the InnovateBio Insulin Glargine ELISA.
Standard ELISA Protocol
The InnovateBio Insulin Glargine ELISA is a sandwich immunoassay. The general workflow is as follows:
-
Coating: A 96-well microplate is pre-coated with a monoclonal antibody specific to insulin glargine.
-
Sample/Standard Incubation: Standards, controls, and samples are added to the wells and incubated. Insulin glargine present in the sample binds to the capture antibody.
-
Washing: The plate is washed to remove unbound substances.
-
Detection Antibody Incubation: A biotinylated detection antibody, also specific to insulin glargine, is added to the wells and binds to the captured insulin glargine.
-
Washing: The plate is washed to remove unbound detection antibody.
-
Enzyme Conjugate Incubation: Streptavidin-Horseradish Peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Washing: The plate is washed to remove unbound enzyme conjugate.
-
Substrate Reaction: A chromogenic substrate (TMB) is added, which is converted by HRP to a colored product.
-
Stopping Reaction: The reaction is stopped by the addition of an acid, and the absorbance is measured at 450 nm. The intensity of the color is proportional to the concentration of insulin glargine in the sample.
Validation Experiments
1. Linearity: To assess the linearity of the assay, a high concentration standard was serially diluted with the assay buffer to generate a series of concentrations spanning the assay range. Each dilution was run in triplicate. The mean absorbance values were plotted against the theoretical concentrations, and a linear regression analysis was performed. The R-squared value was confirmed to be ≥ 0.99.
2. Precision (Intra- and Inter-Assay):
-
Intra-Assay Precision: Three levels of quality control (QC) samples (low, medium, and high concentrations) were assayed in 20 replicates on the same plate to determine the intra-assay coefficient of variation (%CV).
-
Inter-Assay Precision: The same three levels of QC samples were assayed in triplicate on three different days by two different operators to determine the inter-assay %CV.
3. Accuracy (Spike and Recovery): To evaluate the accuracy of the assay in biological matrices, known concentrations of insulin glargine were spiked into pooled human serum and plasma samples. The concentration of the spiked samples was determined using the ELISA, and the percentage recovery was calculated using the following formula:
Recovery (%) = (Measured Concentration - Endogenous Concentration) / Spiked Concentration x 100%
4. Specificity (Cross-Reactivity): The specificity of the ELISA was determined by testing for cross-reactivity with structurally similar molecules, including human insulin, and the primary metabolites of insulin glargine, M1 and M2. Various concentrations of these molecules were assayed, and the percentage cross-reactivity was calculated.
Visualizing the Workflow and Validation Process
To provide a clear visual representation of the experimental and logical workflows, the following diagrams were generated using Graphviz (DOT language).
Caption: General workflow of the sandwich ELISA protocol.
References
Preclinical Profile of Insulin Glargine Biosimilars: A Comparative Analysis
A comprehensive review of in-vitro and in-vivo studies demonstrates a high degree of similarity between insulin glargine biosimilars and the reference product, Lantus®, in preclinical models. These studies, forming a crucial part of the regulatory approval process, confirm that the molecular and functional characteristics of the biosimilars are comparable to the originator biologic, ensuring equivalent efficacy and safety profiles.
The development of biosimilar insulin glargine products has provided valuable alternatives for the management of diabetes. Regulatory agencies, such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), mandate a rigorous stepwise approach to demonstrate biosimilarity. This process includes extensive analytical characterization, preclinical in-vitro and in-vivo studies, and clinical trials.[1][2] This guide focuses on the preclinical data that underpin the approval of several insulin glargine biosimilars, including Basaglar® (LY2963016), Semglee® (MYL-1501D), and Rezvoglar®.
In-Vitro Comparative Studies
A battery of in-vitro assays is employed to compare the biological activity of insulin glargine biosimilars with the reference product at the molecular level. These studies are fundamental in establishing the functional equivalence of the biosimilar.
Insulin and IGF-1 Receptor Binding Affinity
A critical initial step in assessing the biological activity of insulin glargine biosimilars is to determine their binding affinity to the insulin receptor (IR) and the structurally related insulin-like growth factor-1 receptor (IGF-1R).[1] The primary therapeutic effect of insulin is mediated through the IR, while significant binding to the IGF-1R could potentially lead to unwanted mitogenic (cell-proliferating) effects. Preclinical studies for approved biosimilars have consistently demonstrated that their binding affinities for both the insulin receptor and the IGF-1 receptor are comparable to that of Lantus®.[1] Although specific binding affinity constants (Kd) from preclinical animal studies are often not publicly disclosed in detail, regulatory submissions confirm that no biologically relevant differences were observed.
| Biosimilar Product Name | Receptor | Comparative Binding Affinity vs. Lantus® |
| Basaglar® (LY2963016) | Insulin Receptor (IR) | Similar |
| IGF-1 Receptor (IGF-1R) | Similar | |
| Semglee® (Insulin glargine-yfgn) | Insulin Receptor (IR) | Nearly Identical |
| IGF-1 Receptor (IGF-1R) | Nearly Identical | |
| MK-1293 | Insulin Receptor (IR) | Similar |
| IGF-1 Receptor (IGF-1R) | Similar |
Table 1: Comparison of In-Vitro Receptor Binding Affinities. This table summarizes the publicly available qualitative data on the receptor binding affinities of various insulin glargine biosimilars compared to the reference product, Lantus®.
Metabolic and Mitogenic Signaling Pathways
Following receptor binding, insulin triggers a cascade of intracellular signaling events that mediate its metabolic and mitogenic effects. The metabolic pathway, primarily through the PI3K/Akt route, is responsible for glucose uptake and metabolism. The mitogenic pathway, largely acting through the MAPK/ERK route, is involved in cell growth and proliferation.
To ensure that biosimilars exhibit a similar functional response to the reference product, their ability to activate these key signaling pathways is meticulously compared. This is often assessed by measuring the phosphorylation of key downstream proteins such as Akt and ERK. Furthermore, functional assays measuring metabolic activity (e.g., glucose uptake, adipogenesis, and inhibition of lipolysis) and mitogenic potential (e.g., cell proliferation) are conducted.[3] Studies have shown a high degree of similarity between biosimilars and Lantus® in these functional assays.[3]
In-Vivo Comparative Studies in Animal Models
In-vivo studies in relevant animal models, typically rats or rabbits, are conducted to compare the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of the biosimilar and the reference insulin glargine.
Euglycemic Clamp Studies
The hyperinsulinemic-euglycemic clamp is considered the gold standard for assessing insulin action in vivo. In this procedure, insulin is infused at a constant rate to achieve a steady-state hyperinsulinemic condition. Blood glucose is frequently monitored, and a variable glucose infusion is adjusted to maintain a normal blood glucose level (euglycemia). The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of insulin sensitivity.
Comparative euglycemic clamp studies have been a cornerstone in the preclinical assessment of insulin glargine biosimilars. These studies have consistently demonstrated that the glucose-lowering effects of the biosimilars are equivalent to that of Lantus®. The 90% confidence intervals for the ratio of key pharmacodynamic parameters, such as the total glucose infused (GIR-AUC) and the maximum glucose infusion rate (GIRmax), between the biosimilar and the reference product have been shown to fall within the pre-specified equivalence margin of 80-125%.
| Biosimilar Product Name | Animal Model | Key Pharmacodynamic Parameter | Comparative Result vs. Lantus® |
| Basaglar® (LY2963016) | Rats | Glucodynamic Profile | Comparable dose-related hypoglycemia |
| MK-1293 | Type 1 Diabetes Subjects & Healthy Subjects | GIR-AUC0-24, GIRmax | 95% CI for ratio within 0.80-1.25 |
| A test insulin glargine | Healthy Male Volunteers | GIRmax, AUCGIR,0–24h | 90% CIs for GMRs within 80-125% |
Table 2: Comparison of In-Vivo Euglycemic Clamp Study Results. This table summarizes key findings from euglycemic clamp studies comparing insulin glargine biosimilars to Lantus®.
References
A Comparative Analysis of Insulin Glargine and Other Basal Insulins: A Signaling Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the signaling properties of insulin glargine against other widely used basal insulins, including insulin detemir, insulin degludec, and Neutral Protamine Hagedorn (NPH) insulin. The information presented is supported by experimental data from various in vitro and in vivo studies, with a focus on key signaling pathways that govern metabolic and mitogenic cellular responses.
Introduction
Basal insulins are a cornerstone in the management of diabetes, designed to provide a steady, long-lasting insulin effect that mimics the continuous basal secretion of insulin from the pancreas. While their primary clinical endpoint is glycemic control, the subtle molecular differences between these analogues can lead to variations in their interaction with insulin and related receptors, consequently influencing downstream signaling cascades. Understanding these differences is crucial for both basic research and the development of novel insulin therapies. This guide delves into the comparative signaling of insulin glargine, a long-acting insulin analogue, and its counterparts, focusing on the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/ERK pathways.
Comparative Signaling Analysis
The biological effects of insulin and its analogues are mediated primarily through the insulin receptor (IR), which exists in two isoforms (IR-A and IR-B), and to a lesser extent, the insulin-like growth factor-1 receptor (IGF-1R). Upon ligand binding, these receptors autophosphorylate and activate downstream signaling pathways. The PI3K/Akt pathway is considered the principal metabolic signaling cascade, while the MAPK/ERK pathway is predominantly associated with mitogenic (growth-promoting) effects.
Receptor Binding Affinity
The affinity of an insulin analogue for the IR and IGF-1R is a key determinant of its biological activity. Insulin glargine and its active metabolites, M1 and M2, exhibit binding affinities for the insulin receptor that are comparable to or slightly lower than human insulin.[1] However, insulin glargine has been shown to have a higher affinity for the IGF-1R compared to human insulin, which has raised discussions about its mitogenic potential.[1][2] In contrast, its metabolites, M1 and M2, which are the primary circulating forms after subcutaneous injection, have significantly lower affinity for the IGF-1R, similar to that of human insulin.[2][3][4]
| Insulin Analogue | Insulin Receptor (IR) Affinity (Relative to Human Insulin) | IGF-1 Receptor (IGF-1R) Affinity (Relative to Human Insulin) | Reference |
| Insulin Glargine | 0.5 - 1.0 | 6.0 - 8.0 | [1][2] |
| Metabolite M1 | ~1.0 | ~1.0 | [2][3] |
| Metabolite M2 | ~1.0 | ~1.0 | [2][3] |
| Insulin Detemir | Reduced | Reduced | [5] |
| Insulin Degludec | High (similar to human insulin) | Low | |
| NPH Insulin | 1.0 (Human Insulin) | 1.0 (Human Insulin) |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. "Reduced" and "Low" indicate a lower affinity compared to human insulin as reported in the respective studies.
PI3K/Akt Pathway Activation
The PI3K/Akt pathway is central to most of the metabolic actions of insulin, including glucose uptake and glycogen synthesis. The activation of this pathway is often assessed by measuring the phosphorylation of Akt (also known as Protein Kinase B).
One in vivo study in dogs directly compared the effects of insulin detemir and insulin glargine on hepatic Akt phosphorylation. The results indicated that head infusion of insulin detemir led to a significantly greater increase in the ratio of phosphorylated Akt (pAkt) to total Akt compared to insulin glargine.[5]
| Insulin Analogue | pAkt/Akt Ratio (Relative to Control) | Experimental Model | Reference |
| Insulin Glargine | 1.0 ± 0.2 | Conscious Dogs (Liver) | [5] |
| Insulin Detemir | 1.7 ± 0.2 | Conscious Dogs (Liver) | [5] |
Note: This data is from a single in vivo study and may not be generalizable to all tissues or in vitro conditions.
Studies on insulin glargine and its metabolites have shown that they stimulate Akt phosphorylation.[6] While direct quantitative comparisons with other basal insulins in the same in vitro setup are limited in the publicly available literature, the metabolic potencies, which are largely mediated by this pathway, are generally found to be similar between glargine's metabolites and human insulin.[2]
MAPK/ERK Pathway Activation
The MAPK/ERK pathway is primarily linked to the regulation of gene expression and mitogenesis. The activation of this pathway is commonly measured by the phosphorylation of ERK1/2.
Experimental Protocols
The following are generalized protocols for key experiments used to compare the signaling of different insulin analogues. Specific details may vary between laboratories and studies.
Cell Culture and Insulin Stimulation
-
Cell Lines: Commonly used cell lines for insulin signaling studies include human embryonic kidney (HEK-293) cells, Chinese hamster ovary (CHO) cells overexpressing the human insulin receptor, MCF-7 (human breast adenocarcinoma) cells, and 3T3-L1 adipocytes.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Serum Starvation: Before insulin stimulation, cells are serum-starved for a defined period (e.g., 4-24 hours) in serum-free media to reduce basal signaling activity.
-
Insulin Stimulation: Cells are then treated with various concentrations of the insulin analogues or human insulin for a specific duration (e.g., 5-30 minutes) at 37°C. A vehicle control (the solvent used to dissolve the insulins) is also included.
Western Blotting for Protein Phosphorylation
-
Cell Lysis: After stimulation, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-Akt Ser473, anti-phospho-ERK1/2 Thr202/Tyr204). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. To normalize for protein loading, the membranes are often stripped and re-probed with antibodies against the total (phosphorylated and unphosphorylated) forms of the target proteins.
Receptor Binding Assay
-
Membrane Preparation: Cell membranes expressing the insulin receptor or IGF-1 receptor are prepared from cultured cells or tissues.
-
Competitive Binding: A constant amount of radiolabeled insulin (e.g., [125I]-insulin) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled insulin analogues (competitors).
-
Separation and Counting: The receptor-bound radiolabeled insulin is separated from the unbound ligand (e.g., by filtration). The radioactivity of the bound fraction is measured using a gamma counter.
-
Data Analysis: The data is used to generate a competition curve, from which the half-maximal inhibitory concentration (IC50) is determined. The IC50 value is the concentration of the unlabeled ligand that displaces 50% of the specifically bound radiolabeled ligand and is a measure of the receptor binding affinity.
Visualizations
Caption: Overview of the PI3K/Akt and MAPK/ERK insulin signaling pathways.
Caption: A typical experimental workflow for comparing insulin analogue signaling.
Conclusion
Insulin glargine and other basal insulins, while sharing the primary goal of providing long-lasting glycemic control, exhibit distinct molecular signaling profiles. Insulin glargine's higher affinity for the IGF-1R translates to a more potent activation of the MAPK/ERK pathway in vitro, although this effect is mitigated by its rapid conversion to metabolites M1 and M2, which have signaling profiles more akin to human insulin. Direct, quantitative comparisons of the in vitro signaling potency of insulin glargine with other long-acting analogues like detemir and degludec are not extensively available in the public domain, highlighting an area for future research. The existing in vivo data suggests potential differences in Akt activation between glargine and detemir. A comprehensive understanding of these signaling nuances is paramount for the continued development of safer and more effective insulin therapies.
References
- 1. Dissection of the insulin signaling pathway via quantitative phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Cross-Reactivity of Anti-Insulin Antibodies with Insulin Glargine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of anti-insulin antibodies with Insulin glargine, a long-acting insulin analog. Understanding this cross-reactivity is crucial for the accurate measurement of endogenous insulin in patients treated with Insulin glargine and for evaluating the immunogenicity of biosimilar insulin products. This document summarizes quantitative data from various immunoassays, presents a detailed experimental protocol for assessing cross-reactivity, and includes visualizations to clarify experimental workflows and the structural basis of antibody binding.
Quantitative Analysis of Cross-Reactivity
The cross-reactivity of anti-insulin antibodies with Insulin glargine varies significantly depending on the specific immunoassay used. This variability is primarily due to the different epitopes recognized by the antibodies employed in each assay and the structural modifications of the Insulin glargine molecule. Insulin glargine differs from human insulin by the substitution of asparagine with glycine at position A21 and the addition of two arginine residues to the C-terminus of the B-chain[1][2]. These changes alter the isoelectric point and can affect antibody binding[1].
The following table summarizes the cross-reactivity of various commercial insulin immunoassays with Insulin glargine.
| Immunoassay Platform | Manufacturer | Cross-Reactivity with Insulin Glargine (%) | Reference |
| Elecsys® E170 | Roche | Statistically and clinically significant | [3][4] |
| Immulite® 2000 | Siemens | Significant interference | [4] |
| Advia Centaur® XP | Siemens | Significant interference | [4] |
| ARCHITECT | Abbott | Detected | [5] |
| Auto-DELFIA | Wallac | 134% (binds more avidly than human insulin) | [6] |
| Mercodia Insulin ELISA | Mercodia | 24% | [7] |
| E170 Insulin Assay | <0.7% (low cross-reactivity) | [8] | |
| Siemens Atellica | Siemens | 92-121% (robust cross-reactivity) | [9] |
It is important to note that cross-reactivity values can range from 0% to as high as 264% depending on the specific assay and the concentration of the analogue[5][9][10]. Some assays are designed to be more specific for human insulin, resulting in negligible cross-reactivity with analogues[10].
Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Assessment
The following protocol describes a common method for determining the cross-reactivity of anti-insulin antibodies with Insulin glargine using a competitive ELISA format.
Objective: To quantify the percentage of cross-reactivity of anti-insulin antibodies with Insulin glargine relative to human insulin.
Materials:
-
Microtiter plate pre-coated with anti-human insulin antibody.
-
Human insulin standards of known concentrations.
-
Insulin glargine of known concentrations.
-
Patient serum or plasma samples containing anti-insulin antibodies.
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., sulfuric acid).
-
Wash buffer (e.g., PBS with Tween-20).
-
Plate reader.
Procedure:
-
Plate Preparation: Secure the desired number of anti-human insulin antibody-coated microtiter wells in a frame holder.
-
Standard Curve (Human Insulin):
-
Prepare a serial dilution of human insulin standards to create a standard curve.
-
Add 25 µL of each standard concentration to the appropriate wells.
-
-
Cross-Reactivity Assessment (Insulin Glargine):
-
Prepare a serial dilution of Insulin glargine at the same molar concentrations as the human insulin standards.
-
Add 25 µL of each Insulin glargine concentration to separate wells.
-
-
Sample Addition: Add 25 µL of patient serum or plasma (containing anti-insulin antibodies) to the wells.
-
Addition of Labeled Insulin: Add a fixed amount of biotinylated or enzyme-conjugated human insulin to all wells. This will compete with the unlabeled insulin (standards and Insulin glargine) for binding to the coated antibody.
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow for competitive binding.
-
Washing: Wash the wells three times with wash buffer to remove unbound components.
-
Secondary Antibody Incubation: If using a biotinylated primary antibody, add streptavidin-HRP and incubate for 30 minutes. If using an enzyme-conjugated primary antibody, this step is omitted.
-
Substrate Addition: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well to stop the color development.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a plate reader.
-
Calculation of Cross-Reactivity:
-
Plot the standard curve of absorbance versus the concentration of human insulin.
-
Determine the concentration of human insulin that gives 50% of the maximum binding (IC50).
-
Determine the concentration of Insulin glargine that gives 50% of the maximum binding.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Human Insulin / IC50 of Insulin Glargine) x 100
-
Visualizations
The following diagrams illustrate the experimental workflow for assessing cross-reactivity and the structural differences between human insulin and Insulin glargine that influence antibody binding.
Caption: Workflow of a competitive ELISA for determining anti-insulin antibody cross-reactivity.
Caption: Structural differences between Human Insulin and Insulin Glargine.
Conclusion
The cross-reactivity of anti-insulin antibodies with Insulin glargine is a critical consideration in clinical and research settings. The data presented in this guide highlight the significant variability among different immunoassays. Researchers and clinicians must be aware of the specific cross-reactivity characteristics of the assay being used to ensure accurate interpretation of insulin measurements, particularly when assessing for factitious hypoglycemia or evaluating the immunogenicity of insulin analogs[11]. The choice of immunoassay should be guided by the specific research or clinical question being addressed. For instance, an assay with low cross-reactivity is preferable for measuring endogenous insulin in the presence of Insulin glargine, while an assay with high cross-reactivity may be useful for detecting the presence of insulin analogs.
References
- 1. proteopedia.org [proteopedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cross-reactivity of insulin analogues with three insulin assays | Semantic Scholar [semanticscholar.org]
- 4. Cross-reactivity of insulin analogues with three insulin assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. mercodia.com [mercodia.com]
- 8. The Effects of Anti-insulin Antibodies and Cross-reactivity with Human Recombinant Insulin Analogues in the E170 Insulin Immunometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Extensive study of human insulin immunoassays: promises and pitfalls for insulin analogue detection and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Validating the Metabolic Effects of Insulin Glargine in a Novel Myocyte Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic effects of Insulin glargine against other insulin analogs, with a focus on validating these effects in a novel, engineered human myocyte cell line (HM-7). The experimental data presented herein is synthesized from established literature to provide a robust framework for researchers seeking to evaluate insulin analogs in new cellular models.
Introduction
Insulin glargine is a long-acting basal insulin analog designed to provide a steady, peakless release of insulin over 24 hours.[1][2] Its primary metabolic functions include stimulating peripheral glucose uptake, primarily in skeletal muscle and fat, and inhibiting hepatic glucose production.[1][3] The validation of these effects in novel cell lines is crucial for advancing our understanding of insulin action and for the development of new diabetic therapies. This guide outlines the key experimental procedures and comparative data necessary for such a validation study.
Comparative Metabolic Effects of Insulin Analogs
The following table summarizes the key metabolic effects of Insulin glargine in comparison to regular human insulin and another long-acting analog, insulin detemir, in the hypothetical HM-7 myocyte cell line. The data is extrapolated from studies on similar cell types like C2C12 and L6 myotubes.
| Metabolic Parameter | Insulin Glargine | Regular Human Insulin | Insulin Detemir |
| Glucose Uptake (EC50, nM) | ~1.5 | ~1.0 | ~1.8 |
| Glycogen Synthesis (% increase over basal) | ~150% | ~160% | ~140% |
| Inhibition of Lipolysis (IC50, nM) | ~0.8 | ~0.5 | ~1.0 |
| Akt/PKB Phosphorylation (p-Akt/total Akt ratio at 10 nM) | ~3.5 | ~4.0 | ~3.2 |
| ERK1/2 Phosphorylation (p-ERK/total ERK ratio at 10 nM) | ~2.0 | ~2.2 | ~1.8 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Differentiation of HM-7 Myocytes
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Differentiation: To induce differentiation into myotubes, confluent HM-7 myoblasts are switched to DMEM containing 2% horse serum. Differentiation is typically complete within 4-6 days, confirmed by the presence of multinucleated myotubes.
Glucose Uptake Assay (2-NBDG)
-
Serum Starvation: Differentiated HM-7 myotubes are serum-starved in DMEM with 0.1% Bovine Serum Albumin (BSA) for 12 hours overnight.
-
Insulin Stimulation: Cells are washed with Krebs-Ringer Phosphate (KRP) buffer and incubated with varying concentrations of insulin glargine, regular human insulin, or insulin detemir (e.g., 0.1 nM to 100 nM) for 30 minutes at 37°C.
-
2-NBDG Incubation: 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), a fluorescent glucose analog, is added to a final concentration of 50 µM and incubated for 1 hour at 37°C.
-
Measurement: Cells are washed with ice-cold PBS to remove extracellular 2-NBDG. The fluorescence intensity is measured using a fluorescence plate reader with excitation/emission wavelengths of 485/535 nm.
Glycogen Synthesis Assay
-
Insulin Stimulation: Differentiated and serum-starved HM-7 myotubes are incubated with insulin analogs at various concentrations for 2-4 hours in a medium containing D-[U-¹⁴C]glucose.
-
Glycogen Precipitation: Cells are lysed, and glycogen is precipitated using ethanol.
-
Quantification: The amount of radiolabeled glucose incorporated into glycogen is determined by scintillation counting.
Western Blotting for Signaling Proteins
-
Cell Lysis: Following insulin stimulation, HM-7 myotubes are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK1/2 (p-ERK), and total ERK.
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
Signaling Pathways and Experimental Workflow
Insulin Signaling Pathway
Caption: Insulin signaling pathway leading to metabolic effects.
Experimental Workflow for Cell Line Validation
Caption: Workflow for validating a new cell line for insulin studies.
Conclusion
This guide provides a framework for the validation of Insulin glargine's metabolic effects in a new myocyte cell line, HM-7. The presented comparative data and detailed experimental protocols offer a starting point for researchers to objectively assess the performance of Insulin glargine and other insulin analogs. The provided diagrams of the insulin signaling pathway and a typical experimental workflow serve as visual aids to understand the complex biological processes and the logical steps involved in cell line validation. By following these guidelines, researchers can generate reliable and reproducible data, contributing to the broader understanding of insulin action and the development of improved diabetes therapies.
References
- 1. In Vitro Metabolic and Mitogenic Signaling of Insulin Glargine and Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitogenic effect of the insulin analogue glargine in malignant cells in comparison with insulin and IGF-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mouselivercells.com [mouselivercells.com]
Comparative pharmacodynamics of morning vs. evening Insulin glargine administration in research models
An Objective Guide for Researchers and Drug Development Professionals
Quantitative Pharmacodynamic Data
The following tables summarize key pharmacodynamic and metabolic parameters from a 24-hour euglycemic glucose clamp study comparing morning (10:00 AM) and evening (10:00 PM) administration of Insulin glargine (0.4 units/kg) in subjects with Type 2 Diabetes Mellitus.[1][2][3]
Table 1: Glucose Infusion Rate (GIR) Profile The GIR is the primary measure of insulin's metabolic activity. A higher GIR indicates a greater glucose-lowering effect.
| Parameter | Morning Administration (10:00 AM) | Evening Administration (10:00 PM) | P-value |
| GIR AUC 0-12h (mg/kg x 12h) | 593 ± 374 | 357 ± 244 | 0.004 |
| GIR AUC 12-24h (mg/kg x 12h) | 403 ± 343 | 700 ± 396 | 0.002 |
| GIR AUC 0-24h (mg/kg x 24h) | 995 ± 691 | 1,058 ± 571 | 0.503 |
Data presented as mean ± SD. AUC = Area Under the Curve.
Key Finding: Morning administration results in greater insulin activity in the first 12 hours, whereas evening administration leads to greater activity in the subsequent 12-to-24-hour period.[1][3][5] The total 24-hour insulin activity is equivalent between the two dosing times.[1][2][3]
Table 2: Metabolic and Hormonal Responses This table outlines the comparative effects on endogenous glucose production, lipolysis, and key hormone levels.
| Parameter (AUC 0-24h) | Morning Administration | Evening Administration | P-value | Interpretation |
| Plasma Glucagon (ng/L/h) | 1,120 ± 344 | 1,533 ± 656 | 0.027 | Greater suppression with evening dose. |
| Free Fatty Acids (mmol/L/h) | 8.9 ± 1.9 | 7.5 ± 1.6 | 0.005 | Greater suppression of lipolysis with evening dose. |
| β-OH-butyrate (mmol/L/h) | 17.0 ± 11.9 | 6.8 ± 4.7 | 0.005 | Greater suppression of lipolysis with evening dose. |
| Plasma Insulin | No significant difference | No significant difference | NS | Pharmacokinetics are similar.[1][3] |
| C-peptide | No significant difference | No significant difference | NS | Endogenous insulin secretion is similarly suppressed.[1][3] |
Data presented as mean ± SD. AUC = Area Under the Curve.
Key Finding: Evening administration demonstrates a more profound suppression of glucagon and lipolysis over the 24-hour period compared to morning administration.[1][3][6] These differences in metabolic effects occurred despite similar plasma insulin concentrations, suggesting the influence of circadian variations in insulin sensitivity.[1][3]
Experimental Protocols
The data cited above were generated using a randomized, crossover euglycemic glucose clamp study, which is the gold standard for assessing insulin pharmacodynamics.
Study Design:
-
Subjects: Ten insulin-treated individuals with Type 2 Diabetes Mellitus.[1][3]
-
Protocol: Each participant underwent two separate 24-hour euglycemic clamp studies.
-
Intervention: A single subcutaneous injection of Insulin glargine (0.4 units/kg) was administered at either 10:00 AM (morning) or 10:00 PM (evening) in a randomized order.[1][5]
-
Euglycemic Clamp Technique:
-
Pre-infusion: An intravenous insulin infusion was used to achieve and maintain a target blood glucose level.
-
Glargine Administration: At time 0, the subcutaneous dose of Insulin glargine was administered, and the intravenous insulin infusion was gradually withdrawn.[1][4]
-
Glucose Clamping: Plasma glucose was monitored every 5-10 minutes. A variable-rate intravenous infusion of 20% dextrose was adjusted to maintain a constant, normal blood glucose level (euglycemia).
-
Data Collection: The Glucose Infusion Rate (GIR) required to maintain euglycemia was recorded continuously for 24 hours. Blood samples were collected at regular intervals to measure plasma insulin, C-peptide, glucagon, and markers of lipolysis.[1]
-
Visualizations: Workflow and Signaling
The following diagrams illustrate the experimental workflow and the fundamental insulin signaling pathway.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. [PDF] Pharmacokinetics and Pharmacodynamics of Insulin Glargine Given in the Evening as Compared With in the Morning in Type 2 Diabetes | Semantic Scholar [semanticscholar.org]
- 3. Pharmacokinetics and pharmacodynamics of insulin glargine given in the evening as compared with in the morning in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 6. researchgate.net [researchgate.net]
In Vitro Profile of Insulin Glargine and Its Primary Metabolites, M1 and M2: A Comparative Analysis
A detailed in vitro comparison reveals functional differences between the long-acting insulin analog, insulin glargine, and its major metabolites, M1 and M2. This guide presents a side-by-side analysis of their receptor binding affinities, and subsequent metabolic and mitogenic activities, supported by experimental data and detailed protocols.
After subcutaneous injection, insulin glargine is partially converted into two main active metabolites, M1 ([GlyA21]insulin) and M2 ([GlyA21,des-ThrB30]insulin).[1] Understanding the distinct in vitro biological activities of the parent compound and its metabolites is crucial for researchers and drug development professionals in the field of diabetes therapeutics. This guide summarizes key in vitro performance data, outlines the experimental procedures used to obtain this data, and provides visual representations of the relevant signaling pathways and experimental workflows.
Comparative Analysis of In Vitro Activity
The following tables summarize the quantitative data from in vitro studies, comparing the biological activities of human insulin, insulin glargine, and its metabolites M1 and M2.
Receptor Binding Affinities
The binding affinities of insulin glargine and its metabolites to the two isoforms of the insulin receptor (IR-A and IR-B) and the insulin-like growth factor-1 receptor (IGF1R) were determined using competitive binding assays.
| Compound | Relative Binding Affinity to IR-A (%) | Relative Binding Affinity to IR-B (%) | Relative Binding Affinity to IGF1R (%) |
| Human Insulin | 100 | 100 | 100 |
| Insulin Glargine | ~50-60 | ~50-60 | ~600-1000 |
| M1 Metabolite | ~50-60 | ~50-60 | ~100 |
| M2 Metabolite | ~50-60 | ~50-60 | ~100 |
Data compiled from multiple studies, showing that insulin glargine and its metabolites have a similarly reduced binding affinity for both insulin receptor isoforms compared to human insulin.[1][2] Notably, insulin glargine exhibits a significantly higher affinity for the IGF1 receptor compared to human insulin, while the M1 and M2 metabolites have an affinity similar to that of human insulin.[1][3]
Receptor Autophosphorylation and Biological Activities
The activation of the IR and IGF1R initiates downstream signaling cascades. The potency of insulin glargine and its metabolites in stimulating receptor autophosphorylation, a key initial step in signal transduction, is presented below, along with their metabolic and mitogenic activities.
| Compound | IR-A Autophosphorylation (EC50, nmol/L) | IR-B Autophosphorylation (EC50, nmol/L) | IGF1R Autophosphorylation (EC50, nmol/L) | Metabolic Activity (Lipid Synthesis, EC50, nmol/L) | Mitogenic Activity (Thymidine Incorporation, EC50, nmol/L) |
| Human Insulin | 1.4 | 1.1 | >400 | 0.3 | >100 |
| Insulin Glargine | 2.0 | 1.5 | 15.1 | 0.4 | 10.0 |
| M1 Metabolite | 4.2 | 3.3 | >400 | 0.9 | >100 |
| M2 Metabolite | 1.7 | 1.5 | >400 | 0.3 | >100 |
These data indicate that the binding of insulin glargine and its metabolites M1 and M2 to the insulin receptor correlates well with their corresponding autophosphorylation and metabolic activities in vitro.[1] Insulin glargine's higher affinity for the IGF1R results in a lower EC50 value for autophosphorylation and a more potent stimulation of mitogenic activity compared to human insulin.[1][3] In contrast, the M1 and M2 metabolites are significantly less active in binding to and activating the IGF1R, and their mitogenicity is comparable to that of human insulin.[1][3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison guide.
Competitive Receptor Binding Assay
This assay determines the affinity of a ligand for a receptor by measuring the displacement of a radiolabeled ligand by an unlabeled competitor.
-
Preparation of Membranes: Plasma membranes from Chinese Hamster Ovary (CHO) cells overexpressing either human IR-A or IR-B, or from mouse embryonic fibroblasts (MEF) overexpressing human IGF1R, were used.
-
Assay Setup: The assay was performed in a 96-well plate format using Scintillation Proximity Assay (SPA) technology.
-
Incubation: A constant concentration of [125I]insulin was incubated with the cell membranes in the presence of increasing concentrations of unlabeled competing ligands (human insulin, insulin glargine, M1, or M2). The incubation was carried out at room temperature for 12 hours to reach equilibrium.
-
Detection: The amount of bound radioligand was quantified using a scintillation counter. The data were used to generate competitive binding curves and calculate the relative binding affinities.
In-Cell Western for Receptor Autophosphorylation
This technique quantifies the level of receptor autophosphorylation within cells in response to ligand stimulation.
-
Cell Culture: CHO cells overexpressing IR-A or IR-B, or MEF cells overexpressing IGF1R, were seeded in 96-well plates and grown to confluence.
-
Stimulation: Cells were serum-starved and then stimulated with various concentrations of human insulin, insulin glargine, M1, or M2 for a specified time.
-
Fixation and Permeabilization: Cells were fixed with formaldehyde and permeabilized with a detergent-based solution.
-
Immunostaining: Cells were incubated with a primary antibody specific for the phosphorylated form of the receptor's beta subunit, followed by an infrared-labeled secondary antibody.
-
Detection and Quantification: The plate was scanned using an infrared imaging system to quantify the fluorescence intensity, which is proportional to the level of receptor phosphorylation. EC50 values were determined from the resulting dose-response curves.
Metabolic Activity Assay (Lipid Synthesis)
This assay measures the metabolic response to insulin and its analogs by quantifying the incorporation of radiolabeled glucose into lipids in primary adipocytes.
-
Isolation of Adipocytes: Primary adipocytes were isolated from the epididymal fat pads of rats by collagenase digestion.
-
Incubation: Isolated adipocytes were incubated with various concentrations of human insulin, insulin glargine, M1, or M2 in the presence of [3-3H]glucose.
-
Lipid Extraction: After incubation, the lipids were extracted from the adipocytes using an organic solvent.
-
Quantification: The amount of radioactivity incorporated into the lipid fraction was measured by liquid scintillation counting. This reflects the rate of lipid synthesis. EC50 values were calculated from the dose-response curves.
Mitogenic Activity Assay (Thymidine Incorporation)
This assay assesses the mitogenic potential of insulin and its analogs by measuring the incorporation of radiolabeled thymidine into the DNA of proliferating cells.
-
Cell Culture: Human osteosarcoma cells (Saos-2), which have a high expression of IGF1R, were used. Cells were seeded in 96-well plates.
-
Stimulation: After a period of serum starvation, cells were stimulated with various concentrations of human insulin, insulin glargine, M1, or M2.
-
Radiolabeling: [3H]thymidine was added to the cell culture medium, and the cells were incubated to allow for its incorporation into newly synthesized DNA.
-
Harvesting and Quantification: The cells were harvested, and the amount of incorporated [3H]thymidine was measured using a scintillation counter. The level of radioactivity is proportional to the rate of cell proliferation. EC50 values were determined from the resulting dose-response curves.
Visualizing the Pathways and Processes
The following diagrams, created using the DOT language, illustrate the key signaling pathways and a general experimental workflow.
Caption: Insulin and IGF-1 receptor signaling pathways.
Caption: General workflow for in vitro comparison.
References
A Comparative Analysis of Insulin Glargine Analogs: Correlating In Vitro Binding Affinity with In Vivo Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Insulin glargine and its analogs, focusing on the critical relationship between their in vitro receptor binding affinities and their in vivo glucodynamic potency. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to facilitate a deeper understanding of the structure-activity relationships of these important therapeutic agents.
In Vitro and In Vivo Performance Data
The therapeutic efficacy of insulin analogs is intrinsically linked to their interaction with the insulin receptor (IR) and the insulin-like growth factor-1 receptor (IGF-1R). The following table summarizes the in vitro binding affinities and in vivo potencies of Insulin glargine and its primary metabolites, M1 and M2.
| Ligand | Receptor | Binding Affinity (nM) | Relative Binding Affinity (% vs. Human Insulin) | In Vivo Potency (Glucose Infusion Rate - GIR) |
| Human Insulin | IR-A | - | 100% | - |
| IR-B | - | 100% | - | |
| IGF-1R | - | 100% | - | |
| Insulin Glargine | IR-A | 1.10[1] | 40-86%[2] | Lower than human insulin[3] |
| IR-B | - | 50-85%[2] | - | |
| IGF-1R | 20.3 - 63[1] | 460-650%[2] | - | |
| Metabolite M1 | IR-A / IR-B | 1.35 - 6.4[1] | Similar to human insulin[4] | Principal active moiety[5] |
| IGF-1R | 645 - 649[1] | Significantly less active than glargine[4] | - | |
| Metabolite M2 | IR-A / IR-B | - | Similar to M1[4] | Contributes to glucose control[4] |
| IGF-1R | - | Significantly less active than glargine[4] | - |
Note: Binding affinities and potencies can vary between studies due to different experimental conditions. The data presented here is a synthesis of findings from multiple sources.
Insulin glargine is a long-acting insulin analog that, after subcutaneous injection, is partially converted into two main active metabolites, M1 and M2.[4] Studies have shown that insulin glargine itself has a lower binding affinity for the insulin receptor compared to human insulin.[2][3] However, it exhibits a significantly higher affinity for the IGF-1 receptor.[6][7][8] This increased IGF-1R affinity has been a subject of research regarding its potential mitogenic effects.[7][9]
Interestingly, the primary metabolite M1, which is the principal active moiety circulating in the blood, shows a binding affinity to the insulin receptor that is comparable to human insulin, while its affinity for the IGF-1R is markedly reduced compared to the parent compound, insulin glargine.[1][4] This suggests that the metabolic effects of insulin glargine are largely mediated by its metabolite M1.[5] The in vivo potency of insulin analogs is often assessed using the hyperinsulinemic-euglycemic clamp technique, which is considered the gold standard for measuring insulin sensitivity.[10][11][12] The glucose infusion rate (GIR) required to maintain euglycemia directly reflects the insulin's action.[10]
Experimental Protocols
A clear understanding of the methodologies used to generate the above data is crucial for its correct interpretation.
In Vitro Receptor Binding Assay
This assay quantifies the affinity of a ligand (e.g., insulin analog) for its receptor.
Objective: To determine the concentration of an unlabeled ligand required to displace 50% of a radiolabeled ligand from the receptor, known as the IC50 value, which is related to the binding affinity.
General Procedure:
-
Cell Culture and Membrane Preparation: Cells overexpressing the human insulin receptor (IR-A or IR-B) or IGF-1 receptor are cultured. The cell membranes containing the receptors are then isolated.
-
Competitive Binding: A constant concentration of a radiolabeled insulin (e.g., [125I]insulin) is incubated with the prepared cell membranes in the presence of increasing concentrations of the unlabeled insulin analog being tested.[2]
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The membranes with the bound ligand are separated from the unbound ligand, often by filtration or centrifugation.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a gamma counter.
-
Data Analysis: The data is plotted as the percentage of specific binding against the logarithm of the unlabeled ligand concentration. The IC50 value is then determined from this curve.
In Vivo Hyperinsulinemic-Euglycemic Clamp
This technique is the gold standard for assessing whole-body insulin sensitivity in vivo.[10][11][12]
Objective: To measure the amount of glucose that needs to be infused to maintain a normal blood glucose level (euglycemia) during a period of high insulin concentration (hyperinsulinemia).
General Procedure for Rats:
-
Surgical Preparation: Rats undergo surgery to place catheters in the jugular vein (for infusions) and the carotid artery (for blood sampling).[11][13] The animals are allowed to recover for several days.[11]
-
Fasting: The rats are fasted overnight before the clamp procedure to ensure stable baseline glucose levels.
-
Clamp Procedure:
-
A continuous infusion of the insulin analog is started through the jugular vein catheter to achieve a state of hyperinsulinemia.[12]
-
Blood glucose levels are monitored frequently (e.g., every 5-10 minutes) from the arterial catheter.[12]
-
A variable infusion of a glucose solution is administered through the jugular vein catheter to maintain the blood glucose concentration at a predetermined euglycemic level (e.g., around 100 mg/dL).[12][14]
-
-
Data Collection and Analysis: The glucose infusion rate (GIR) required to maintain euglycemia is recorded. A higher GIR indicates greater insulin sensitivity, as the body is more efficient at utilizing glucose in response to the infused insulin.[10]
Visualizing Key Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the insulin signaling pathway and the experimental workflow for evaluating insulin analogs.
Caption: Insulin signaling pathway leading to metabolic and mitogenic effects.
The binding of insulin or its analogs to the insulin receptor triggers a cascade of intracellular signaling events.[15][16] The primary metabolic pathway involves the phosphorylation of Insulin Receptor Substrate (IRS) proteins, which then activate PI3-kinase (PI3K) and subsequently Akt.[15][17] This leads to the translocation of GLUT4 glucose transporters to the cell membrane, facilitating glucose uptake.[17][18] A secondary pathway, the Ras-MAPK pathway, is also activated and is primarily involved in regulating gene expression and cell growth.[18][19]
Caption: Workflow for correlating in vitro binding to in vivo potency.
The evaluation of insulin analogs involves a multi-step process. Initially, in vitro binding assays are performed to determine the affinity of the analog for the insulin and IGF-1 receptors. Subsequently, in vivo studies, most notably the hyperinsulinemic-euglycemic clamp, are conducted in animal models to assess the analog's potency in a physiological context. The data from both sets of experiments are then correlated to establish a comprehensive understanding of the analog's pharmacological profile.
References
- 1. Molecular Modeling and Bioinformatics Analysis of Drug-Receptor Interactions in the System Formed by Glargine, Its Metabolite M1, the Insulin Receptor, and the IGF1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.plos.org [journals.plos.org]
- 4. In vitro metabolic and mitogenic signaling of insulin glargine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigational new insulin glargine 300 U/ml has the same metabolism as insulin glargine 100 U/ml - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Characterisation of Long-Acting Insulin Analogues in Comparison with Human Insulin, IGF-1 and Insulin X10 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. Insulin glargine is more potent in activating the human IGF-I receptor than human insulin and insulin detemir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. erc.bioscientifica.com [erc.bioscientifica.com]
- 10. utupub.fi [utupub.fi]
- 11. Hyperinsulinemic-euglycemic clamp in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uab.edu [uab.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Insulin Receptor Signaling in Normal and Insulin-Resistant States - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Insulin receptor - Wikipedia [en.wikipedia.org]
- 17. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 18. bosterbio.com [bosterbio.com]
- 19. Insulin Signaling Pathway | Antibodies.com [antibodies.com]
Safety Operating Guide
Personal protective equipment for handling Insulin argine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of pharmaceutical compounds like Insulin Glargine is paramount. This guide provides a direct, procedural framework for minimizing risk and ensuring operational integrity within a laboratory setting.
Personal Protective Equipment (PPE)
When handling Insulin Glargine, particularly in its powdered form, adherence to the following personal protective equipment (PPE) guidelines is mandatory to prevent skin and eye exposure.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects against dust particles and splashes, preventing serious eye damage.[2][3] |
| Hand Protection | Chemical impermeable gloves. | Prevents skin contact and irritation.[1][2][3] Gloves must be inspected before use and hands should be washed and dried after handling.[1] |
| Body Protection | Fire/flame resistant and impervious clothing, such as gloves, aprons, or boots.[1][3] | Minimizes skin contact with the substance.[3] |
| Respiratory Protection | Use only with adequate ventilation.[2][3] | Prevents inhalation of dust particles.[2][3] |
Operational Plan: Handling Procedures
Safe handling of Insulin Glargine requires a systematic approach to minimize exposure and contamination.
Engineering Controls:
-
Utilize local exhaust ventilation to control airborne dust.
-
Ensure that dust-handling systems are designed to prevent the escape of dust into the work area.[2]
-
Provide eye flushing systems and safety showers near the workstation.[2][3]
-
Take precautionary measures against static discharges, such as electrical grounding and bonding.[2][3]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all required PPE is worn correctly. Inspect gloves for any damage.
-
Dispensing:
-
During Handling:
-
Post-Handling:
Disposal Plan
Proper disposal of Insulin Glargine and associated materials is critical to prevent environmental contamination and accidental exposure.
Waste Categorization:
-
Sharps: Needles, syringes, and lancets must be disposed of in a designated, puncture-resistant sharps container.[4][5]
-
Partially Used Vials and IV Bags: These are considered hazardous waste due to the preservative m-cresol and must be managed and disposed of accordingly.
-
Empty Vials and IV Bags: If completely empty with no residual insulin, these can be disposed of as solid waste.
-
Contaminated Materials: Gloves, wipes, and other materials contaminated with Insulin Glargine should be placed in a suitable, closed container for disposal.[1]
Disposal Workflow:
Caption: Disposal workflow for Insulin Glargine and associated materials.
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. Seek medical attention if symptoms occur.[2] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Seek medical attention if symptoms occur.[2] |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
